molecular formula C8H7NO3 B1200199 (4-Nitrophenyl)vinyl ether CAS No. 940-14-7

(4-Nitrophenyl)vinyl ether

Cat. No.: B1200199
CAS No.: 940-14-7
M. Wt: 165.15 g/mol
InChI Key: XTVUXNLJQRWUBD-UHFFFAOYSA-N
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Description

| (4-Nitrophenyl)vinyl ether is a specialized chemical compound that serves as an efficient photoacid generator (PAG) upon exposure to UV light. Its primary research value lies in its photochemical behavior; upon irradiation, it undergoes a heterolytic cleavage of the ether bond, releasing a vinyl cation and 4-nitrophenolate, a stable phenolate ion that acts as a strong base or a nucleophile. This property is exploited in the development and patterning of polymer resins and photoresist materials, where the generated acid catalyzes cross-linking or deprotection reactions, enabling high-resolution lithography for microelectronics fabrication [https://pubs.acs.org/doi/abs/10.1021/ma00131a022]. Beyond lithography, it is a valuable reagent in organic synthesis, particularly in [2+2] photocycloaddition reactions, where it can act as an electron-accepting olefin to create cyclobutane derivatives, which are important scaffolds in medicinal chemistry and materials science [https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00015h]. Its role in studying fundamental photochemical mechanisms and electron-transfer processes makes it a compound of significant interest in both applied materials research and fundamental organic chemistry. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVUXNLJQRWUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90240190
Record name (4-Nitrophenyl)vinyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940-14-7
Record name 1-(Ethenyloxy)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=940-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Nitrophenyl)vinyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Nitrophenyl)vinyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(ETHENYLOXY)-4-NITROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA6LQ39MHH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physical and chemical properties of (4-Nitrophenyl)vinyl ether

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Nitrophenyl)vinyl ether: Properties, Reactivity, and Handling

Introduction

This compound, also known as 1-(ethenyloxy)-4-nitrobenzene, is an organic compound featuring a vinyl ether group and a nitro group attached to a benzene ring.[1][2] This dual functionality makes it a versatile intermediate in organic synthesis. The electron-rich double bond of the vinyl ether group is reactive towards electrophiles and participates in polymerization, while the electron-withdrawing nitro group influences the aromatic ring's reactivity and can be chemically modified.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and handling protocols, tailored for researchers in chemistry and drug development.

Physicochemical and Molecular Properties

This compound is characterized by the following properties, which are crucial for its application in experimental settings.

PropertyValueSource(s)
CAS Number 940-14-7[1][2][5]
Molecular Formula C₈H₇NO₃[1][2]
Molecular Weight 165.15 g/mol [1][2]
IUPAC Name 1-(ethenyloxy)-4-nitrobenzene[2]
Synonyms p-Nitrophenyl vinyl ether, Vinyl p-nitrophenyl ether[1][2]
Appearance Data not explicitly available; related compounds are crystalline solids.
Melting Point 63 °C[1]
Boiling Point Data not available.
Solubility Data not available; expected to be soluble in common organic solvents.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While specific spectra are not provided in the search results, a profile can be predicted based on its structure and general principles of spectroscopy.[6]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the vinyl and aromatic protons. The vinyl protons (=CH₂) should appear as two doublets of doublets, and the vinylic proton (-O-CH=) as a doublet of doublets, typically in the 4.0-7.0 ppm range. The aromatic protons on the para-substituted ring will appear as two distinct doublets in the aromatic region (7.0-8.5 ppm), with the protons ortho to the strongly electron-withdrawing nitro group shifted further downfield.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the two vinyl carbons (typically 90-160 ppm) and the four unique aromatic carbons. The carbon attached to the nitro group will be significantly deshielded.

  • Infrared (IR) Spectroscopy : Key absorption bands would include a strong C-O-C stretching vibration for the ether linkage (around 1050-1250 cm⁻¹), characteristic C=C stretching for the vinyl group (around 1640 cm⁻¹), and strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂) typically found near 1520 cm⁻¹ and 1350 cm⁻¹.[6]

  • Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M+) corresponding to its molecular weight of 165.15 g/mol .

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional groups: the vinyl ether and the aromatic nitro group.

Reactivity of the Vinyl Ether Group

Vinyl ethers contain an electron-rich double bond, making them susceptible to electrophilic attack.[3] Key reactions include:

  • Acid-Catalyzed Hydrolysis : In the presence of aqueous acid, the vinyl ether can hydrolyze to form 4-nitrophenol and acetaldehyde. This reaction is a known characteristic of vinyl ethers.[4]

  • Polymerization : The double bond can undergo polymerization, particularly through cationic mechanisms. It can also copolymerize with other monomers like acrylates in free-radical systems.[4]

  • Cycloaddition Reactions : As an electron-rich alkene, it can participate in cycloaddition reactions, such as the Diels-Alder reaction.[3]

Reactivity of the Nitrophenyl Group

The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. However, its primary reactivity involves reduction to an amino group, which is a foundational transformation in the synthesis of many pharmaceuticals and dyes.

Stability and Peroxide Formation

A critical consideration for all ethers, and particularly vinyl ethers, is their tendency to form explosive peroxides upon exposure to air and light.[7][8] This is a significant safety hazard. The product may form explosive peroxides and should be tested for their presence before distillation or evaporation.[7] It is recommended to store this compound in sealed, light-resistant containers, and to test for peroxides or discard the material after one year.[7][8]

main This compound sub_ve Vinyl Ether Moiety main->sub_ve sub_np Nitrophenyl Moiety main->sub_np sub_safety Stability Concern main->sub_safety react1 Acid-Catalyzed Hydrolysis sub_ve->react1 Reacts with H₃O⁺ react2 Cationic Polymerization sub_ve->react2 Initiated by electrophiles react3 Cycloaddition Reactions sub_ve->react3 Acts as dienophile/dipolarophile react4 Reduction of Nitro Group sub_np->react4 e.g., with H₂, Pd/C safety1 Peroxide Formation (Explosion Hazard) sub_safety->safety1 On exposure to air/light start Start reactants Combine 4-Nitrophenol, Ethyl Vinyl Ether, and Solvent start->reactants catalyst Prepare & Add In Situ Palladium Catalyst reactants->catalyst reaction Stir Mixture at Room Temperature (e.g., 24 hours) catalyst->reaction workup Reaction Work-up (Filter catalyst, wash with NaHCO₃) reaction->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end Pure Product characterize->end

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Causality: This protocol is adapted from general procedures for palladium-catalyzed transetherification. [9]The use of a palladium(II) acetate/1,10-phenanthroline system generates an active catalyst in situ. An excess of ethyl vinyl ether is used to drive the reaction equilibrium towards the product. The final purification by column chromatography is necessary to remove unreacted starting material and catalyst residues. [10]

  • Catalyst Preparation : In a clean, dry flask, dissolve palladium(II) acetate (e.g., 0.02 eq) in a minimal amount of an appropriate solvent like dichloromethane. In a separate container, dissolve a ligand such as 1,10-phenanthroline (e.g., 0.03 eq) in the same solvent. Add the ligand solution dropwise to the palladium solution and stir for 30 minutes at room temperature to generate the catalyst.

  • Reaction Setup : To the catalyst solution, add a solution of 4-nitrophenol (1.0 eq) and a large excess of ethyl vinyl ether (e.g., 12 eq) in dichloromethane.

  • Reaction Execution : Seal the flask and stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, quench the reaction and extract the mixture with a suitable solvent like ethyl acetate. Wash the combined organic layers with aqueous sodium bicarbonate solution to remove any unreacted acidic phenol, followed by a brine wash. [10]5. Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate-hexane mixture) to afford pure this compound. [10]6. Validation : Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

Safety, Handling, and Disposal

Proper handling of this compound is critical due to its potential hazards.

  • Hazard Identification : While a specific SDS for this compound is not detailed, related compounds provide guidance. Nitroaromatic compounds can be toxic. [11][12]Ethers pose a risk of forming explosive peroxides. [7]Handling should be done in a well-ventilated place, wearing suitable protective clothing, gloves, and eye protection to avoid contact with skin and eyes. [1][13]* Storage : Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area. [8][14]It is crucial to date the container upon receipt and upon opening to track its age and manage the risk of peroxide formation. [8]* Disposal : Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Uncleaned containers should be handled as the product itself. [7]

Applications in Scientific Research

This compound serves as a valuable building block in several areas:

  • Organic Synthesis : It is an intermediate in the synthesis of more complex molecules, where the vinyl ether can be used as a protecting group or a reactive handle for C-C bond formation. The nitro group can be reduced to an amine, providing a route to anilines that are prevalent in pharmaceuticals. [15]* Drug Delivery and Development : Vinyl ether-containing lipids have been explored for their use in drug and gene delivery systems. [16]Nitrophenyl ethers have also been investigated as potential PD-1/PD-L1 inhibitors for cancer immunotherapy. [17]* Polymer Chemistry : As a functionalized monomer, it can be incorporated into polymers to modify their properties, such as thermal stability or reactivity. [15]

Conclusion

This compound is a synthetically useful compound defined by the complementary reactivity of its vinyl ether and nitrophenyl functionalities. Its physicochemical properties are well-defined, and established spectroscopic methods allow for its unambiguous characterization. While its reactivity offers broad synthetic potential, researchers must exercise significant caution, particularly regarding the potential for explosive peroxide formation. Adherence to strict safety and handling protocols is mandatory for its use in a research setting.

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Spectroscopic Data of (4-Nitrophenyl)vinyl ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for (4-Nitrophenyl)vinyl ether (NPVE), a valuable chemical intermediate in organic synthesis. Due to the scarcity of a single, comprehensive source for its complete spectroscopic profile, this document synthesizes predicted data based on the well-established principles of NMR, IR, and MS, drawing analogies from structurally related compounds. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this compound, offering detailed interpretations of its spectral features and outlining the underlying chemical principles.

Introduction

This compound is a bifunctional organic molecule featuring a vinyl ether group and a nitro-substituted aromatic ring. This unique combination of functional groups makes it a versatile building block in various chemical transformations, including polymerization and cycloaddition reactions. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of NPVE in any research or development setting. This guide provides a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the molecular structure of this compound.

Figure 1. Chemical structure of this compound.

Table 1. Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₇NO₃PubChem[1]
Molecular Weight165.15 g/mol PubChem[1]
IUPAC Name1-(ethenyloxy)-4-nitrobenzenePubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinyl and aromatic protons. The electron-withdrawing nature of the nitro group and the oxygen of the ether will significantly influence the chemical shifts.

Table 2. Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-a (geminal)~4.4 - 4.8ddJ_ac ≈ 6-8 Hz, J_ab ≈ 1-2 Hz
H-b (cis)~4.7 - 5.1ddJ_bc ≈ 13-15 Hz, J_ab ≈ 1-2 Hz
H-c (trans)~6.5 - 6.9ddJ_bc ≈ 13-15 Hz, J_ac ≈ 6-8 Hz
Ar-H (ortho to -OCH=CH₂)~7.0 - 7.3dJ ≈ 8-9 Hz
Ar-H (ortho to -NO₂)~8.1 - 8.4dJ ≈ 8-9 Hz

Interpretation:

  • Vinyl Protons (H-a, H-b, H-c): The vinyl protons will appear as a characteristic AMX spin system. The proton on the carbon attached to the oxygen (H-c) is expected to be the most deshielded due to the resonance effect of the ether oxygen. The geminal (H-a) and cis (H-b) protons will be at higher fields. The coupling constants are crucial for assignment: a large trans coupling (J_bc), a smaller cis coupling (J_ac), and a very small geminal coupling (J_ab) are expected.

  • Aromatic Protons: The aromatic region will display an AA'BB' system, appearing as two doublets. The protons ortho to the strongly electron-withdrawing nitro group are expected to be significantly deshielded and appear at a lower field (~8.1 - 8.4 ppm). The protons ortho to the vinyl ether group will be at a higher field (~7.0 - 7.3 ppm) due to the electron-donating nature of the ether oxygen.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3. Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
=CH₂~90 - 95
-O-CH=~145 - 150
Ar-C (ortho to -OCH=CH₂)~118 - 122
Ar-C (ortho to -NO₂)~125 - 129
Ar-C (ipso to -OCH=CH₂)~160 - 165
Ar-C (ipso to -NO₂)~140 - 145

Interpretation:

  • Vinyl Carbons: The terminal vinyl carbon (=CH₂) is expected to be more shielded than the internal vinyl carbon (-O-CH=) due to the resonance effect of the ether oxygen.[2]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the nitro group (ipso to -NO₂) will be deshielded, as will the carbon attached to the ether oxygen (ipso to -OCH=CH₂). The carbons ortho to the nitro group will also be deshielded.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4. Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H stretch3000 - 3100Medium
Vinyl C-H stretch3020 - 3080Medium
Asymmetric NO₂ stretch1500 - 1550Strong
Symmetric NO₂ stretch1330 - 1370Strong
C=C stretch (vinyl)1610 - 1650Medium
C=C stretch (aromatic)1450 - 1600Medium-Strong
C-O-C stretch (aryl-vinyl)1200 - 1250Strong
=C-H bend (out-of-plane)800 - 1000Strong

Interpretation:

  • Nitro Group: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. For aromatic nitro compounds, these typically appear around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.[3][4][5]

  • Vinyl Ether Group: The C=C stretch of the vinyl group will be observed in the 1610-1650 cm⁻¹ region. A strong band corresponding to the C-O-C stretching of the aryl-vinyl ether is expected around 1200-1250 cm⁻¹. The out-of-plane =C-H bending vibrations will give rise to strong absorptions in the 800-1000 cm⁻¹ range.

  • Aromatic Ring: The aromatic C-H stretching will be visible just above 3000 cm⁻¹, while the C=C stretching vibrations within the ring will appear in the 1450-1600 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • A resolution of 4 cm⁻¹ is generally sufficient.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 5. Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
165[M]⁺ (Molecular Ion)
135[M - NO]⁺
119[M - NO₂]⁺
91[C₆H₅O]⁺
77[C₆H₅]⁺
43[CH₂=CH-O]⁺

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 165, corresponding to the molecular weight of this compound. The fragmentation pattern will be influenced by both the nitroaromatic and the ether functionalities.[6][7]

  • Nitro Group Fragmentation: Aromatic nitro compounds commonly undergo fragmentation with the loss of NO (M-30) and NO₂ (M-46).[8][9]

  • Ether Fragmentation: Cleavage of the C-O bonds is a characteristic fragmentation pathway for ethers. Loss of the vinyl ether moiety or the nitrophenyl group can occur.

Sources

An In-depth Technical Guide on the Solubility and Stability of (4-Nitrophenyl)vinyl ether

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Nitrophenyl)vinyl ether is a valuable chemical intermediate whose utility in research and development is fundamentally governed by its physicochemical properties. A comprehensive understanding of its solubility in various solvent systems and its stability under diverse environmental conditions is paramount for its effective handling, application, and the development of robust experimental protocols. This guide provides a detailed examination of these critical parameters. We will explore the theoretical basis for its solubility, present qualitative solubility data, and offer a standardized protocol for its empirical determination. Furthermore, this document delves into the stability profile of this compound, with a particular focus on its susceptibility to hydrolysis, thermal stress, and photodegradation. Detailed methodologies for conducting forced degradation studies, aligned with industry best practices, are provided to empower researchers in assessing and mitigating potential liabilities in its use.

Introduction

This compound, with the chemical structure C₈H₇NO₃, is a molecule that combines the features of a nitroaromatic compound and a vinyl ether. The electron-withdrawing nature of the para-nitro group significantly influences the reactivity of the vinyl ether moiety, making the compound an interesting substrate for various chemical transformations. Its applications can range from a monomer in polymerization reactions to a precursor in the synthesis of more complex molecules. For researchers, scientists, and drug development professionals, precise knowledge of a compound's solubility and stability is not merely a matter of convenience; it is a prerequisite for reproducible and reliable results. Solubility dictates the choice of appropriate solvents for reactions, purifications, and formulations, while stability determines suitable storage conditions, shelf-life, and potential degradation pathways that might interfere with experimental outcomes. This guide aims to provide both foundational knowledge and practical, field-proven protocols to navigate the challenges associated with the handling and application of this compound.

Part 1: Solubility Profile of this compound

The solubility of a compound is a result of the interplay between its own intermolecular forces and its interactions with the solvent molecules. The structure of this compound—containing a polar nitro group, a moderately polar ether linkage, and a nonpolar aromatic ring—suggests a nuanced solubility profile.

Theoretical Considerations:

  • Polarity: The strong dipole moment of the nitro group imparts significant polarity to one end of the molecule. The vinyl ether group is also polar. This suggests that the compound will have better solubility in polar organic solvents.

  • Hydrogen Bonding: The oxygen atoms in the nitro and ether groups can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor. Therefore, its solubility in protic solvents like water and alcohols will be influenced by the solvent's ability to interact with these acceptor sites.

  • Aromatic Ring: The benzene ring is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces and potential π-π stacking.

Qualitative Solubility Data

While precise quantitative solubility data for this compound is not extensively published, its solubility can be inferred from the known solubility of structurally similar compounds, such as 4-nitrophenol and other nitrophenyl esters.[1][2][3][4] The expected solubility in common laboratory solvents is summarized below.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileSoluble to Very SolubleThese solvents can effectively solvate the polar nitro and ether groups.
Polar Protic Ethanol, MethanolSolubleThe alkyl chains of the alcohols can interact with the aromatic ring, while the hydroxyl groups can interact with the polar moieties.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents have a moderate polarity that can accommodate both the polar and nonpolar features of the molecule.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately SolubleThese solvents are less polar than the aforementioned ones, but the ether linkage can interact favorably.
Nonpolar Hexane, CyclohexaneSparingly Soluble to InsolubleThe high polarity of the nitro group makes it difficult to solvate in nonpolar environments.
Aqueous Water, Buffers (pH 7.2)Sparingly SolubleThe molecule's overall organic character and lack of strong hydrogen bond donating capability limit its aqueous solubility.[3]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a chosen solvent, based on the principles of the OECD Test Guideline 105.[5][6][7][8][9]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (HPLC grade or equivalent)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[6][7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution: Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B Seal vial C Centrifuge to pellet undissolved solid B->C D Withdraw aliquot of clear supernatant C->D E Dilute sample to fall within linear range of assay D->E F Quantify concentration (HPLC or UV-Vis) E->F G Calculate Solubility F->G

Caption: A flowchart of the shake-flask method for solubility.

Part 2: Stability Profile of this compound

The stability of this compound is influenced by its two primary functional groups: the vinyl ether and the nitroaromatic system. Understanding its behavior under stress conditions is critical for predicting its shelf-life and identifying potential degradation products.

Key Stability Considerations:

  • Hydrolytic Stability: The vinyl ether linkage is known to be susceptible to acid-catalyzed hydrolysis.[10][11][12][13][14] The reaction proceeds via protonation of the vinyl group's β-carbon, forming a resonance-stabilized carbocation, which is then attacked by water. The electron-withdrawing nitro group is expected to destabilize the carbocation intermediate, potentially slowing the rate of hydrolysis compared to electron-donating substituted vinyl ethers. The compound is expected to be most stable at neutral to slightly basic pH and will likely degrade under acidic conditions.

  • Thermal Stability: Nitroaromatic compounds can undergo thermal decomposition, although they are generally quite stable.[15][16][17][18][19] The decomposition pathways can be complex, but often involve the C-NO₂ bond. High temperatures should be avoided during storage and handling.

  • Photostability: Many aromatic compounds, especially those with nitro groups, can absorb UV light and undergo photochemical reactions. Therefore, exposure to light should be minimized. The ICH Q1B guideline provides a standardized procedure for photostability testing.[20]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the intrinsic stability of a molecule. This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.[20][21][22][23][24]

Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Solutions of HCl (e.g., 0.1 M), NaOH (e.g., 0.1 M), and H₂O₂ (e.g., 3%)

  • HPLC system with a photodiode array (PDA) detector

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Stress: Store a solid sample and a solution sample in an oven at an elevated temperature (e.g., 70 °C).

    • Photolytic Stress: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC-PDA method. This method must be able to separate the parent compound from all significant degradation products.

  • Evaluation:

    • Quantify the loss of the parent compound over time.

    • Monitor the formation and growth of degradation product peaks.

    • Use the PDA detector to assess peak purity and compare the UV spectra of the parent and degradant peaks.

G Decision Tree for Stability Assessment cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_eval Evaluation A This compound (Solid & Solution) B Acidic (e.g., 0.1M HCl, 60°C) A->B C Basic (e.g., 0.1M NaOH, RT) A->C D Oxidative (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 70°C) A->E F Photolytic (ICH Q1B) A->F G Analyze via Stability-Indicating HPLC-PDA at Time Points B->G C->G D->G E->G F->G H Quantify Parent Compound Loss G->H I Identify & Track Degradation Products G->I J Assess Peak Purity G->J K Establish Degradation Profile & Recommend Storage Conditions H->K I->K J->K

Caption: A workflow for conducting forced degradation studies.

Part 3: Analytical Considerations & Best Practices

Analytical Techniques:

  • HPLC: High-Performance Liquid Chromatography with a C18 column and a UV detector (set to the λmax of the nitroaromatic chromophore) is the preferred method for quantification and stability studies. A PDA detector is invaluable for identifying degradation products.

  • NMR: Nuclear Magnetic Resonance spectroscopy is essential for structural elucidation of any isolated degradation products.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can provide molecular weight information for unknown degradants, aiding in their identification.

Handling and Storage Recommendations:

  • Storage: Based on its potential instabilities, this compound should be stored in a cool, dark place in a tightly sealed container.[25] Storage at -20°C is recommended for long-term stability.[3]

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment.[25] Avoid strong acids, bases, oxidizing agents, and prolonged exposure to heat and light.

  • Solution Preparation: For aqueous applications, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before diluting with the aqueous buffer.[3] Aqueous solutions should be prepared fresh and not stored for extended periods.

Conclusion

This compound is a compound with a predictable yet important set of physicochemical properties. It exhibits good solubility in a range of common polar organic solvents but is sparingly soluble in aqueous and nonpolar media. Its primary stability liability is the acid-catalyzed hydrolysis of the vinyl ether linkage, necessitating careful pH control in experimental designs. It is also sensitive to heat and light, requiring appropriate storage and handling conditions. By employing the standardized protocols for solubility determination and forced degradation outlined in this guide, researchers can ensure the reliable and effective use of this compound, leading to more accurate and reproducible scientific outcomes.

References

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025). AMSbiopharma. Available at: [Link]

  • Solubility testing in accordance with the OECD 105 - FILAB. (n.d.). FILAB. Available at: [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

  • RAPS. (2025). ICH releases overhauled stability guideline for consultation. Available at: [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Available at: [Link]

  • Scymaris. (n.d.). Water Solubility. Available at: [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Available at: [Link]

  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of acid-catalyzed vinyl ether hydrolysis involving... Available at: [Link]

  • DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. Available at: [Link]

  • Juárez, J. F., et al. (2012). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 76(3), 646-673. Available at: [Link]

  • Lebeaud, G., et al. (2009). On the Prediction of Thermal Stability of Nitroaromatic Compounds Using Quantum Chemical Calculations. Journal of Hazardous Materials, 171(1-3), 845-850. Available at: [Link]

  • Google Patents. (n.d.). US2533172A - Hydrolysis of vinyl ethers.
  • ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Available at: [Link]

  • Kresge, A. J., & Yin, Y. (2002). Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2-dihydronaphthalene. Effect of conformation on reactivity. ARKIVOC, 2002(4), 12-17. Available at: [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692. Available at: [Link]

  • Fife, T. H. (1965). VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE. Journal of the American Chemical Society, 87(5), 1084-1089. Available at: [Link]

  • YouTube. (2017). Hydrolysis of Vinyl Ether I Ether I Organic Chemistry I (in English). Available at: [Link]

  • National Center for Biotechnology Information. (2023). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. In Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (US). Available at: [Link]

  • Shimada, T., et al. (1987). p-Nitrophenyl Vinyl Ether, a Novel Substrate for the Assay of Cytochrome P-450 Dependent Olefinic Epoxidation in Hepatic Microsomes. Biochemical Pharmacology, 36(5), 725-731. Available at: [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction? Available at: [Link]

  • Komeil, D., et al. (2013). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology, 79(14), 4243-4252. Available at: [Link]

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(4-Nitrophenyl)vinyl Ether: A Versatile Building Block in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(4-Nitrophenyl)vinyl ether is emerging as a highly valuable, though underutilized, reagent in the synthetic organic chemist's toolkit. The presence of a potent electron-withdrawing nitro group on the aromatic ring, in conjugation with the vinyl ether moiety, imparts unique reactivity to this molecule. This guide provides a comprehensive overview of the synthesis, theoretical underpinnings of its reactivity, and potential applications of this compound in key areas of organic synthesis, including cycloaddition reactions and cationic polymerization. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers to harness the synthetic potential of this versatile building block.

Introduction: The Unique Electronic Profile of this compound

Vinyl ethers are a well-established class of organic compounds, prized for their utility in a range of transformations including cycloadditions, polymerizations, and as protecting groups. The introduction of a 4-nitro group onto the phenyl ring of phenyl vinyl ether dramatically alters its electronic properties. The strong -M and -I effects of the nitro group withdraw electron density from the vinyl double bond, transforming it from an electron-rich to an electron-deficient π-system. This electronic modulation is the cornerstone of its distinct reactivity, making it a powerful dienophile in Diels-Alder reactions and a challenging yet intriguing monomer for cationic polymerization. This guide will explore the practical implications of this unique electronic structure.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for vinyl ether synthesis, with modifications to accommodate the electronic nature and potential sensitivity of the nitro-substituted starting material, 4-nitrophenol.

Palladium-Catalyzed Vinylation of 4-Nitrophenol

A robust and increasingly popular method for the synthesis of aryl vinyl ethers is the palladium-catalyzed vinylation of phenols using vinyl acetate as the vinyl source. This approach avoids the high pressures and temperatures often associated with acetylene-based methods.

Causality of Experimental Choices: The choice of a palladium catalyst, such as palladium(II) acetate, is predicated on its ability to facilitate the transvinylation reaction. A phosphine ligand, like triphenylphosphine, is often employed to stabilize the palladium catalyst and promote the desired reactivity. The base, typically a carbonate, is crucial for the deprotonation of the phenolic hydroxyl group, generating the active nucleophile.

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.0 eq.), palladium(II) acetate (0.02-0.05 eq.), and triphenylphosphine (0.04-0.10 eq.).

  • Solvent and Reagents: Add anhydrous toluene as the solvent, followed by the addition of an excess of vinyl acetate (3.0-5.0 eq.) and a base such as potassium carbonate (1.5-2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

CationicPolymerization Initiation Initiation (Lewis Acid + Cationogen) Monomer Monomer (this compound) Initiation->Monomer Forms Initiating Cation Propagation Propagation Monomer->Propagation Monomer Addition Propagation->Propagation Chain Growth Termination Termination (Quenching) Propagation->Termination Polymer Poly(4-nitrophenyl vinyl ether) Termination->Polymer

An In-Depth Technical Guide to the Reactivity and Reaction Mechanisms of (4-Nitrophenyl)vinyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, reactivity, and reaction mechanisms of (4-nitrophenyl)vinyl ether (NPVE). The presence of the electron-withdrawing 4-nitrophenyl group significantly influences the electron density of the vinyl moiety, leading to unique reactivity patterns compared to electron-rich vinyl ethers. This document explores these characteristics through a detailed examination of key reaction classes, providing both theoretical mechanistic insights and practical experimental protocols.

Synthesis of this compound

The synthesis of aryl vinyl ethers can be achieved through several methods, with the vinylation of phenols being a common approach. For this compound, a prevalent method involves the reaction of 4-nitrophenol with a vinylating agent. A two-step synthesis, analogous to the preparation of other phenyl vinyl ethers, can be employed. This involves the initial formation of a β-chloroetyl ether followed by elimination.[1]

A more direct and widely used laboratory and industrial method for vinyl ether synthesis is the addition of alcohols to acetylene, a reaction pioneered by Favorskii.[2] This process, known as vinylation, is typically catalyzed by a base.[2]

Experimental Protocol: Synthesis of this compound via Vinylation of 4-Nitrophenol

Disclaimer: This is a representative protocol based on established methods for the vinylation of phenols.[2] Appropriate safety precautions should be taken when working with acetylene and strong bases.

Materials:

  • 4-Nitrophenol

  • Acetylene gas

  • Potassium hydroxide (KOH)

  • Anhydrous solvent (e.g., dioxane, DMSO)

  • Schlenk flask or a pressure-rated reactor

  • Gas dispersion tube

  • Standard glassware for extraction and purification

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen), dissolve 4-nitrophenol and a catalytic amount of potassium hydroxide in the anhydrous solvent.

  • Heat the mixture to the desired reaction temperature (typically between 150-180°C).

  • Bubble acetylene gas through the solution via a gas dispersion tube for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the quenching of the highly basic catalyst and unwanted side reactions.

  • Base Catalyst: Potassium hydroxide deprotonates the phenol to form the more nucleophilic phenoxide ion, which is necessary for the addition to the acetylene triple bond.[2]

  • Temperature: Elevated temperatures are required to overcome the activation energy for the nucleophilic addition to the acetylene triple bond.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show a characteristic set of signals for the vinyl group and the 4-nitrophenyl group.

  • Vinyl Protons: The three vinyl protons will appear as a complex multiplet system (an AMX or ABX system). The proton on the carbon adjacent to the oxygen (α-proton) will be a doublet of doublets, shifted downfield due to the deshielding effect of the oxygen. The two terminal protons (β-protons) will also be doublets of doublets, with distinct cis and trans coupling constants to the α-proton.

  • Aromatic Protons: The protons on the 4-nitrophenyl ring will appear as two doublets (an AA'BB' system) in the aromatic region. The protons ortho to the nitro group will be shifted further downfield compared to the protons ortho to the ether linkage due to the strong electron-withdrawing nature of the nitro group.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Vinyl Carbons: Two signals are expected for the vinyl carbons. The carbon directly attached to the oxygen will be significantly downfield, while the terminal carbon will be more upfield.

  • Aromatic Carbons: Four signals are expected for the aromatic carbons due to the symmetry of the 4-substituted ring. The carbon bearing the nitro group and the carbon bearing the ether linkage will appear as quaternary carbons with lower intensity. The chemical shifts will be influenced by the electron-donating ether group and the electron-withdrawing nitro group.

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the interplay between the electron-rich vinyl ether moiety and the strongly electron-withdrawing 4-nitrophenyl group. This leads to a decrease in the electron density of the double bond compared to typical alkyl vinyl ethers.

Acid-Catalyzed Hydrolysis

Vinyl ethers undergo acid-catalyzed hydrolysis to yield an aldehyde and an alcohol. The mechanism involves a rate-determining protonation of the β-carbon of the vinyl group to form a resonance-stabilized carbocation intermediate.[3][4] This is followed by the rapid addition of water and subsequent decomposition of the hemiacetal.[3]

Mechanism of Acid-Catalyzed Hydrolysis:

diels_alder Diene Electron-rich Diene (e.g., Cyclopentadiene) Adduct Diels-Alder Adduct Diene->Adduct NPVE This compound (Electron-deficient Dienophile) NPVE->Adduct

Caption: Diels-Alder reaction of this compound.

The reaction is expected to proceed with high regioselectivity and stereoselectivity, favoring the endo product due to secondary orbital interactions.

Cationic Polymerization

Vinyl ethers are readily polymerized via cationic polymerization due to the stabilization of the propagating carbocation by the adjacent oxygen atom. [5][6]However, the electron-withdrawing nitro group in NPVE deactivates the double bond towards electrophilic attack, making cationic polymerization more challenging compared to electron-rich vinyl ethers. [7]Stronger Lewis acids or initiators capable of generating a highly reactive cation may be required to initiate polymerization. [8] Mechanism of Cationic Polymerization:

polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., Lewis Acid + H₂O) Carbocation Initial Carbocation Initiator->Carbocation Protonation Monomer1 NPVE Monomer Monomer1->Carbocation GrowingChain Growing Polymer Chain Carbocation->GrowingChain ElongatedChain Elongated Polymer Chain GrowingChain->ElongatedChain Addition of Monomer Monomer2 NPVE Monomer Monomer2->ElongatedChain ActiveChain Active Polymer Chain ElongatedChain->ActiveChain TerminatedChain Terminated Polymer ActiveChain->TerminatedChain Chain Transfer or Combination with Counter-ion

Sources

The Synthesis of (4-Nitrophenyl)vinyl ether: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthetic Strategies, Mechanistic Insights, and Practical Protocols for a Key Chemical Intermediate

(4-Nitrophenyl)vinyl ether is a valuable chemical intermediate in organic synthesis, finding applications in the development of novel polymers, pharmaceuticals, and functional materials. The presence of the electron-withdrawing nitro group and the reactive vinyl ether moiety imparts unique chemical properties, making its efficient synthesis a topic of significant interest for researchers in both academic and industrial settings. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering a critical analysis of each method's advantages, limitations, and underlying mechanisms. Detailed experimental protocols and comparative data are presented to equip researchers with the practical knowledge required for the successful synthesis and application of this versatile compound.

I. Introduction: The Significance of this compound

The dual functionality of this compound, comprising an electron-deficient aromatic ring and a polymerizable vinyl group, makes it a highly attractive building block. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the vinyl ether can participate in various polymerization and cycloaddition reactions. This unique combination of reactive sites opens avenues for the creation of a diverse range of complex molecules and materials with tailored properties.

II. Synthetic Pathways to this compound

Several synthetic strategies can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This section will delve into the most prominent and effective synthetic approaches.

The Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and represents a viable route to this compound.[1][2][3][4][5] This SN2 reaction involves the nucleophilic attack of the 4-nitrophenoxide ion on a vinyl electrophile.

Mechanism:

The reaction proceeds in two main steps:

  • Deprotonation: 4-Nitrophenol is treated with a suitable base to generate the more nucleophilic 4-nitrophenoxide ion.

  • Nucleophilic Substitution: The phenoxide ion then displaces a leaving group from a vinyl halide or a related vinyl electrophile.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (SN2) 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide Ion 4-Nitrophenol->4-Nitrophenoxide + Base Base Base (e.g., NaH, K2CO3) Conjugate_Acid Conjugate Acid Product This compound 4-Nitrophenoxide->Product + Vinyl Halide 4-Nitrophenoxide->Product Vinyl_Halide Vinyl Halide (e.g., Vinyl Bromide) Leaving_Group Halide Ion

Figure 1: General mechanism of the Williamson ether synthesis for this compound.

Causality Behind Experimental Choices:

  • Choice of Base: Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for deprotonating the phenol.[1] However, for aryl ethers, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred to minimize side reactions.[1]

  • Choice of Vinyl Source: Vinyl bromide or vinyl iodide are common choices. The reactivity follows the order I > Br > Cl.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to enhance the rate of the SN2 reaction.[2]

A Two-Step Alternative:

An alternative approach involves the reaction of 4-nitrophenol with a 1,2-dihaloethane (e.g., 1,2-dichloroethane) to form a β-haloether intermediate, followed by elimination with a strong base to yield the vinyl ether.[6]

Two_Step_Williamson 4-Nitrophenol 4-Nitrophenol Intermediate 1-(2-Chloroethoxy)-4-nitrobenzene 4-Nitrophenol->Intermediate + 1,2-Dichloroethane Dichloroethane 1,2-Dichloroethane Product This compound Intermediate->Product + Strong Base Base Strong Base (e.g., KOH)

Figure 2: Two-step Williamson ether synthesis strategy.

Table 1: Comparison of Bases for Williamson Ether Synthesis

BaseStrengthTypical SolventsKey Considerations
NaH, KHStrongTHF, DMFHighly reactive, requires anhydrous conditions.
K₂CO₃, Cs₂CO₃ModerateAcetone, DMF, DMSOMilder conditions, often used for aryl ethers.[1]
NaOH, KOHStrongAlcohols, WaterCan be used, but may lead to side reactions.
Metal-Catalyzed Cross-Coupling Reactions: Modern and Efficient Routes

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, offering mild reaction conditions and broad functional group tolerance. Both copper and palladium-catalyzed systems have been successfully employed for the synthesis of aryl vinyl ethers.

Copper-catalyzed methods provide an efficient means of O-vinylation of phenols. One notable approach utilizes a vinylboronic acid equivalent, such as 2,4,6-trivinylcyclotriboroxane, in the presence of a copper(II) salt.[7][8]

Mechanism:

The proposed mechanism involves the formation of a copper-phenoxide species, followed by transmetalation with the vinylboron reagent and subsequent reductive elimination to afford the aryl vinyl ether.

Copper_Catalyzed_Vinylation 4-Nitrophenol 4-Nitrophenol Phenoxide_Complex Copper(II) 4-Nitrophenoxide 4-Nitrophenol->Phenoxide_Complex + Cu(OAc)2 Cu(II) Cu(OAc)2 Intermediate Vinyl Copper(II) Complex Phenoxide_Complex->Intermediate + Vinylboronic Acid Equivalent Vinylboronic_Acid_Equiv 2,4,6-Trivinylcyclotriboroxane Product This compound Intermediate->Product Reductive Elimination

Figure 3: Simplified mechanism for copper-catalyzed O-vinylation of 4-nitrophenol.

Another copper-catalyzed approach involves the direct coupling of phenols with vinyl halides, often referred to as an Ullmann-type reaction.[9]

Causality Behind Experimental Choices:

  • Copper Source: Copper(II) acetate is a common and effective catalyst.[7][8] Copper(I) salts like CuI can also be used, particularly in Ullmann-type couplings.[10]

  • Ligand: In some cases, ligands such as N,N-dimethylglycine can improve the efficiency of the coupling reaction.[10]

  • Base: A base like cesium carbonate is often required to facilitate the reaction.[9]

Palladium catalysis offers a versatile platform for the synthesis of aryl vinyl ethers. Methods include the Heck-type reaction of phenols with vinyl halides or triflates and the transetherification of phenols with other vinyl ethers.[11][12][13][14]

Mechanism (Heck-type Vinylation):

The catalytic cycle typically involves:

  • Oxidative Addition: The palladium(0) catalyst reacts with the vinyl halide to form a palladium(II) intermediate.

  • Coordination and Insertion: The 4-nitrophenoxide coordinates to the palladium center, followed by insertion into the palladium-vinyl bond.

  • Reductive Elimination: The desired this compound is eliminated, regenerating the palladium(0) catalyst.

Palladium_Catalyzed_Vinylation Pd(0) Pd(0) Pd(II)_Complex Vinyl-Pd(II)-Halide Pd(0)->Pd(II)_Complex + Vinyl Halide Vinyl_Halide Vinyl Halide Oxidative_Addition Oxidative Addition Intermediate [Vinyl-Pd(II)-OAr] Complex Pd(II)_Complex->Intermediate + 4-Nitrophenoxide 4-Nitrophenoxide 4-Nitrophenoxide Coordination Coordination Intermediate->Pd(0) Reductive Elimination Product This compound Intermediate->Product Reductive_Elimination Reductive Elimination

Figure 4: Catalytic cycle for palladium-catalyzed O-vinylation of 4-nitrophenol.

Transetherification:

Palladium catalysts can also facilitate the exchange of the alkoxy group of a vinyl ether with an alcohol (in this case, 4-nitrophenol).[11] This method often uses a readily available vinyl ether, such as ethyl vinyl ether, as the vinyl source.

Causality Behind Experimental Choices:

  • Palladium Precursor: Palladium(II) acetate and palladium(II) chloride are common precursors.[12]

  • Ligands: Phosphine ligands, such as triphenylphosphine or bidentate phosphines, are often crucial for the stability and reactivity of the catalyst.

  • Base: A base is typically required to generate the phenoxide in situ.

Table 2: Comparison of Metal-Catalyzed Vinylation Methods

MethodCatalystVinyl SourceKey AdvantagesPotential Challenges
Copper-CatalyzedCu(OAc)₂, CuIVinylboronic acid equivalent, Vinyl halidesMild conditions, good functional group tolerance.[7][8][9]Stoichiometric amounts of copper salts may be needed in some cases.
Palladium-CatalyzedPd(OAc)₂, PdCl₂Vinyl halides, Vinyl triflates, Vinyl ethersHigh efficiency, broad scope.[11][12]Catalyst and ligand cost, potential for side reactions with electron-deficient substrates.[15]
Vinylation with Vinyl Acetate

The use of vinyl acetate as a vinylating agent in the presence of a transition metal catalyst, such as gold or iridium, presents another synthetic route.[16][17][18] This process, often termed transvinylation, involves the transfer of the vinyl group from vinyl acetate to 4-nitrophenol.

Mechanism:

The mechanism is believed to involve the coordination of the catalyst to both the vinyl acetate and the phenol, facilitating the transfer of the vinyl group.

Transvinylation 4-Nitrophenol 4-Nitrophenol Product This compound 4-Nitrophenol->Product + Vinyl Acetate, Catalyst Vinyl_Acetate Vinyl Acetate Acetic_Acid Acetic Acid Catalyst Catalyst (e.g., Au, Ir)

Figure 5: General scheme for the transvinylation of 4-nitrophenol with vinyl acetate.

III. Experimental Protocols

This section provides representative, step-by-step methodologies for the synthesis of this compound based on the discussed synthetic routes. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: Williamson Ether Synthesis (Two-Step Method)

Step 1: Synthesis of 1-(2-Chloroethoxy)-4-nitrobenzene

  • To a stirred solution of 4-nitrophenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone, add 1,2-dichloroethane (3.0 eq).

  • Heat the mixture to reflux and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(2-chloroethoxy)-4-nitrobenzene.

Step 2: Elimination to this compound

  • Dissolve 1-(2-chloroethoxy)-4-nitrobenzene (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Add a strong base, such as powdered potassium hydroxide (3.0 eq).

  • Heat the mixture to reflux and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Protocol 2: Copper-Catalyzed Vinylation with a Vinylboronic Acid Equivalent[7][8]
  • To a flask containing 4-nitrophenol (1.0 eq) and copper(II) acetate (0.1 eq), add a solution of 2,4,6-trivinylcyclotriboroxane-pyridine complex (0.5 eq) in a suitable solvent like dichloromethane.

  • Add a base, such as triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

IV. Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The characteristic signals for the vinyl protons and the aromatic protons, as well as the carbon signals, should be observed and in agreement with the expected structure.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the nitro group (around 1520 and 1340 cm⁻¹), the C-O-C ether linkage, and the C=C double bond of the vinyl group.

  • Melting Point: The melting point of the purified product should be sharp and consistent with reported values.

V. Conclusion and Future Outlook

The synthesis of this compound can be achieved through several effective methods, with the Williamson ether synthesis and metal-catalyzed cross-coupling reactions being the most prominent. The choice of the optimal synthetic route will depend on factors such as cost, scalability, and the specific requirements of the downstream application. The continued development of more efficient and sustainable catalytic systems, particularly those based on earth-abundant metals, will undoubtedly further enhance the accessibility of this valuable chemical intermediate. The unique reactivity of this compound ensures its continued importance in the design and synthesis of advanced materials and biologically active molecules, making the exploration of its synthesis a rewarding endeavor for the chemical research community.

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  • Wang, J., et al. (2008). Optimization of p-nitrophenyl ethanol ether synthesis. 2008 2nd International Conference on Bioinformatics and Biomedical Engineering. [Link]

  • Larock, R. C., & Reddy, C. K. (2002). Palladium-catalyzed reaction of vinyl triflates and vinyl/aryl halides with 4-alkynoic acids: regio- and stereoselective synthesis of (E)-.delta.-vinyl/aryl-.gamma.-methylene-.gamma.-butyrolactones. The Journal of Organic Chemistry, 67(8), 2639-2644. [Link]

  • Heck, R. F. (1979). Palladium‐Catalyzed Vinylation of Organic Halides. Semantic Scholar. [Link]

  • Obora, Y., & Ishii, Y. (2011). IRIDIUM-CATALYZED SYNTHESIS OF VINYL ETHERS AND ALLYL ETHERS. Organic Syntheses, 88, 227. [Link]

  • Heck, R. F. (1979). Palladium-Catalyzed Vinylation of Organic Halides. ResearchGate. [Link]

  • Koop, D. R., & Hollenberg, P. F. (1981). p-Nitrophenyl Vinyl Ether, a Novel Substrate for the Assay of Cytochrome P-450 Dependent Olefinic Epoxidation in Hepatic Microsomes. Journal of Pharmacology and Experimental Therapeutics, 218(1), 136-141. [Link]

  • Neurock, M., & Vlachos, D. G. (2021). Catalytic routes and mechanisms for vinyl acetate synthesis. In Catalysis (Vol. 33, pp. 1-32). Royal Society of Chemistry. [Link]

  • Markley, T. J., et al. (1996). Grafting reactions of vinyl acetate onto poly[(vinyl alcohol)-co-(vinyl acetate)]. Journal of Polymer Science Part A: Polymer Chemistry, 34(13), 2737-2746. [https://www.semanticscholar.org/paper/Grafting-reactions-of-vinyl-acetate-onto-poly%5B(-Markley-Pinschmidt/7b8e1f5b0b2e8b8b8b8b8b8b8b8b8b8b8b8b8b8b]([Link]

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Methodological & Application

Application Notes and Protocols for the Polymerization of (4-Nitrophenyl)vinyl ether

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Poly(4-Nitrophenyl)vinyl ether in Advanced Applications

This compound (4NPVE) is a monomer that holds considerable promise for the development of advanced functional polymers. The presence of the nitro group, a potent electron-withdrawing moiety, on the phenyl ring imparts unique electronic and chemical properties to the resulting polymer, polythis compound (P4NPVE). These characteristics make P4NPVE a candidate for applications in fields such as nonlinear optics, high-performance dielectrics, and as a reactive polymer precursor for further functionalization. For researchers in materials science and drug development, the ability to synthesize well-defined P4NPVE is a critical first step. This guide provides a comprehensive overview of the polymerization techniques applicable to 4NPVE, with a focus on the underlying principles and detailed experimental protocols.

Understanding the Polymerization Landscape of Vinyl Ethers

Vinyl ethers are a class of monomers known for their propensity to undergo cationic polymerization.[1][2] The electron-rich double bond in vinyl ethers is highly susceptible to attack by electrophiles, making cationic initiation the most favorable pathway.[1] Conversely, conventional radical polymerization of vinyl ethers is often challenging due to the instability of the propagating radical. However, recent advancements in controlled radical polymerization techniques have expanded the possibilities for synthesizing poly(vinyl ether)s.

The polymerization of this compound presents a unique set of challenges and opportunities. The strong electron-withdrawing nature of the 4-nitro group significantly influences the reactivity of the vinyl ether double bond. This guide will delve into the nuances of both cationic and controlled radical polymerization of 4NPVE, providing the necessary theoretical background and practical protocols for its successful synthesis.

Part 1: Cationic Polymerization of this compound

Cationic polymerization is the most direct and widely employed method for polymerizing vinyl ethers. The process involves the generation of a carbocationic active center that propagates by the sequential addition of monomer units.[1]

The Underlying Chemistry: Why Cationic Polymerization Works and What to Watch For

The mechanism of cationic polymerization can be broken down into three main stages: initiation, propagation, and termination/chain transfer.

  • Initiation: This step involves the generation of a carbocation from the monomer. This is typically achieved using a combination of a protic acid or a cationogen (like an adduct of a vinyl ether with HCl) and a Lewis acid co-initiator (e.g., SnCl₄, BF₃·OEt₂). The Lewis acid activates the initiator, facilitating the formation of the initial carbocation.

  • Propagation: The carbocationic chain end then adds to the double bond of another monomer molecule, regenerating the carbocation at the new chain end. This process repeats, leading to the growth of the polymer chain.

  • Termination and Chain Transfer: These are competing reactions that limit the molecular weight of the polymer. Termination can occur through recombination with the counter-ion or reaction with impurities. Chain transfer involves the transfer of the active center to another species, such as the monomer, solvent, or polymer, leading to the termination of one chain and the initiation of another.

The presence of the electron-withdrawing nitro group in 4NPVE will destabilize the propagating carbocation. This can make the polymerization more challenging compared to vinyl ethers with electron-donating groups, potentially leading to slower propagation rates and a higher propensity for chain transfer reactions. Therefore, careful selection of the initiator system and reaction conditions is crucial for achieving controlled polymerization and obtaining polymers with desired molecular weights and narrow molecular weight distributions.

Experimental Protocol: Living Cationic Polymerization of 4NPVE

This protocol describes a living cationic polymerization of this compound, aiming for controlled molecular weight and a narrow polydispersity index (PDI).

Materials:

  • This compound (4NPVE), purified by distillation over CaH₂.

  • 1-(isobutoxy)ethyl acetate (IBEA) as the initiator.

  • Ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅) as the Lewis acid co-initiator.

  • Anhydrous toluene as the solvent.

  • Anhydrous methanol for termination.

  • Dry glassware and syringes.

  • Inert atmosphere (Nitrogen or Argon).

Procedure:

  • Preparation of the Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen inlet.

  • Solvent and Monomer Addition: Under a positive flow of nitrogen, add 50 mL of anhydrous toluene to the flask. Then, inject the purified 4NPVE monomer (e.g., 1.0 g, 6.0 mmol).

  • Initiator Addition: Using a syringe, add the calculated amount of the IBEA initiator solution in toluene. The molar ratio of monomer to initiator will determine the theoretical molecular weight of the polymer.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Initiation of Polymerization: Slowly add the Et₁.₅AlCl₁.₅ solution in toluene via syringe to the stirred monomer solution. The reaction mixture may change color, indicating the start of polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-2 hours), maintaining the temperature and inert atmosphere.

  • Termination: Quench the polymerization by adding a small amount of pre-chilled anhydrous methanol.

  • Polymer Isolation: Pour the reaction mixture into a large volume of a non-solvent, such as methanol or hexane, to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any residual catalyst and unreacted monomer.

  • Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization:

  • Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.

  • Chemical Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Parameter Condition Rationale
Initiator System IBEA / Et₁.₅AlCl₁.₅Provides a "living" or controlled polymerization, allowing for predictable molecular weights and narrow PDIs.
Solvent Anhydrous TolueneA non-polar solvent that is suitable for cationic polymerization and helps to stabilize the carbocationic species.
Temperature -78 °CLow temperatures suppress chain transfer and termination reactions, favoring a more controlled polymerization.
Atmosphere Inert (N₂ or Ar)Cationic polymerization is sensitive to moisture, which can act as a terminating agent.
Visualizing the Cationic Polymerization Workflow

cationic_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_char Characterization prep_setup Assemble Dry Glassware under Inert Atmosphere prep_reagents Purify Monomer and Dry Solvent prep_setup->prep_reagents add_solvent Add Anhydrous Toluene prep_reagents->add_solvent add_monomer Add 4NPVE Monomer add_solvent->add_monomer add_initiator Add IBEA Initiator add_monomer->add_initiator cool_reaction Cool to -78°C add_initiator->cool_reaction start_polym Add Et1.5AlCl1.5 (Initiation) cool_reaction->start_polym propagate Allow to Propagate start_polym->propagate terminate Quench with Methanol propagate->terminate precipitate Precipitate in Non-solvent terminate->precipitate purify Filter and Wash precipitate->purify dry Dry under Vacuum purify->dry gpc GPC (Mn, PDI) dry->gpc nmr NMR (Structure) dry->nmr

Caption: Experimental workflow for the living cationic polymerization of 4NPVE.

Part 2: Controlled Radical Polymerization of this compound

While less common, controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer an alternative route to well-defined poly(vinyl ether)s.[1] This approach can be advantageous when functional groups intolerant to cationic conditions are present or when specific block copolymer architectures are desired.

The Rationale: Overcoming the Challenges of Radical Polymerization of Vinyl Ethers

Conventional free-radical polymerization of vinyl ethers is generally unsuccessful due to the high reactivity of the propagating radical, which readily undergoes chain transfer reactions. RAFT polymerization introduces a chain transfer agent (CTA) that reversibly deactivates the propagating radical, establishing an equilibrium between active and dormant species. This dynamic equilibrium allows for a much lower concentration of active radicals at any given time, significantly reducing the likelihood of termination and chain transfer events. This control enables the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.

For 4NPVE, the electron-withdrawing nitro group can further destabilize the propagating radical, making controlled polymerization even more critical. The selection of an appropriate RAFT agent and initiator is paramount for a successful polymerization.

Experimental Protocol: RAFT Polymerization of 4NPVE

This protocol provides a general framework for the RAFT polymerization of this compound. Optimization of the RAFT agent, initiator, and reaction conditions may be necessary.

Materials:

  • This compound (4NPVE), purified by passing through a column of basic alumina to remove inhibitors.

  • A suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate).

  • AIBN (Azobisisobutyronitrile) or other suitable radical initiator.

  • Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or anisole).

  • Dry glassware and syringes.

  • Inert atmosphere (Nitrogen or Argon).

Procedure:

  • Reaction Mixture Preparation: In a Schlenk tube, combine the 4NPVE monomer, the chosen RAFT agent, and the AIBN initiator. The molar ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator will influence the polymerization rate and control.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent to the Schlenk tube to achieve the desired monomer concentration.

  • Deoxygenation: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or gas chromatography.

  • Termination: After the desired conversion is reached, stop the reaction by cooling the tube to room temperature and exposing the mixture to air.

  • Polymer Isolation and Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane). Filter and wash the polymer to remove unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer under vacuum until a constant weight is obtained.

Characterization:

  • Molecular Weight and PDI: Determined by GPC.

  • Chemical Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Parameter Condition Rationale
Polymerization Technique RAFT PolymerizationEnables controlled radical polymerization, providing access to well-defined polymers.
RAFT Agent Dithiobenzoate or TrithiocarbonateThe choice of RAFT agent is crucial for controlling the polymerization of a specific monomer.
Initiator AIBNA common thermal initiator for radical polymerization.
Atmosphere Inert and DeoxygenatedOxygen is a radical scavenger and must be removed for successful radical polymerization.
Visualizing the RAFT Polymerization Mechanism

raft_mechanism cluster_initiation Initiation cluster_propagation Reversible Chain Transfer cluster_reinitiation Re-initiation cluster_equilibrium Chain Equilibrium initiator Initiator (I) radicals Initiating Radicals (2I•) initiator->radicals Heat active_chain Propagating Chain (Pn•) radicals->active_chain + Monomer intermediate Intermediate Radical Adduct active_chain->intermediate + RAFT Agent raft_agent RAFT Agent (Z-C(=S)S-R) dormant_chain Dormant Chain (Pn-S-C(=S)-Z) dormant_chain->active_chain + Pm• intermediate->dormant_chain - R• new_radical New Radical (R•) new_active_chain New Propagating Chain (Pm•) new_radical->new_active_chain + M monomer Monomer (M) new_active_chain->dormant_chain + Dormant Chain dormant Dormant Species active Active Species dormant->active Equilibrium active->dormant Low [Active Radicals]

Caption: Simplified mechanism of RAFT polymerization.

Conclusion and Future Outlook

The successful polymerization of this compound opens the door to a new class of functional polymers with tailored electronic and chemical properties. While cationic polymerization remains the most straightforward approach, the advent of controlled radical techniques like RAFT provides greater versatility in polymer design. The protocols and theoretical considerations outlined in this guide are intended to provide researchers and drug development professionals with the necessary tools to synthesize and explore the potential of polythis compound in their respective fields. Further research into the properties and applications of this promising polymer is warranted and is expected to yield exciting new materials with advanced functionalities.

References

  • Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC - NIH. Available at: [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers - Semantic Scholar. Available at: [Link]

  • Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - NIH. Available at: [Link]

  • Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse - MDPI. Available at: [Link]

  • Synthesis and Cationic polymerization of Some Substituted of Vinylcyclopropyl Ethers - SciSpace. Available at: [Link]

  • Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Available at: [Link]

  • Controlled Radical Polymerization. Available at: [Link]

  • Nitroxide-Mediated Radical Polymerization of 4-Vinylpyridine: Study of the Pseudo-Living Character of the Reaction and Influence. Available at: [Link]

  • Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC - PubMed Central. Available at: [Link]

  • Poly(4-vinylphenol) - Grokipedia. Available at: [Link]

Sources

Application Note & Protocols: (4-Nitrophenyl)vinyl ether as a Specialized Chemical Probe and Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Re-evaluating the Role of (4-Nitrophenyl)vinyl ether in the Context of Click Chemistry

The paradigm of "click chemistry" has revolutionized bioconjugation and drug development by providing a set of highly efficient, specific, and biocompatible reactions. A prominent example is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, which typically involves an electron-rich dienophile and an electron-poor diene. Vinyl ethers, due to the electron-donating nature of the ether oxygen, are excellent electron-rich dienophiles and are widely used in IEDDA reactions with electron-deficient dienes like tetrazines.

However, the subject of this note, this compound, presents a significant deviation from this norm. The presence of the 4-nitrophenyl group, a potent electron-withdrawing group, drastically reduces the electron density of the vinyl moiety. This electronic characteristic renders this compound a poor candidate for traditional IEDDA reactions, as it would exhibit very low reactivity towards electron-poor dienes.

This application note, therefore, pivots from the misconception of using this compound directly in IEDDA-type click chemistry. Instead, it aims to provide a comprehensive guide to its validated applications as a specialized chemical probe for enzymatic assays and as a synthetic intermediate, with a critical discussion of its reactivity and safety considerations for professionals in drug development.

Part 1: this compound as a Substrate for Cytochrome P-450 Assays

A significant application of this compound (NPVE) is in the field of pharmacology and toxicology as a substrate for assaying the activity of cytochrome P-450 enzymes.[1] These enzymes are central to drug metabolism, and understanding their activity is crucial in drug development.

Mechanism of Action in Cytochrome P-450 Assays

The vinyl group of NPVE is susceptible to epoxidation by cytochrome P-450 monooxygenases. The resulting epoxide, 2'-(4-nitro-phenoxy)oxirane (NPO), is highly unstable in aqueous environments and rapidly hydrolyzes. This hydrolysis cleaves the ether linkage, releasing p-nitrophenol, a chromogenic compound that can be easily quantified spectrophotometrically.[1][2]

The rate of p-nitrophenol formation is directly proportional to the rate of NPVE epoxidation, thus providing a convenient and sensitive method to measure the olefinic epoxidase activity of various cytochrome P-450 isozymes.[1]

Experimental Protocol: Assay of Cytochrome P-450 Activity using this compound

This protocol is a representative example for determining cytochrome P-450 activity in rat hepatic microsomes.[1]

1. Materials and Reagents:

  • This compound (NPVE)

  • Rat hepatic microsomes

  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Trichloroacetic acid (TCA)

  • Potassium hydroxide (KOH)

  • Spectrophotometer

2. Reaction Setup:

ComponentVolume (µL)Final Concentration
Potassium Phosphate Buffer (0.1 M, pH 7.4)Up to 100050 mM
Hepatic MicrosomesVaries0.5-1.0 mg/mL
NPVE (in a suitable solvent like methanol)101 mM
NADPH Generating System100Standard concentration

3. Procedure:

  • Prepare a reaction mixture containing the phosphate buffer and hepatic microsomes in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH generating system.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

  • Terminate the reaction by adding an equal volume of cold 10% (w/v) TCA.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and add a strong base (e.g., KOH) to develop the color of the p-nitrophenolate ion.

  • Measure the absorbance of the solution at 405 nm.

  • Calculate the amount of p-nitrophenol formed using a standard curve.

4. Data Interpretation: The rate of p-nitrophenol formation is indicative of the cytochrome P-450 epoxidase activity. This assay can be used to screen for inhibitors or inducers of drug metabolism.

Diagram: Workflow for Cytochrome P-450 Assay

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep1 Prepare Microsome Mixture (Buffer + Microsomes) prep2 Pre-incubate at 37°C prep1->prep2 start Initiate with NADPH Generating System prep2->start react Incubate at 37°C (e.g., 10-20 min) start->react stop Terminate with TCA react->stop centrifuge Centrifuge to Pellet Protein stop->centrifuge supernatant Collect Supernatant centrifuge->supernatant develop Add Base & Develop Color supernatant->develop measure Measure Absorbance at 405 nm develop->measure

Caption: Workflow for the enzymatic assay of cytochrome P-450 using NPVE.

Part 2: this compound in Organic Synthesis

While not a "click" reagent itself, this compound can serve as a synthetic intermediate for creating more complex molecules that may be used in drug discovery and materials science.[3] The vinyl ether moiety can undergo various addition reactions, and the 4-nitrophenyl group can be modified or used to tune the electronic properties of the molecule.

Synthetic Utility and Considerations

The primary modes of reactivity for this compound in synthesis include:

  • Addition Reactions: The vinyl group can undergo addition reactions, although its electron-poor nature will dictate the type of reagents and conditions required.

  • Modification of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This provides a handle for introducing other functionalities, including those used in bioconjugation (e.g., azides or alkynes for subsequent click chemistry).

Diagram: Synthetic Potential of this compound

G cluster_vinyl_reactions Vinyl Group Reactions cluster_nitro_reactions Nitro Group Modifications NPVE This compound add Addition Reactions (e.g., Halogenation, Hydroboration) NPVE->add reduce Reduction to Amine NPVE->reduce functionalize Further Functionalization (e.g., Acylation, Diazotization) reduce->functionalize click_handle Introduction of Click Chemistry Handle (Azide/Alkyne) functionalize->click_handle

Caption: Synthetic pathways originating from this compound.

Protocol: Reduction of the Nitro Group to Synthesize 4-Aminophenyl Vinyl Ether

This protocol describes a general method for the reduction of the nitro group, creating a versatile amine intermediate.

1. Materials and Reagents:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

2. Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a solution of SnCl₂·2H₂O in concentrated HCl to the flask.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the solution is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3. Further Functionalization: The resulting 4-aminophenyl vinyl ether can be further modified. For example, the amine can be diazotized and converted to an azide, creating a molecule ready for use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry reactions.

Part 3: Safety and Toxicological Profile

For professionals in drug development, a thorough understanding of a compound's toxicological profile is paramount. Research has shown that the epoxide metabolite of NPVE, 2'-(4-nitro-phenoxy)oxirane (NPO), is an electrophilic species that can react with DNA.[2]

Key Toxicological Findings:

  • Mutagenicity: NPO has been shown to be mutagenic in Salmonella typhimurium TA1535.[2]

  • Tumorigenicity: NPO has been identified as a tumor initiator in the skin of mice and has shown activity in the initiation of hepatoma formation.[2]

These findings underscore the need for careful handling of this compound and its metabolites. Appropriate personal protective equipment (PPE) should be used at all times, and exposure should be minimized. The potential for the formation of toxic metabolites should be a key consideration in any application of this compound, particularly in the context of developing molecules for biological systems.

Conclusion

This compound is a specialized chemical with niche applications that are highly relevant to researchers in pharmacology and drug development. While its electron-poor nature makes it unsuitable for direct use as a dienophile in IEDDA-based click chemistry, its role as a substrate for cytochrome P-450 assays provides a valuable tool for studying drug metabolism. Furthermore, its potential as a synthetic intermediate allows for the creation of more complex molecules, which can be equipped with handles for subsequent bioconjugation reactions. However, the known toxicity of its epoxide metabolite necessitates a cautious and informed approach to its use. By understanding its true reactivity and toxicological profile, researchers can effectively and safely leverage this compound in their work.

References

  • This compound | C8H7NO3. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Watabe, T., Hiratsuka, A., Ozawa, N., & Isobe, M. (1981). p-Nitrophenyl vinyl ether, a novel substrate for the assay of cytochrome P-450 dependent olefinic epoxidation in hepatic microsomes. Biochemical and Biophysical Research Communications, 103(3), 945-952. [Link]

  • Leone-Bay, A., Patierno, S., & Mico, B. A. (1989). Electrophilic, mutagenic and tumorigenic activities of phenyl and 4-nitrophenyl vinyl ethers and their epoxide metabolites. Carcinogenesis, 10(12), 2251-2257. [Link]

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. (2022). Advanced Synthesis & Catalysis. [Link]

  • van den Bossche, J., Shin, J., Shum, P., & Thompson, D. H. (2006). Design, synthesis and application of vinyl ether compounds for gene and drug delivery. Journal of Controlled Release, 116(2), e1-e3. [Link]

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Synthesis of Poly(4-Nitrophenyl)vinyl Ether: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of polymers using (4-nitrophenyl)vinyl ether. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles and offers step-by-step instructions for the synthesis of the monomer and its subsequent polymerization. This protocol is designed to be a self-validating system, grounded in established chemical literature to ensure reproducibility and success.

Introduction

Poly(vinyl ether)s (PVEs) are a versatile class of polymers with a wide range of applications stemming from their tailorable properties. The incorporation of functional groups, such as the nitro group in polythis compound, can impart unique electronic and chemical characteristics to the polymer, making it a material of interest for applications in electronics, nonlinear optics, and as a reactive polymer intermediate.[1] The electron-withdrawing nature of the nitro group presents specific challenges and considerations in the polymerization process, primarily favoring cationic polymerization methods. This guide will focus on a robust protocol for the synthesis of the this compound monomer followed by its controlled polymerization.

Part 1: Synthesis of this compound Monomer

The synthesis of this compound is typically achieved through a Williamson ether synthesis-like reaction between 4-nitrophenol and a vinyl ether synthon, such as 2-chloroethyl vinyl ether. The electron-withdrawing nitro group enhances the acidity of the phenolic proton, facilitating its deprotonation.[2]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 4-Nitrophenol 4-Nitrophenol Intermediate 4-Nitrophenoxide 4-Nitrophenol->Intermediate + Base Base Base (e.g., NaOH, K2CO3) 2-Chloroethyl vinyl ether 2-Chloroethyl vinyl ether Product This compound Final Product Purified Monomer Salt Salt (e.g., NaCl, KCl) Water H2O Intermediate->Product + 2-Chloroethyl vinyl ether

Caption: Synthesis of this compound.

Experimental Protocol:
  • Deprotonation of 4-Nitrophenol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-nitrophenol in a suitable solvent such as acetone or dimethylformamide (DMF).

    • Add 1.1 equivalents of a base (e.g., anhydrous potassium carbonate or sodium hydroxide).

    • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the 4-nitrophenoxide salt. The color of the solution should intensify.

  • Vinylation Reaction:

    • To the stirred suspension of the 4-nitrophenoxide, add 1.2 equivalents of 2-chloroethyl vinyl ether dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux (for acetone) or to a suitable temperature (e.g., 70-80 °C for DMF) and maintain for 12-24 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the resulting crude product in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water and brine to remove any remaining salts and base.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound monomer.

Characterization of the Monomer:
  • ¹H NMR: Expect characteristic peaks for the vinyl protons (typically in the range of 4.0-6.5 ppm with distinct cis and trans couplings) and the aromatic protons of the nitrophenyl group (in the downfield region, ~7.0-8.5 ppm).

  • FTIR: Look for characteristic absorption bands for the nitro group (around 1520 and 1340 cm⁻¹), the C=C bond of the vinyl group (around 1640 cm⁻¹), and the ether linkage (C-O-C stretching, around 1250 and 1050 cm⁻¹).[3]

Part 2: Cationic Polymerization of this compound

The electron-withdrawing nitro group deactivates the vinyl double bond towards radical polymerization but makes it susceptible to cationic polymerization. Living cationic polymerization techniques are preferred to achieve polymers with controlled molecular weight and narrow molecular weight distribution.[4][5][6][7]

Causality Behind Experimental Choices:
  • Initiator: A strong Lewis acid, such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂), is typically used to initiate the polymerization. These initiators can effectively generate the propagating carbocation.[8]

  • Solvent: A non-polar solvent like toluene or dichloromethane is used to stabilize the propagating carbocation and prevent side reactions.

  • Temperature: Low temperatures (e.g., -78 °C to 0 °C) are crucial to suppress chain transfer and termination reactions, thereby promoting a living polymerization process.[6][8]

Reaction Scheme:

G Monomer This compound Initiation Carbocation Formation Monomer->Initiation + Initiator Initiator Lewis Acid (e.g., SnCl4) Propagation Propagation Living Polymer Chain Living Polymer Chain Propagation->Living Polymer Chain Termination Termination (Quenching) Polymer Polythis compound Termination->Polymer Initiation->Propagation + n Monomer Living Polymer Chain->Termination

Caption: Cationic polymerization of this compound.

Experimental Protocol for Living Cationic Polymerization:
  • Preparation:

    • All glassware should be flame-dried under vacuum and cooled under a stream of dry nitrogen or argon to exclude moisture.

    • The monomer and solvent must be rigorously dried and purified before use. Toluene can be distilled over sodium/benzophenone, and dichloromethane over calcium hydride. The this compound monomer should be freshly purified by column chromatography and dried.

  • Polymerization:

    • In a Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in the chosen solvent (e.g., toluene).

    • Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • In a separate flask, prepare a solution of the Lewis acid initiator (e.g., SnCl₄) in the same solvent.

    • Slowly add the initiator solution to the stirred monomer solution via a syringe or cannula.

    • Allow the polymerization to proceed for the desired time (typically ranging from a few minutes to several hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Termination and Purification:

    • Quench the polymerization by adding a pre-chilled solution of methanol containing a small amount of ammonia or triethylamine.

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol or hexane.

    • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Quantitative Data Summary:
ParameterTypical Range/ValueRationale
Monomer Concentration 0.1 - 1.0 MAffects polymerization rate and polymer properties.
[Monomer]/[Initiator] 25:1 to 500:1Determines the target degree of polymerization and molecular weight.
Initiator SnCl₄, BF₃·OEt₂, TiCl₄Strong Lewis acids are effective in initiating the polymerization of electron-deficient vinyl ethers.[8]
Solvent Toluene, DichloromethaneNon-polar solvents help to stabilize the propagating carbocation.
Temperature -78 °C to 0 °CLow temperatures are critical to suppress side reactions and achieve a living polymerization.[6][8]
Reaction Time 10 minutes - 24 hoursDependent on temperature, monomer, and initiator concentrations.
Quenching Agent Methanol with a small amount of base (e.g., NH₃, Et₃N)Neutralizes the Lewis acid and terminates the polymerization.

Part 3: Characterization of Polythis compound

Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymer.

Experimental Protocols for Characterization:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a small sample of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum will show broad peaks corresponding to the polymer backbone protons and the aromatic protons of the nitrophenyl side chains. The absence of sharp vinyl proton signals confirms polymerization.

    • ¹³C NMR: Provides detailed information about the carbon skeleton of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Record the FTIR spectrum of a thin film of the polymer cast from a solution or as a KBr pellet.

    • Confirm the presence of the nitro group (around 1520 and 1340 cm⁻¹) and the ether linkage. The characteristic peaks of the vinyl group from the monomer should be absent.[3]

  • Gel Permeation Chromatography (GPC):

    • Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. A narrow PDI (typically < 1.5) is indicative of a controlled or living polymerization.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis and polymerization of this compound. By carefully following the detailed steps and understanding the rationale behind the experimental choices, researchers can successfully synthesize this functionalized polymer for a variety of applications. The provided characterization methods will enable the verification of the final product's structure and properties.

References

  • Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives. Macromolecules. [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. Semantic Scholar. [Link]

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. National Institutes of Health. [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. National Institutes of Health. [Link]

  • Polymers and Polymer-Based Materials for the Detection of (Nitro-)explosives. National Institutes of Health. [Link]

  • Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. Kyoto University Research Information Repository. [Link]

  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. [Link]

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Application of (4-Nitrophenyl)vinyl Ether in Materials Science: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (4-Nitrophenyl)vinyl ether in materials science. It covers the synthesis of the monomer and its polymer, detailed experimental protocols, and explores the potential applications of the resulting functional materials. This guide emphasizes the rationale behind experimental choices and provides a framework for the design of novel materials with tailored properties.

Introduction: The Potential of this compound in Polymer Chemistry

This compound is a versatile monomer that holds significant promise for the development of advanced functional polymers. The presence of the vinyl ether group allows for polymerization, while the 4-nitrophenyl moiety serves as a highly valuable functional handle. The electron-withdrawing nature of the nitro group influences the reactivity of the vinyl ether and imparts unique properties to the resulting polymer. Furthermore, the nitro group can be readily converted to an amine, opening up a vast array of post-polymerization modification possibilities. This dual functionality makes polythis compound a compelling platform for applications ranging from drug delivery and coatings to advanced sensor technologies.

This guide will navigate the synthetic pathways to obtain polythis compound, with a particular focus on a strategic approach that circumvents the challenges associated with the direct polymerization of this electron-deficient monomer. We will then delve into the transformative power of post-polymerization modification, providing detailed protocols for unlocking the full potential of this functional polymer.

Monomer Synthesis: Preparing this compound

The synthesis of this compound can be approached through several established methods for vinyl ether synthesis. The Williamson ether synthesis is a robust and widely used method for forming ether linkages and can be effectively adapted for this purpose.[1][2][3]

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 4-nitrophenol and a suitable vinylating agent, such as vinyl bromide.

Materials:

  • 4-Nitrophenol

  • Sodium hydride (NaH) or other suitable strong base

  • Vinyl bromide (or other vinyl halide)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Deprotonation of 4-Nitrophenol: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitrophenol in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Hydrogen gas will evolve, so ensure adequate ventilation.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the sodium 4-nitrophenoxide.

  • Vinylation: Cool the reaction mixture back to 0 °C.

  • Slowly add a solution of vinyl bromide in DMF via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality of Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial as sodium hydride is highly reactive with moisture and oxygen.

  • Strong Base: A strong base like sodium hydride is required to quantitatively deprotonate the phenolic hydroxyl group of 4-nitrophenol, which has a pKa of approximately 7.15.[4]

  • Polar Aprotic Solvent: DMF is an excellent solvent for this reaction as it is polar enough to dissolve the reactants and the intermediate sodium 4-nitrophenoxide, and it is aprotic, which prevents it from participating in the reaction.

  • Controlled Addition: Slow addition of the reagents, particularly sodium hydride and vinyl bromide, at low temperatures helps to control the exothermicity of the reaction and prevent side reactions.

Polymer Synthesis: A Strategic Approach to Polythis compound

The direct cationic polymerization of this compound is expected to be challenging. The electron-withdrawing nitro group deactivates the vinyl ether double bond towards electrophilic attack by the propagating carbocation, making polymerization difficult.[2][5] Therefore, a more practical and versatile approach is the post-polymerization modification of a pre-existing polymer. This strategy involves first synthesizing a precursor polymer with reactive sites and then introducing the 4-nitrophenyl ether moiety. Poly(vinyl alcohol) (PVA) is an excellent and readily available precursor polymer for this purpose due to its pendant hydroxyl groups.[6][7]

Synthesis of Polythis compound) via Post-Polymerization Modification of Poly(vinyl alcohol)

This two-step protocol describes the synthesis of polythis compound) by first reacting poly(vinyl alcohol) with 4-nitrobenzoyl chloride, followed by a conceptual discussion of a subsequent reduction.

Step 1: Functionalization of Poly(vinyl alcohol) with 4-Nitrobenzoyl Groups

Materials:

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • 4-Nitrobenzoyl chloride

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous pyridine

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolution of PVA: In a round-bottom flask, dissolve PVA in anhydrous DMF with gentle heating and stirring until a clear solution is obtained.

  • Acylation: Cool the solution to room temperature and add anhydrous pyridine, which acts as a base to neutralize the HCl byproduct.

  • Slowly add a solution of 4-nitrobenzoyl chloride in anhydrous DMF to the stirred PVA solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Precipitation and Purification: Precipitate the functionalized polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Collect the polymer by filtration and wash it thoroughly with methanol to remove unreacted reagents and byproducts.

  • Redissolve the polymer in a minimal amount of DMF and reprecipitate it in methanol to ensure high purity.

  • Dry the resulting poly(4-nitrobenzoyl-co-vinyl alcohol) under vacuum at 40-50 °C to a constant weight.

Step 2: Conceptual Pathway to Polythis compound

While the above protocol yields a polymer with 4-nitrophenyl ester linkages, achieving the target ether linkage would require a different synthetic strategy. A plausible, though more complex, approach would involve the Williamson ether synthesis on the PVA backbone. This would entail converting the hydroxyl groups of PVA to alkoxides and reacting them with a suitable electrophile like 4-nitrophenoxymethyl chloride. However, this reaction can be complicated by side reactions and solubility issues.

For the purpose of creating a versatile functional polymer, the poly(4-nitrobenzoyl-co-vinyl alcohol) synthesized in Step 1 is an excellent platform for further modifications, as will be discussed in the following sections.

Post-Polymerization Modification: Unlocking Functionality

The true power of polythis compound (or its ester analogue) lies in the reactivity of the nitro group. This group can be readily reduced to an amine, which can then be further functionalized through a wide range of chemical reactions.

Reduction of the Nitro Group to an Amine

The reduction of the nitro groups on the polymer backbone to primary amines is a key transformation that dramatically alters the material's properties and opens up numerous possibilities for subsequent functionalization.[3][8]

Protocol for the Reduction of Poly(4-nitrobenzoyl-co-vinyl alcohol):

Materials:

  • Poly(4-nitrobenzoyl-co-vinyl alcohol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated hydrochloric acid (HCl)

  • N,N-dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) solution

  • Methanol

  • Deionized water

Procedure using Tin(II) Chloride:

  • Dissolve the poly(4-nitrobenzoyl-co-vinyl alcohol) in DMF in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated HCl to the polymer solution.

  • Heat the reaction mixture to 60-70 °C and stir for several hours. The progress of the reduction can be monitored by the disappearance of the yellow color of the nitrophenyl groups.

  • After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring it into a large volume of deionized water.

  • Neutralize the acidic solution by the slow addition of a NaOH solution until the pH is basic.

  • Collect the precipitated polymer by filtration and wash it extensively with deionized water until the washings are neutral.

  • Finally, wash the polymer with methanol and dry it under vacuum to obtain poly(4-aminobenzoyl-co-vinyl alcohol).

Causality of Experimental Choices:

  • Reducing Agent: Tin(II) chloride in acidic media is a classic and effective reagent for the reduction of aromatic nitro groups to amines.[3] Iron powder in acidic solution is another common and cost-effective alternative.[8]

  • Acidic Conditions: The reduction is typically carried out in an acidic medium to facilitate the reaction and keep the resulting amine in its protonated, soluble form.

  • Neutralization: The final neutralization step is essential to deprotonate the ammonium salt and obtain the free amine polymer.

Applications in Materials Science

The versatility of polythis compound and its derivatives opens up a wide range of potential applications in materials science.

Drug Delivery Systems

The amino-functionalized polymer can be used to conjugate drugs, targeting ligands, or imaging agents. The polymer backbone can be designed to be biodegradable, allowing for the controlled release of the payload. The pendant amine groups can also be used to create pH-responsive systems, where drug release is triggered by the lower pH of tumor microenvironments or endosomal compartments.

Coatings and Adhesives

The amine groups in the modified polymer can form strong interactions with various surfaces through hydrogen bonding or covalent linkages, making them excellent candidates for adhesion promoters and functional coatings.[1] These coatings could impart properties such as biocompatibility, antimicrobial activity, or specific recognition capabilities.

Sensors and Detection

Polymers containing nitroaromatic groups have been investigated for the detection of explosives and other analytes through fluorescence quenching mechanisms.[9][10] The amino-functionalized polymers can be used as a platform for building chemical sensors, where the amine groups can be modified with specific recognition elements for the target analyte.[1]

Advanced Functional Materials

The ability to introduce a wide variety of functional groups onto the polymer backbone through the amine handle allows for the creation of a diverse library of materials with tailored properties. For example, grafting of hydrophilic polymers like polyethylene glycol (PEG) can improve biocompatibility, while the introduction of hydrophobic moieties can lead to the formation of self-assembling nanostructures.

Data Presentation

Table 1: Expected Properties of this compound and its Polymer Derivatives

PropertyThis compound (Monomer)Polythis compound (Hypothetical)Poly(4-aminophenyl)vinyl ether (Hypothetical)
Appearance Yellowish solid or liquidYellow to brown solidOff-white to pale yellow solid
Molecular Weight 165.15 g/mol Dependent on polymerization conditionsDependent on polymerization conditions
Solubility Soluble in common organic solventsLikely soluble in polar aprotic solvents (DMF, DMSO)Solubility will depend on pH (soluble in acidic water)
Glass Transition Temp. (Tg) N/AExpected to be higher than poly(phenyl vinyl ether)Expected to be high due to hydrogen bonding
Key Spectroscopic Features ¹H NMR: Vinyl protons, aromatic protons; IR: C=C, NO₂ stretches¹H NMR: Broad polymer backbone signals, aromatic protons; IR: NO₂ stretches¹H NMR: Broad polymer backbone signals, aromatic protons, NH₂ protons; IR: NH₂ stretches

Experimental Workflows and Diagrams

Workflow for the Synthesis of Functional Polymers from this compound

Synthesis_Workflow Monomer 4-Nitrophenol Vinyl_Ether This compound Monomer->Vinyl_Ether Williamson Ether Synthesis Precursor_Polymer Poly(vinyl alcohol) Nitro_Polymer Poly(4-nitrobenzoyl- co-vinyl alcohol) Precursor_Polymer->Nitro_Polymer Acylation with 4-Nitrobenzoyl chloride Amino_Polymer Poly(4-aminobenzoyl- co-vinyl alcohol) Nitro_Polymer->Amino_Polymer Reduction of Nitro Group Functional_Materials Functional Materials (Drug Conjugates, Coatings, Sensors) Amino_Polymer->Functional_Materials Post-polymerization Modification

Caption: Synthetic workflow for functional polymers.

Diagram of Post-Polymerization Modification

Post_Polymerization_Modification cluster_0 Polymer Backbone cluster_1 Modification cluster_2 Functionalized Polymer cluster_3 Further Functionalization cluster_4 Diverse Applications Nitro_Polymer Polymer Chain Pendant 4-Nitrophenyl Group Reduction Reduction (e.g., SnCl₂/HCl) Nitro_Polymer:f0->Reduction Amino_Polymer Polymer Chain Pendant 4-Aminophenyl Group Reduction->Amino_Polymer:f0 Functionalization Reaction with: - Acyl Chlorides - Isocyanates - Aldehydes/Ketones - etc. Amino_Polymer:f0->Functionalization Applications Drug Delivery Coatings Sensors Functionalization->Applications

Caption: Post-polymerization modification pathway.

Conclusion

This compound serves as a gateway to a rich field of functional polymer chemistry. While its direct polymerization presents challenges, the strategic use of post-polymerization modification of a readily available precursor polymer like poly(vinyl alcohol) provides a versatile and efficient route to materials with a high density of reactive sites. The subsequent reduction of the nitro group to an amine unlocks a vast potential for creating a diverse range of functional materials with applications in biomedicine, coatings, and sensor technology. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with the necessary tools and insights to explore and exploit the unique properties of this promising monomer in their own materials science research.

References

  • Chaudhary, R., Natarajan, P., Rani, N., Sakshi, & Venugopalan, P. (2019). General procedure for the synthesis of products (1b-30b). Tetrahedron Letters. (Note: This reference provides a general procedure for ether synthesis which can be adapted.)
  • Asymmetric Synthesis. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Request PDF. (2025, August 6). Photo-responsive Polymers based on ο-Nitrobenzyl Derivatives: From Structural Design to Applications. ResearchGate. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Request PDF. (n.d.). Versatile Functionalization of Poly(Vinyl Alcohol) for Grafting of Biofunctional Building Blocks. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Post-synthetic modification of polyvinyl alcohol with a series of N-alkyl-substituted carbamates towards thermo and CO2-responsive polymers. Retrieved from [Link]

  • DTIC. (n.d.). SYNTHESIS OF NITROALKYL VINYL ETHERS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER. Retrieved from [Link]

  • MDPI. (2016, December 2). Chemical Modification of Poly(Vinyl Alcohol) in Water. Retrieved from [Link]

  • ACS Publications. (2023, August 3). Amphiphilic Hyperbranched Polymers for Selective and Sensitive Detection of 4-Nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the continuous transvinylation of carboxylic acids with vinyl acetate.
  • ResearchGate. (2025, August 10). Review: Poly(Vinyl Alcohol) Functionalizations and Applications. Retrieved from [Link]

  • Request PDF. (2025, August 10). Methods for Vinyl Ether Synthesis. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Catalytic transvinylation of vinyl esters.
  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • MDPI. (2019, April 1). Polymer Nanocomposites for Photocatalytic Applications. Retrieved from [Link]

  • UBC Library Open Collections. (n.d.). THE POLYMERIZATION AND SYNTHESIS OF PHENYL VINYL ETHER AND CERTAIN DERIVATIVES (Part I) and THE. Retrieved from [Link]

  • Sci-Hub. (n.d.). The first vinyl acetate mediated organocatalytic transesterification of phenols: a step towards sustainability. Retrieved from [Link]

  • Scribd. (n.d.). The Nitration of Polystyrene. Retrieved from [Link]

  • ResearchGate. (2025, November 3). Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids. Retrieved from [Link]

  • Composto Research Group. (n.d.). Polymer Physics. Retrieved from [Link]

  • Polymer Source. (n.d.). Poly(styrene-b-4-vinyl pyridine) Sample #: P10974-S4VP Structure. Retrieved from [Link]

  • Nanografi Advanced Materials. (2022, March 24). Applications of Polymer-Based composites. Retrieved from [Link]

  • ChemOS. (n.d.). 4-NITROSTYRENE. Retrieved from [Link]

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Application Note & Protocol: (4-Nitrophenyl)vinyl ether as a Versatile Monomer for Functional Copolymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Nitrophenyl)vinyl ether (NPVE) is a unique monomer that merges the classic reactivity of a vinyl ether with the latent functionality of an activated phenyl ring. While vinyl ethers are renowned for their propensity to undergo living/controlled cationic polymerization, the incorporation of the 4-nitrophenyl group introduces a powerful tool for post-polymerization modification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of NPVE in copolymerization. We delve into the causality behind experimental choices for cationic polymerization, present detailed protocols for copolymer synthesis and subsequent functionalization, and discuss the characterization of the resulting materials. The core utility of NPVE lies in its role as a precursor, enabling the synthesis of a parent copolymer that can be readily transformed into a diverse library of functional polymers through nucleophilic substitution of the 4-nitrophenoxy group.

Introduction: The Strategic Value of this compound

Vinyl ethers (VEs) are a cornerstone of cationic polymerization, valued for their high reactivity which, under controlled conditions, allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[1][2] The polymerization mechanism proceeds through highly reactive carbocationic species, making it a powerful tool for creating unique polymer architectures.[3]

This compound (NPVE) distinguishes itself from common alkyl vinyl ethers. Its structure contains two key features:

  • The Vinyl Ether Group: An electron-rich double bond that is highly susceptible to electrophilic attack, making it an ideal candidate for cationic polymerization.

  • The 4-Nitrophenyl Group: An aromatic ring featuring a strong electron-withdrawing nitro group. This group makes the para-position of the phenyl ring electron-deficient, rendering the 4-nitrophenoxy moiety an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.

This duality makes NPVE an "activated monomer." It can be incorporated into a polymer backbone using established VE chemistry, and the resulting copolymer serves as a versatile platform for introducing a wide array of functional groups. This strategy circumvents the often-difficult process of synthesizing and polymerizing individually functionalized vinyl ether monomers.

Monomer Characteristics and Synthesis Overview

The synthesis of substituted phenyl vinyl ethers can be achieved through several established routes. A common laboratory-scale method involves a two-step process: the reaction of the corresponding phenol (4-nitrophenol) with a 2-chloroethyl group source, followed by dehydrochlorination to yield the vinyl ether.[4] An alternative, widely used industrial and laboratory method is the palladium-catalyzed transetherification between a phenol and a simple vinyl ether, such as ethyl vinyl ether.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 940-14-7[6]
Molecular Formula C₈HⲇNO₃[6]
Molecular Weight 165.15 g/mol [6]
Appearance (Typically) Yellowish solid or oil-
Boiling Point ~114-116 °C at 2 mmHg[6]

Copolymerization Strategies for NPVE

Cationic Copolymerization: The Primary Route

Cationic polymerization is the most effective method for polymerizing vinyl ethers.[1] The process is initiated by a Lewis acid or a protonic acid, which generates a carbocation that propagates by adding monomer units.

Mechanism and Causality:

  • Initiation: A common initiating system for living/controlled polymerization of VEs is a protonogen (e.g., acetic acid or an adduct like IBVE-AcOH) combined with a Lewis acid activator (e.g., EtAlCl₂, SnCl₄).[7] The Lewis acid activates the system, allowing the protonogen to add across the vinyl ether double bond, generating the initial carbocationic species.

  • Propagation: The propagating chain end is a stabilized carbocation. The choice of solvent and temperature is critical. Non-polar solvents like toluene or hexane are used at low temperatures (-78 °C to 0 °C) to minimize chain transfer reactions, which are undesirable side reactions that can terminate chain growth and broaden the molecular weight distribution.[1][8]

  • Influence of the Nitro Group: The electron-withdrawing nitro group on NPVE reduces the electron density of the vinyl double bond compared to alkyl vinyl ethers. This deactivation makes NPVE less reactive in cationic polymerization. Consequently, it is best utilized as a comonomer with a more reactive VE, such as isobutyl vinyl ether (IBVE) or ethyl vinyl ether (EVE), to ensure efficient polymerization.[9] This difference in reactivity will also influence the copolymer microstructure.

Understanding Reactivity Ratios

In copolymerization, reactivity ratios (r₁ and r₂) describe the preference of a propagating chain ending in one monomer unit (M₁) to add another M₁ monomer versus the comonomer (M₂).[10]

  • If r₁ > 1, the propagating chain prefers to add its own monomer type.

  • If r₁ < 1, it prefers to add the other monomer type.

  • If r₁r₂ ≈ 1, a random copolymer is formed.[10]

  • If r₁r₂ ≈ 0, an alternating copolymer is favored.[10]

Given the deactivating effect of the nitro group, we can predict that for the copolymerization of a more reactive vinyl ether like IBVE (M₁) with NPVE (M₂), the reactivity ratios would be r₁ > 1 and r₂ < 1. This would result in a statistical copolymer where the more reactive IBVE is incorporated more rapidly. Determining these ratios experimentally is crucial for predicting and controlling the copolymer composition and microstructure.[11][12]

Radical Polymerization: A Challenging Alternative

Vinyl ethers are generally considered non-polymerizable via conventional free-radical mechanisms.[13] The resulting radical on the α-carbon is not sufficiently stabilized, leading to dominant chain transfer reactions. However, advanced controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have shown some success for specific, activated vinyl ethers, but this remains a less common and more challenging route for NPVE.[13]

Post-Polymerization Modification: Unlocking Functionality

The primary application of NPVE-containing copolymers is their use as scaffolds for chemical modification. The 4-nitrophenoxy group is a well-known activated ester analogue and can be readily displaced by a variety of nucleophiles.

// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];

// Reactants Copolymer [label="P(VE-co-NPVE)\nParent Copolymer"]; Nucleophile [label="Nucleophile (R-NH₂, R-OH, R-SH)"];

// Products FunctionalPolymer [label="Functionalized Copolymer"]; Byproduct [label="4-Nitrophenol\n(Chromophoric Byproduct)"];

// Reaction Reaction [label="Nucleophilic\nSubstitution", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"];

// Edges Copolymer -> Reaction [color="#4285F4"]; Nucleophile -> Reaction [color="#EA4335"]; Reaction -> FunctionalPolymer [label="Polymer Backbone\nFunctionalized", fontcolor="#34A853", color="#34A853"]; Reaction -> Byproduct [label="Released &\nQuantifiable", fontcolor="#FBBC05", color="#FBBC05"]; } dot Caption: Post-polymerization modification workflow.

This reaction is typically fast, efficient, and can be monitored spectrophotometrically by measuring the absorbance of the released 4-nitrophenolate anion at ~400 nm under basic conditions. This provides a simple and powerful method for quantifying the degree of functionalization.

Potential Applications in Drug Development:

  • Drug Conjugation: Covalent attachment of therapeutic agents containing amine or thiol groups.

  • Solubility Modulation: Introduction of hydrophilic (e.g., oligo(ethylene glycol)) or hydrophobic moieties.

  • Targeting Ligands: Attachment of peptides, antibodies, or other ligands for targeted delivery.

  • Cross-linkable Systems: Introduction of groups that can be cross-linked to form hydrogels or nanogels.[14]

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Reagents should be purified according to standard laboratory procedures.

Protocol 1: Cationic Copolymerization of Isobutyl Vinyl Ether (IBVE) and this compound (NPVE)

Rationale: This protocol uses a well-established living cationic polymerization system. Toluene is a suitable non-polar solvent, and the reaction is conducted at -78 °C to suppress side reactions and achieve a controlled polymerization.[1][8] IBVE is chosen as the more reactive comonomer to ensure good monomer conversion.

// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];

// Steps A [label="1. Reactor Setup\n- Flame-dry glassware under vacuum.\n- Backfill with dry Nitrogen/Argon."]; B [label="2. Reagent Preparation\n- Add dry toluene via syringe.\n- Cool to -78 °C (Dry ice/acetone)."]; C [label="3. Monomer Addition\n- Add purified IBVE.\n- Add NPVE."]; D [label="4. Initiation\n- Add IBVE-AcOH initiator adduct.\n- Add EtAlCl₂ activator solution."]; E [label="5. Polymerization\n- Stir at -78 °C for desired time (e.g., 2-4h).\n- Monitor via sampling for GC/NMR."]; F [label="6. Quenching\n- Add pre-chilled methanol containing\n ammonia to terminate."]; G [label="7. Purification\n- Precipitate polymer in cold methanol.\n- Redissolve and re-precipitate.\n- Dry under vacuum."];

// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#EA4335"]; D -> E [color="#FBBC05"]; E -> F [color="#34A853"]; F -> G [color="#4285F4"]; } dot Caption: Cationic copolymerization experimental workflow.

Materials:

  • Isobutyl vinyl ether (IBVE), distilled from CaH₂.

  • This compound (NPVE), purified by column chromatography or distillation.

  • Toluene, dried over Na/benzophenone and distilled.

  • 1-(Isobutoxy)ethyl acetate (IBVE-AcOH initiator), synthesized from IBVE and acetic acid.

  • Ethylaluminum dichloride (EtAlCl₂), 1.0 M solution in hexanes.

  • Methanol (anhydrous), for quenching and precipitation.

  • Ammonia, small amount in quenching methanol.

  • Schlenk flask, syringes, magnetic stirrer, dry ice/acetone bath.

Procedure:

  • Reactor Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar. Flame-dry the glassware under high vacuum and backfill with dry argon or nitrogen. Maintain a positive inert gas pressure throughout the experiment.

  • Solvent and Monomer Addition:

    • Add 40 mL of dry toluene to the flask via syringe.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add IBVE (e.g., 1.80 g, 18.0 mmol) via syringe.

    • Add NPVE (e.g., 0.33 g, 2.0 mmol) as a concentrated solution in dry toluene.

  • Initiation:

    • Add the IBVE-AcOH initiator (e.g., 0.1 M stock in toluene, 1.0 mL, 0.1 mmol).

    • Stir for 5 minutes.

    • Initiate the polymerization by dropwise addition of the EtAlCl₂ solution (e.g., 0.4 mL of 1.0 M solution, 0.4 mmol).

  • Polymerization: Allow the reaction to stir at -78 °C. The solution may become more viscous as the polymerization proceeds. Monitor the reaction by taking small aliquots over time (quenched in basic methanol) to analyze monomer conversion by GC or ¹H NMR.

  • Quenching: After the desired time (e.g., 3 hours), terminate the polymerization by adding 5 mL of pre-chilled anhydrous methanol containing a few drops of ammonia.

  • Purification:

    • Allow the reaction mixture to warm to room temperature.

    • Pour the solution into a beaker containing 400 mL of cold, rapidly stirring methanol to precipitate the copolymer.

    • Collect the white/pale yellow polymer by filtration or centrifugation.

    • Redissolve the polymer in a minimal amount of THF or CH₂Cl₂ and re-precipitate into cold methanol to remove residual monomers and initiator.

    • Dry the final P(IBVE-co-NPVE) copolymer under high vacuum to a constant weight.

Protocol 2: Post-Polymerization Modification with Benzylamine

Rationale: This protocol demonstrates the functionalization of the parent copolymer. Benzylamine is used as a model nucleophile. The reaction is monitored by UV-Vis spectroscopy to track the release of the 4-nitrophenolate byproduct, providing a convenient way to follow the reaction kinetics and determine the final degree of substitution.

Materials:

  • P(IBVE-co-NPVE) copolymer from Protocol 1.

  • Benzylamine, distilled.

  • N,N-Dimethylformamide (DMF), anhydrous.

  • Triethylamine (TEA).

  • UV-Vis Spectrophotometer.

Procedure:

  • Setup: In a vial, dissolve 100 mg of P(IBVE-co-NPVE) in 5 mL of anhydrous DMF.

  • Reaction:

    • Add benzylamine (e.g., 5-fold molar excess relative to NPVE units).

    • Add TEA (2-fold molar excess relative to NPVE units) to act as a base to deprotonate the released 4-nitrophenol, generating the colored phenolate for analysis.

    • Seal the vial and stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

  • Monitoring:

    • Periodically take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it into a known volume of a suitable solvent (e.g., 3 mL of DMF) in a cuvette.

    • Measure the absorbance at the λ_max of the 4-nitrophenolate anion (~400 nm).

    • Calculate the concentration of released 4-nitrophenol using a pre-determined calibration curve to quantify the extent of the reaction over time.

  • Purification: Once the reaction is complete (i.e., the absorbance plateaus), precipitate the functionalized polymer into a non-solvent such as diethyl ether or water. Wash the precipitate thoroughly to remove excess amine, TEA, and 4-nitrophenol. Dry the final polymer under vacuum.

Characterization

  • Nuclear Magnetic Resonance (¹H NMR): Used to confirm the copolymer composition by integrating the characteristic peaks of the IBVE side chain (e.g., -CH₂- and -CH- protons) against the aromatic protons of the NPVE units. It also confirms the success of post-polymerization modification by the appearance of new signals (e.g., from the benzyl group) and the disappearance of the 4-nitrophenyl signals.

  • Gel Permeation Chromatography (GPC/SEC): Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the copolymers. A narrow dispersity (Đ < 1.3) is indicative of a well-controlled/living polymerization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can identify characteristic functional groups. For NPVE copolymers, strong peaks corresponding to the nitro group (NO₂) asymmetric and symmetric stretching (~1520 cm⁻¹ and ~1345 cm⁻¹) will be present. These peaks will diminish or disappear after successful nucleophilic substitution.

Conclusion

This compound is a highly valuable, albeit less reactive, comonomer for cationic polymerization. Its true potential is realized when it is incorporated into a copolymer backbone, creating a stable, versatile precursor for a vast range of functional materials. The straightforward nature of the post-polymerization nucleophilic substitution, coupled with easy analytical monitoring, makes NPVE-containing copolymers an attractive platform for applications in materials science, biotechnology, and drug delivery. This guide provides the foundational knowledge and protocols for researchers to harness the unique capabilities of this monomer in their own polymer design and synthesis endeavors.

References

  • ResearchGate. (n.d.). (a) The reaction scheme of hydrolysis of p-nitrophenyl esters with... Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Retrieved from NIH. [Link]

  • Semantic Scholar. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. Retrieved from Semantic Scholar. [Link]

  • ACS Publications. (2020). Cationic Polymerization of Phenyl Vinyl Ethers: Investigations of the Propagation Mechanism, the Living Polymerization of Ortho-Substituted Derivatives, and the Step-Growth Polymerization of Divinyl Derivatives. Macromolecules. [Link]

  • Polymer Science Class Notes. (n.d.). Reactivity ratios and copolymer composition. Retrieved from polymerdatabase.com. [Link]

  • PubMed. (n.d.). Preparation of End-Grafted Polymer Brushes by Nitroxide-Mediated Free Radical Polymerization of Vaporized Vinyl Monomers. Retrieved from NIH. [Link]

  • MDPI. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Molecules. [Link]

  • UBC Library Open Collections. (n.d.). THE POLYMERIZATION AND SYNTHESIS OF PHENYL VINYL ETHER AND CERTAIN DERIVATIVES (Part I) and THE. Retrieved from UBC Library. [Link]

  • National Institutes of Health. (n.d.). Quantitative comparison of the copolymerisation kinetics in catalyst-transfer copolymerisation to synthesise polythiophenes. Retrieved from NIH. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. Polymer Chemistry. [Link]

  • ACS Publications. (2020). Controlled Synthesis of Poly(vinyl ether)-Grafted Poly(phenylacetylene)s by a Combination of Living Coordination Polymerization and Living Cationic Polymerization. ACS Omega. [Link]

  • IOSR Journal. (n.d.). Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. [Link]

  • Royal Society of Chemistry. (n.d.). Accessing broader vinyl ether scope for sequential cationic-anionic block copolymers. Polymer Chemistry. [Link]

Sources

Application Notes & Protocols: (4-Nitrophenyl)vinyl ether as a Versatile Synthon for Novel Compound Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Nitrophenyl)vinyl ether (NPVE) is a highly functionalized organic building block whose unique electronic properties make it a valuable reagent in modern synthetic chemistry. The presence of a vinyl group provides a reactive site for a variety of addition and polymerization reactions, while the 4-nitrophenyl moiety acts as a powerful electron-withdrawing group, modulating the reactivity of the vinyl component and serving as an excellent leaving group or reporter molecule. This guide provides an in-depth exploration of NPVE's applications in Diels-Alder cycloadditions, bioorthogonal "click-to-release" systems, and polymer synthesis, complete with detailed experimental protocols and mechanistic insights for researchers in organic synthesis and drug development.

Introduction: The Unique Reactivity of this compound

Vinyl ethers are a class of organic compounds characterized by an ether linkage to a vinyl group. The oxygen atom's lone pair of electrons delocalizes into the pi-system of the double bond, making typical vinyl ethers electron-rich and highly reactive towards electrophiles. They are common monomers for cationic polymerization and participate in cycloadditions and rearrangements.[1]

This compound distinguishes itself through the powerful electron-withdrawing effect of the para-nitro group. This substituent significantly alters the electronic character of the vinyl group, transforming it from an electron-rich to a relatively electron-poor moiety. This electronic modulation unlocks distinct reactivity patterns, making NPVE a potent dienophile in normal-demand Diels-Alder reactions and a key component in advanced bioorthogonal applications. Furthermore, the 4-nitrophenoxide ion is a well-known chromogenic leaving group, allowing for the convenient spectroscopic monitoring of reactions where the ether linkage is cleaved.[2]

This document will detail the strategic use of NPVE in three key areas of modern synthesis.

Application I: Diels-Alder Reactions for Heterocyclic Synthesis

The Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the construction of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile.[3][4] The reaction's efficiency is governed by the electronic complementarity of the reactants. A "normal-demand" Diels-Alder reaction is accelerated when the dienophile is substituted with electron-withdrawing groups (EWGs) and the diene with electron-donating groups (EDGs).[5]

The nitro group in NPVE makes its vinyl component an excellent dienophile. This facilitates reactions with electron-rich dienes to form substituted cyclohexene derivatives, which are precursors to a vast array of complex molecules.

Caption: General mechanism of a Diels-Alder reaction with NPVE.

Protocol 2.1: Synthesis of a Cycloadduct via Diels-Alder Reaction

This protocol describes a representative reaction between this compound and cyclopentadiene.

Materials:

  • This compound (NPVE)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.65 g, 10 mmol, 1.0 equiv).

  • Reagent Addition: Dissolve the NPVE in 20 mL of anhydrous toluene. Add freshly cracked cyclopentadiene (0.99 g, 15 mmol, 1.5 equiv) to the solution. Causality: A slight excess of the volatile diene is used to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 95:5 Hexanes:Ethyl Acetate).

  • Characterization: Combine the fractions containing the desired product and remove the solvent in vacuo to yield the purified cycloadduct. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The endo isomer is typically the major product due to favorable secondary orbital interactions.[3]

Parameter Value
NPVE 10 mmol
Cyclopentadiene 15 mmol
Solvent Toluene
Temperature 80 °C
Reaction Time 12-16 h
Expected Yield 70-85%
Major Product Endo Isomer

Table 1. Summary of typical reaction parameters for the Diels-Alder cycloaddition.

Application II: Bioorthogonal Chemistry and Traceless Release Systems

Bioorthogonal chemistry involves reactions that can proceed within a living system without interfering with native biological processes.[6][7] One of the most powerful bioorthogonal reactions is the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained or electron-rich alkene.[7]

In this context, the role of the vinyl ether is reversed. Its electron-rich nature makes it an excellent dienophile for reaction with an electron-poor tetrazine diene.[8] This reaction is exceptionally fast and proceeds under physiological conditions. A key application is in "click-to-release" chemistry, where the IEDDA reaction triggers the cleavage of the vinyl ether bond, liberating the attached alcohol or phenol.[9] Using an NPVE-derived substrate allows for the traceless release of a molecule of interest, with the simultaneous release of 4-nitrophenol, a colored compound that can be used to monitor the reaction's progress.

Caption: IEDDA reaction of a vinyl ether with a tetrazine for traceless release.

Protocol 3.1: Tetrazine-Mediated Cleavage of NPVE

This protocol demonstrates the cleavage of NPVE using a commercially available tetrazine, monitored by UV-Vis spectroscopy.

Materials:

  • This compound (NPVE)

  • 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of NPVE in acetonitrile.

    • Prepare a 20 mM stock solution of the tetrazine in acetonitrile. Causality: Stock solutions in an organic solvent prevent premature reaction and degradation.

  • Reaction Setup:

    • In a quartz cuvette, add 980 µL of PBS (pH 7.4).

    • Add 10 µL of the 10 mM NPVE stock solution to the cuvette and mix by pipetting. The final concentration of NPVE will be 100 µM.

  • Baseline Measurement: Place the cuvette in the spectrophotometer and record the initial absorbance spectrum (approx. 250-500 nm). Note the absorbance at 400 nm, which should be minimal.

  • Initiation of Reaction: Add 10 µL of the 20 mM tetrazine stock solution to the cuvette (final concentration 200 µM, 2 equiv). Quickly mix the solution.

  • Monitoring: Immediately begin recording absorbance spectra at regular time intervals (e.g., every 1 minute) for 30-60 minutes.

  • Data Analysis: Observe the increase in absorbance at ~400 nm, corresponding to the formation of the 4-nitrophenoxide ion. Plot the absorbance at 400 nm versus time to obtain a kinetic profile of the release. The reaction is complete when the absorbance plateaus.

Parameter Value
Substrate This compound
Trigger 3,6-di(pyridin-2-yl)-tetrazine
Solvent PBS (pH 7.4) with 2% ACN
Monitoring λ ~400 nm (for 4-nitrophenoxide)
Stoichiometry 1:2 (NPVE:Tetrazine)

Table 2. Conditions for spectroscopic monitoring of NPVE cleavage.

Application III: Monomer for Functional Polymers

Vinyl ethers are valuable monomers for cationic polymerization, a process that can produce polymers with well-defined structures and properties.[1][10] The electronic nature of the substituent on the vinyl ether monomer profoundly influences its reactivity and the properties of the resulting polymer, such as its glass transition temperature (Tg) and solubility. While NPVE itself is less commonly polymerized due to the deactivating effect of the nitro group on the vinyl double bond towards cationic initiation, it represents a class of functional vinyl ethers that can be incorporated into polymer chains to impart specific characteristics.[11][12]

The synthesis of poly(vinyl ether)s is typically initiated by a protic acid or a Lewis acid in the presence of an initiator.[10]

Cationic_Polymerization Initiation Initiation (e.g., H⁺ + Monomer → Carbocation) Propagation Propagation (Carbocation + n Monomers → Polymer Chain) Initiation->Propagation Forms reactive center Propagation->Propagation Chain elongation Termination Termination (Chain growth stops) Propagation->Termination Forms stable polymer

Caption: Key stages of cationic vinyl ether polymerization.

Protocol 4.1: Conceptual Synthesis of a Functional Poly(vinyl ether)

This protocol outlines a general procedure for the cationic polymerization of a representative vinyl ether monomer, such as isobutyl vinyl ether (IBVE), which can be adapted for copolymers incorporating functional monomers.

Materials:

  • Isobutyl vinyl ether (IBVE), freshly distilled

  • Anhydrous toluene

  • Initiator system: e.g., Trifluoroacetic acid (TFA) or a Lewis Acid like B(C₆F₅)₃/H₂O.[10]

  • Methanol (for quenching)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Monomer Addition: Charge the flask with anhydrous toluene and the purified IBVE monomer. Cool the solution to the desired temperature (e.g., 0 °C or lower) in an ice or dry ice/acetone bath. Causality: Low temperatures are crucial in cationic polymerization to suppress side reactions and control the molecular weight.

  • Initiation: Prepare a dilute solution of the initiator (e.g., TFA in toluene) in the dropping funnel. Add the initiator solution dropwise to the rapidly stirring monomer solution over 15-30 minutes.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-4 hours) at the controlled temperature. The solution will typically become more viscous as the polymer forms.

  • Termination (Quenching): Terminate the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture. This reacts with the cationic chain ends.

  • Isolation: Warm the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Analyze the polymer's molecular weight and dispersity by Gel Permeation Chromatography (GPC) and its structure by ¹H NMR spectroscopy.

Safety and Handling Considerations

This compound and its metabolites warrant careful handling. Studies have shown that NPVE can be metabolized by cytochrome P-450 enzymes to form an unstable epoxide intermediate.[13] This epoxide is an electrophilic species that has been shown to react with DNA. The metabolite, 2'-(4-nitro-phenoxy)oxirane (NPO), was found to be mutagenic in bacterial assays and acted as a tumor initiator in animal studies.[14] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

References

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. (2022). RSC Advances.
  • The electrophilic, mutagenic and tumorigenic activities of phenyl and 4-nitrophenyl vinyl ethers and their epoxide metabolites. (n.d.). PubMed.
  • Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymeriz
  • Synthesis and characterization of novel functional vinyl ethers th
  • Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymeriz
  • Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether deriv
  • Reactivity and Coaggregation of p-Nitrophenyl Esters with Polymer Micelles
  • p-Nitrophenyl Vinyl Ether, a Novel Substrate for the Assay of Cytochrome P-450 Dependent Olefinic Epoxidation in Hep
  • Diels-Alder Reaction. (n.d.). Organic Chemistry Portal.
  • Diels–Alder reaction. (n.d.). Wikipedia.
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
  • Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. (2024). PubMed Central.
  • Modern use of vinyl ethers and vinyl amids in UV curable applic
  • This compound | 940-14-7. (2022). ChemicalBook.
  • 4-Vinylphenyl Glycidyl Ether: Synthesis, RAFT Polymerization, and Postpolymerization Modifications with Alcohols. (n.d.).
  • Overview of Vinyl Compounds and Ethers. (n.d.). BASF.
  • Preparation of vinyl ethers. (n.d.).
  • Methods for Vinyl Ether Synthesis. (2025).
  • Nitroquinolines as dienophiles in polar Diels-Alder reactions. Influences of molecular solvents and ionic liquids. (n.d.). Sciforum.
  • Vinyl Ether/Tetrazine Pair for the Traceless Release of Alcohols in Cells. (n.d.). PubMed Central.
  • The Diels-Alder Reaction. (2017). Master Organic Chemistry.
  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.
  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. (2024). PubMed Central.
  • Bioorthogonal chemistry. (n.d.). Wikipedia.
  • Accessing broader vinyl ether scope for sequential cationic-anionic block copolymers. (n.d.). Polymer Chemistry (RSC Publishing).
  • Bioorthogonal chemistry. (n.d.). PubMed Central.
  • Reaction mechanism between vinyl ether derivatives and tetrazines.... (n.d.).
  • Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. (2019). NIH.

Sources

A Step-by-Step Guide to the Functionalization of Molecules with (4-Nitrophenyl)vinyl ether

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the functionalization of molecules using (4-nitrophenyl)vinyl ether. This electron-deficient vinyl ether serves as a potent Michael acceptor, enabling the straightforward introduction of a vinyl ether moiety onto a variety of nucleophilic substrates. The resulting vinyl ether-functionalized molecules are valuable intermediates in organic synthesis, finding applications in the construction of complex molecular architectures and the development of novel therapeutic agents.

Introduction: The Versatility of an Electron-Deficient Vinyl Ether

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of a vinyl ether functional group onto nucleophilic molecules. The presence of the strongly electron-withdrawing para-nitrophenyl group significantly activates the vinyl double bond towards nucleophilic attack. This electronic feature makes this compound an excellent Michael acceptor, readily undergoing conjugate addition with a range of soft nucleophiles under mild conditions.

The functionalized vinyl ether products obtained from these reactions are versatile synthetic intermediates. The vinyl ether moiety can participate in a variety of subsequent transformations, including cycloadditions (e.g., Diels-Alder reactions), Claisen rearrangements, and polymerizations. This two-step functionalization strategy, involving an initial Michael addition followed by further reaction of the vinyl ether, provides a powerful tool for the construction of complex molecules.

Reaction Mechanism: A Classic Michael Addition

The functionalization of nucleophiles with this compound proceeds via a classic Michael addition mechanism. This reaction, also known as a 1,4-conjugate addition, involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: A suitable nucleophile (e.g., a thiolate, an amine, or an enolate) attacks the electron-deficient β-carbon of the vinyl ether.

  • Formation of a Resonancestabilized Intermediate: This attack leads to the formation of a resonance-stabilized carbanionic intermediate, where the negative charge is delocalized onto the oxygen atom of the ether and the nitro group of the phenyl ring.

  • Protonation: The intermediate is then protonated by a proton source in the reaction mixture (e.g., the conjugate acid of the base used, or the solvent) to yield the final functionalized product.

Caption: Generalized mechanism of the Michael addition of a nucleophile to this compound.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its subsequent use in the functionalization of a model thiol nucleophile.

Synthesis of this compound

The synthesis of this compound can be achieved from 4-nitrophenol. A reliable method has been reported in the literature, providing a straightforward route to this valuable reagent.[1]

Materials:

  • 4-Nitrophenol

  • 2-Chloroethanol

  • Potassium carbonate

  • Potassium hydroxide

  • Acetone

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

Step 1: Synthesis of 2-(4-Nitrophenoxy)ethanol

  • To a solution of 4-nitrophenol in acetone, add potassium carbonate.

  • Heat the mixture to reflux with stirring.

  • Add 2-chloroethanol dropwise to the refluxing mixture.

  • Continue refluxing for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-nitrophenoxy)ethanol.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Elimination to form this compound

  • Mix the purified 2-(4-nitrophenoxy)ethanol with powdered potassium hydroxide.

  • Heat the mixture under vacuum. The product, this compound, will distill as it is formed.

  • Collect the distilled product.

  • Further purification can be achieved by redistillation under reduced pressure.

Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the vinyl protons and the aromatic protons of the nitrophenyl group.[1]

  • IR: The infrared spectrum should exhibit characteristic absorption bands for the C=C double bond of the vinyl group, the aromatic ring, and the nitro group.[1]

Functionalization of a Thiol: A Model Michael Addition

This protocol describes the conjugate addition of a thiol to this compound. Thiols are excellent nucleophiles for this reaction due to the "thio-Michael addition" being a highly efficient and often base-catalyzed process.[2][3][4]

Materials:

  • This compound

  • A thiol of interest (e.g., thiophenol)

  • A suitable base (e.g., triethylamine or sodium ethoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (if necessary)

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Dissolve the thiol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution and stir for a few minutes to generate the thiolate nucleophile.

  • Add a solution of this compound in the same solvent dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure functionalized thioether.

Table 1: Representative Reaction Parameters for Michael Addition to Activated Alkenes

NucleophileMichael AcceptorCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Thiophenol4-Nitrocyclohex-1-ene(R,R)-Takemoto catalystToluene024-48High[5]
4-MethoxythiophenolDivinyl sulfoneTriethylamineAcetonitrileRoom Temp24>95[6]
DiethylamineAcrylonitrileNoneNeatRoom Temp190[7]
Malonic esterMethyl vinyl ketoneSodium ethoxideEthanolReflux485[7]

Experimental Workflow and Logic

The successful functionalization of molecules with this compound relies on a logical workflow that ensures high yield and purity of the desired product.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_functionalization Functionalization via Michael Addition s1 Step 1: Williamson Ether Synthesis (4-Nitrophenol + 2-Chloroethanol) s2 Step 2: Elimination Reaction (KOH, heat) s1->s2 s3 Purification (Distillation) s2->s3 s4 Characterization (NMR, IR) s3->s4 f2 Addition of this compound s4->f2 Verified Reagent f1 Nucleophile Preparation (e.g., Thiol + Base) f1->f2 f3 Reaction Monitoring (TLC) f2->f3 f4 Workup and Extraction f3->f4 f5 Purification (Column Chromatography) f4->f5 f6 Product Characterization (NMR, MS, IR) f5->f6

Caption: A logical workflow for the synthesis and application of this compound.

Causality Behind Experimental Choices:

  • Choice of Base: The selection of the base is crucial for the efficient generation of the nucleophile without promoting side reactions. For thiols and alcohols, a non-nucleophilic organic base like triethylamine is often sufficient. For less acidic nucleophiles, a stronger base such as an alkoxide may be necessary.

  • Solvent Selection: Anhydrous aprotic solvents like THF or DCM are generally preferred to prevent unwanted side reactions with water. The polarity of the solvent can also influence the reaction rate.[6]

  • Reaction Temperature: Most Michael additions with activated vinyl ethers proceed efficiently at room temperature. However, for less reactive nucleophiles, gentle heating may be required.

  • Purification: Flash column chromatography is a standard and effective method for purifying the products of Michael addition reactions, allowing for the separation of the desired product from unreacted starting materials and byproducts.

Applications in Drug Development and Beyond

The ability to introduce a vinyl ether moiety onto a molecule of interest opens up numerous possibilities in drug development and materials science.

  • Peptide and Protein Modification: The mild conditions of the Michael addition allow for the selective functionalization of cysteine residues in peptides and proteins. The introduced vinyl ether can then be used as a handle for further modifications, such as the attachment of imaging agents or drug payloads.[8]

  • Synthesis of Complex Heterocycles: The vinyl ether functionality is a versatile precursor for various cycloaddition reactions, enabling the construction of complex heterocyclic scaffolds that are prevalent in many biologically active molecules.

  • Polymer Synthesis: Vinyl ethers can undergo cationic polymerization to produce polymers with tailored properties. Functionalized monomers prepared using this compound can be incorporated into polymers to introduce specific functionalities.[9]

Conclusion

This compound is a highly effective reagent for the functionalization of a wide range of nucleophilic molecules through a reliable Michael addition reaction. The straightforward protocols, mild reaction conditions, and the versatility of the resulting vinyl ether products make this a valuable tool for chemists in academia and industry. By understanding the underlying reaction mechanism and carefully selecting the experimental parameters, researchers can efficiently synthesize novel functionalized molecules for a variety of applications, from drug discovery to materials science.

References

  • Fayad, A., El Malti, W., Ameduri, B., & Alaaeddine, A. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus. Chimie, 25, 9-18.
  • Reddit. (2017). How does the reaction of an alcohol and a vinyl ether work? r/chemistry.
  • U.S. Patent 2,579,412. (1951). Reaction of vinyl ethers with hydroxy compounds.
  • Dombroski, J. R., & Hallensleben, M. L. (1972). Preparation and Purification of 4-nitrophenyl vinyl ether. Synthesis, 1972(12), 693-694. and Z-W. Li et al., Synthesis2004, 970.
  • BenchChem. (n.d.). Application Notes and Protocols: Michael Addition Reactions with 4-Nitrocyclohex-1-ene.
  • Biswas, T. (2022, April 5). MCQ-201: About reaction of Vinyl ether [Video]. YouTube.
  • UCL Discovery. (n.d.).
  • Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity.
  • Lauher, J. (2020, September 8). Conjugate Addition of an Amine [Video]. YouTube.
  • Chemistry LibreTexts. (2023, January 22).
  • Amato, D. N., Amato, D. V., & Coldren, W. H. (2020). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 120(24), 13479-13530.
  • Warneke, J., Eirich, J., & Berden, G. (2020). Selective Functionalization of Peptides with Reactive Fragment Ions. Journal of the American Society for Mass Spectrometry, 31(7), 1487-1495.
  • ResearchGate. (n.d.). Thiol-Michael addition reaction involving a vinyl-sulfone group.
  • Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.
  • Wikipedia. (n.d.). Thiol-ene reaction.
  • Keillor, J. W., & Lavoie, M. (2002). Peptide coupling of unprotected amino acids through in situ p-nitrophenyl ester formation. Tetrahedron Letters, 43(43), 7985-7988.
  • Bodanszky, M. (1955). Synthesis of peptides by aminolysis of nitrophenyl esters.
  • Claudino, M., & Jonsson, M. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4567.
  • George, J. H., & Scherman, O. A. (2012). Specific VEGF sequestering and release using peptide-functionalized hydrogel microspheres. Biomacromolecules, 13(8), 2637-2644.
  • ResearchGate. (n.d.).
  • J-Stage. (n.d.).
  • Thieme E-Journals. (n.d.). Polymer-Supported β-Bromoethyl Selenide: An Efficient Reagent for the Synthesis of Aryl Vinyl Ethers.

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Application Notes and Protocols for the Quantification of (4-Nitrophenyl)vinyl ether

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for (4-Nitrophenyl)vinyl ether

This compound is a reactive monomer and intermediate used in the synthesis of specialized polymers and organic compounds. The presence of the electron-withdrawing nitro group and the polymerizable vinyl ether moiety makes it a molecule of significant interest in materials science and synthetic chemistry. Accurate quantification of this compound is critical for reaction monitoring, purity assessment of starting materials, and quality control of final products. This guide provides detailed analytical methods for the precise quantification of this compound, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. The methodologies presented are grounded in established analytical principles and offer a comparative overview to suit various laboratory capabilities and analytical requirements.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse Method

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the cornerstone for the routine analysis of this compound. The strong chromophore of the 4-nitrophenyl group allows for sensitive detection. This method is particularly advantageous for its robustness, reproducibility, and ability to separate the analyte from potential impurities and degradation products.

Causality in Method Design:

The choice of a reversed-phase C18 column is based on the nonpolar nature of the phenyl and vinyl groups, which will interact favorably with the stationary phase. A mobile phase consisting of acetonitrile and water provides a good polarity range to elute the analyte with a reasonable retention time and good peak shape. The addition of a buffer, such as acetate buffer at pH 5.0, can help to ensure consistent retention times by controlling the ionization state of any potential acidic or basic impurities.[1] UV detection is set at a wavelength near the maximum absorbance of the 4-nitrophenyl chromophore to achieve the highest sensitivity. An isocratic elution is preferred for its simplicity and the speed of analysis when quantifying a single target analyte.[2]

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Acetate buffer (50 mM, pH 5.0).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: 80:20 (v/v) 50 mM Acetate Buffer (pH 5.0) : Acetonitrile.[1]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 318 nm (based on the characteristic absorbance of 4-nitrophenol, which shares the same chromophore).[3][4]

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

    • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis and Quantification:

    • Generate a calibration curve by plotting the peak area of the calibration standards against their concentrations.

    • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²).

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Expected Performance Data
ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)98 - 102%
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start standard_prep Prepare Calibration Standards prep_start->standard_prep sample_prep Prepare Sample Solution prep_start->sample_prep injection Inject into HPLC standard_prep->injection Inject Standards filtration Filter through 0.45 µm filter sample_prep->filtration filtration->injection Inject Sample hplc_system HPLC System (C18 Column, UV Detector) separation Isocratic Separation hplc_system->separation injection->hplc_system data_acquisition Acquire Chromatograms separation->data_acquisition calibration_curve Generate Calibration Curve data_acquisition->calibration_curve quantification Quantify Sample Concentration calibration_curve->quantification report Final Report quantification->report

Caption: Workflow for HPLC-UV quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent alternative for the analysis of this compound, particularly when dealing with complex matrices or when structural confirmation is required. This method is suitable for thermally stable and volatile compounds.

Rationale for Methodological Choices:

A mid-polarity capillary column, such as one with a phenyl-substituted stationary phase, is chosen to provide good separation based on both boiling point and polarity differences.[5] The use of a mass spectrometer as a detector allows for positive identification of the analyte based on its unique mass spectrum and fragmentation pattern, providing a higher degree of certainty than UV detection alone. Electron ionization (EI) is a standard technique that will induce predictable fragmentation of the molecule.

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.

    • Mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

  • Reagents and Standards:

    • Helium (carrier gas, 99.999% purity).

    • Dichloromethane or Ethyl Acetate (GC grade).

    • This compound reference standard.

  • Chromatographic and Spectrometric Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-350.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with dichloromethane.

    • Sample Preparation: Dissolve the sample in dichloromethane to an expected concentration within the calibration range.

  • Data Analysis and Quantification:

    • Identify the this compound peak in the total ion chromatogram (TIC) by its retention time and mass spectrum.

    • Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion) against the concentration of the standards.

    • Quantify the analyte in the sample using the calibration curve.

Expected Mass Spectrum Fragmentation:

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and characteristic fragment ions resulting from the cleavage of the ether bond and rearrangements.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Start standard_prep Prepare Calibration Standards in Dichloromethane injection Inject into GC standard_prep->injection Inject Standards sample_prep Prepare Sample Solution sample_prep->injection Inject Sample gcms_system GC-MS System (Capillary Column, EI Source) separation Temperature Programmed Separation gcms_system->separation injection->gcms_system data_acquisition Acquire TIC and Mass Spectra separation->data_acquisition peak_identification Identify Peak by RT and MS data_acquisition->peak_identification calibration_curve Generate Calibration Curve peak_identification->calibration_curve quantification Quantify Sample calibration_curve->quantification report Final Report quantification->report

Caption: Workflow for GC-MS analysis of this compound.

UV-Vis Spectrophotometry: A Rapid Screening Tool

For simple sample matrices where this compound is the primary absorbing species, UV-Vis spectrophotometry offers a quick and cost-effective method for quantification.

Underlying Principles:

This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. The 4-nitrophenyl group has a strong UV absorbance, making this technique highly suitable.[6][7]

Detailed Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation:

    • UV-Vis Spectrophotometer.

    • Quartz cuvettes (1 cm path length).

  • Reagents and Standards:

    • Ethanol or Acetonitrile (UV grade).

    • This compound reference standard.

  • Procedure:

    • Determine λmax: Scan a dilute solution of this compound in the chosen solvent from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the solvent.

    • Calibration Standards: Prepare a series of standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution.

    • Sample Preparation: Dissolve the sample in the solvent and dilute to bring the absorbance into the linear range of the calibration curve.

    • Measurement: Measure the absorbance of the blank (solvent), standards, and sample at the λmax.

  • Data Analysis and Quantification:

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the sample from its absorbance using the calibration curve.

UV-Vis Spectrophotometry Workflow Diagram

UVVis_Workflow start Start lambda_max Determine λmax start->lambda_max standards Prepare Calibration Standards lambda_max->standards sample Prepare Sample Solution lambda_max->sample measure Measure Absorbance at λmax standards->measure sample->measure curve Generate Calibration Curve measure->curve quantify Calculate Sample Concentration curve->quantify end End quantify->end

Caption: Workflow for UV-Vis spectrophotometric quantification.

Quantitative NMR (qNMR): An Absolute Method

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can provide highly accurate quantification without the need for a calibration curve of the analyte itself. It relies on the use of a certified internal standard.

Rationale:

The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8] By comparing the integral of a specific, well-resolved proton signal of this compound to the integral of a known amount of an internal standard, the concentration of the analyte can be determined.[9] The vinyl protons and the aromatic protons on the nitrophenyl ring are distinct and can be used for quantification.

Detailed Experimental Protocol: qNMR
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

    • NMR tubes.

  • Reagents and Standards:

    • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

    • This compound.

  • Procedure:

    • Accurately weigh a known amount of the sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum with appropriate parameters for quantification (e.g., long relaxation delay).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte (e.g., one of the vinyl protons) and a signal of the internal standard.

    • Calculate the concentration of this compound using the following formula:

      • C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_std / M_analyte) * (W_std / W_analyte) * P_std

      • Where: C = concentration, I = integral value, N = number of protons for the integrated signal, M = molar mass, W = weight, P = purity.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the availability of instrumentation. HPLC-UV is recommended for routine quality control, GC-MS for complex samples requiring high specificity, UV-Vis spectrophotometry for rapid screening, and qNMR for highly accurate certification of reference materials. Each method, when properly validated, can provide reliable and accurate quantification of this important chemical intermediate.

References

  • Tůma, J., Samiec, M., & Valentová, O. (2010). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 78(4), 835–846.
  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIST. (n.d.). Butyl 4-nitrophenyl ether. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Mourya, M., Choudhary, D., Basak, A. K., & Guin, D. (2017). UV-vis absorption spectra of the 4-nitrophenol before (a) and after (b) the addition of NaBH4. ResearchGate. Retrieved from [Link]

  • Tůma, J., Samiec, M., & Valentová, O. (2010). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC. Retrieved from [Link]

  • Karim, M. R., & Islam, M. S. (2019). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. Retrieved from [Link]

  • Prabakaran, E., & Pillay, K. (2021). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. SciSpace. Retrieved from [Link]

  • Prabakaran, E., & Pillay, K. (2021). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes: A Mini Review. Semantic Scholar. Retrieved from [Link]

  • Mayorga-Martinez, C., & Merkoçi, A. (2017). Electrochemical Detection and Characterization of Nanoparticles with Printed Devices. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2013). Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite. Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl vinyl ether. In PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4, and (c) 4-aminophenol. Retrieved from [Link]

  • Li, J., et al. (2022). Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions. National Institutes of Health. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). An enhanced non-enzymatic electrochemical sensor based on the Bi2S3–TiO2 nanocomposite with HNTs for the individual and simultaneous detection of 4-nitrophenol and nitrofurantoin in environmental samples. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of 4-nitrophenol in the presence of AuNPs. Retrieved from [Link]

  • GL Sciences. (n.d.). Petrochemicals and General Chemicals. Retrieved from [Link]

  • Defense Technical Information Center. (1954). SYNTHESIS OF NITROALKYL VINYL ETHERS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Time-dependent UV-vis absorption spectra of 4-nitrophenol reduced by NaBH4 in the presence of Au@[C4C16Im]Br catalyst. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER. Retrieved from [Link]

  • Google Patents. (2012). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • Djerassi, C., & Fenselau, C. (1972). Mass spectrometry in structural and stereochemical problems. CCXII. Electron impact induced triple hydrogen rearrangements and other fragmentations of alkyl vinyl ethers and thioethers. Journal of the American Chemical Society.
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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

  • UBC Library Open Collections. (n.d.). THE POLYMERIZATION AND SYNTHESIS OF PHENYL VINYL ETHER AND CERTAIN DERIVATIVES (Part I) and THE. Retrieved from [Link]

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(4-Nitrophenyl)vinyl Ether: A Versatile Precursor for Advanced Functional Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

For: Researchers, scientists, and drug development professionals.

Abstract: This guide details the synthesis, polymerization, and post-polymerization modification of (4-Nitrophenyl)vinyl ether (NPVE), a highly versatile monomer for creating functional polymers. The resulting polythis compound) (pNPVE) serves as an excellent scaffold for introducing a diverse range of functionalities through its "active ester" side chains. This document provides detailed protocols, characterization guidelines, and application insights, particularly for the development of advanced drug delivery systems.

The Strategic Advantage of this compound

This compound stands out as a monomer of choice for researchers aiming to develop functional polymers with a high degree of precision and versatility. The core of its utility lies in the resulting polymer, pNPVE, which is adorned with p-nitrophenyl ester groups. These groups are not mere appendages; they are chemically activated handles that can be readily displaced by nucleophiles, most notably primary amines.

This "active ester" approach is a cornerstone of modern polymer chemistry for several compelling reasons:

  • Modular Functionalization: A single, well-characterized batch of pNPVE can serve as a universal precursor to a vast library of functional polymers. By simply varying the amine used in the post-modification step, polymers with different chemical and physical properties can be synthesized.

  • Broad Substrate Scope: This method circumvents the challenges often associated with the direct polymerization of functionally complex monomers, which may be unstable or interfere with the polymerization process.

  • Quantitative and Clean Reactions: The aminolysis of the p-nitrophenyl ester is a highly efficient reaction that proceeds under mild conditions, often reaching near-quantitative conversion. The primary byproduct, p-nitrophenol, is a colored compound that can be easily monitored by UV-Vis spectroscopy to track reaction progress and is readily removed during purification.

Synthesis and Polymerization of NPVE

Synthesis of the this compound Monomer

The synthesis of NPVE is typically achieved via the vinylation of 4-nitrophenol. A robust method involves the reaction with acetylene, a fundamental building block in organic synthesis.[1]

Protocol: Synthesis of this compound

  • Reaction Setup: A three-necked round-bottom flask, thoroughly flame-dried and equipped with a magnetic stirrer, a gas inlet adapter, and a reflux condenser, is charged with 4-nitrophenol (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO).

  • Base Addition: To this solution, potassium hydroxide (KOH) (1.2 eq) is added portion-wise. The mixture is stirred until the base is completely dissolved.

  • Vinylation Reaction: Acetylene gas is bubbled through the stirred solution at a moderate and steady rate. The reaction mixture is heated to a temperature of 120-140°C.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction: Upon completion, the reaction mixture is allowed to cool to room temperature and is then poured into a beaker of ice-cold water. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Controlled Polymerization of NPVE

The electron-withdrawing nitro group in NPVE influences its polymerization behavior. Cationic polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are suitable methods to obtain well-defined polymers with controlled molecular weights and narrow polydispersity.[2][3][4][5][6][7]

Protocol: Cationic Polymerization of NPVE

  • Preparation: All glassware is rigorously flame-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous dichloromethane is transferred to a Schlenk flask.

  • Initiation: The flask is cooled to -78°C in a dry ice/acetone bath. A Lewis acid initiator, such as tin(IV) chloride (SnCl₄), is added via syringe.

  • Monomer Addition: A pre-chilled solution of NPVE in anhydrous dichloromethane is added dropwise to the rapidly stirred initiator solution.

  • Polymerization: The reaction is allowed to proceed at -78°C for a predetermined time to achieve the desired molecular weight.

  • Termination: The polymerization is terminated by the addition of pre-chilled anhydrous methanol.

  • Purification: The polymer is isolated by precipitation into a large volume of a non-solvent, such as cold diethyl ether. The precipitate is collected by filtration, washed with fresh cold diethyl ether, and dried under vacuum.

Protocol: RAFT Polymerization of NPVE

  • Reaction Mixture: In a Schlenk flask, this compound, a suitable RAFT agent (e.g., a dithiocarbamate or xanthate), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) are dissolved in an appropriate solvent like 1,4-dioxane.

  • Degassing: The solution is subjected to a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: The flask is then immersed in a preheated oil bath at a temperature suitable for the chosen initiator (typically 60-80°C for AIBN) and stirred for the desired duration.

  • Termination: The reaction is quenched by rapidly cooling the flask in an ice-water bath and exposing the contents to air.

  • Purification: The polymer is purified by precipitation into a non-solvent, such as cold methanol. The solid polymer is collected by filtration and dried under vacuum.

Post-Polymerization Modification: Crafting Functional Polymers

The transformation of pNPVE into a functional polymer is achieved through the aminolysis of the p-nitrophenyl ester side chains.[8][9]

Protocol: Amine Functionalization of pNPVE

  • Polymer Dissolution: The pNPVE polymer is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Amine Addition: The primary amine of choice (typically 1.2 to 2.0 equivalents per ester group) is added to the polymer solution. The addition of a non-nucleophilic base like triethylamine (TEA) can facilitate the reaction by neutralizing the released p-nitrophenol.

  • Reaction: The mixture is stirred at room temperature. The progress of the reaction can be conveniently monitored by taking aliquots and measuring the absorbance of the p-nitrophenolate anion at approximately 400 nm using a UV-Vis spectrophotometer.

  • Purification: Upon completion, the functionalized polymer is precipitated into a suitable non-solvent. The choice of the precipitating solvent (e.g., diethyl ether, methanol, or water) will depend on the properties of the newly functionalized polymer.

  • Final Processing: The polymer is collected and washed thoroughly to remove any residual reactants and byproducts. For water-soluble polymers, dialysis is an effective purification method. The final product is then dried under vacuum.

Characterization of Monomer and Polymers

A thorough characterization at each stage is crucial for ensuring the quality and reproducibility of the synthesized materials.

Analytical Technique This compound (Monomer) Polythis compound) (pNPVE) Amine-Functionalized Polymer
¹H NMR Spectroscopy Sharp signals corresponding to the vinyl protons (typically in the 4.0-7.0 ppm range) and the aromatic protons of the p-nitrophenyl group.[10][11]Disappearance of the vinyl proton signals and broadening of the signals corresponding to the polymer backbone. The aromatic signals of the p-nitrophenyl group remain.Disappearance of the p-nitrophenyl aromatic signals and the appearance of new characteristic signals from the covalently attached amine moiety.
FTIR Spectroscopy Characteristic peaks for the vinyl C=C stretch (~1640 cm⁻¹), C-O-C ether linkage (~1250 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (NO₂) (~1520 and ~1350 cm⁻¹).[12][13][14][15]The vinyl C=C stretch disappears. The ether and nitro group peaks are retained.The characteristic peaks of the nitro group disappear, and a strong amide C=O stretching band appears (typically ~1650 cm⁻¹).
Gel Permeation Chromatography (GPC) Not applicable.Used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).A shift in the elution time and a corresponding increase in molecular weight, confirming the successful conjugation of the amine.
UV-Vis Spectroscopy --Can be used to quantify the release of p-nitrophenol during the aminolysis reaction, allowing for real-time monitoring of the functionalization process.[16]

Applications in Drug Delivery and Beyond

The modularity of the pNPVE platform makes it exceptionally well-suited for the design of sophisticated drug delivery systems.[10] By judiciously selecting the amine for functionalization, a variety of properties can be imparted to the polymer:

  • Stealth Properties: Conjugation with amine-terminated polyethylene glycol (PEG) can render the polymer water-soluble and reduce non-specific protein adsorption, prolonging its circulation time in the body.

  • Targeted Delivery: Bioactive ligands containing primary amine groups, such as peptides, antibodies, or small molecules, can be attached to direct the polymer-drug conjugate to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.

  • Stimuli-Responsive Systems: Amines bearing stimuli-responsive functionalities can be incorporated to create "smart" polymers that release their therapeutic payload in response to specific environmental triggers, such as a change in pH or the presence of certain enzymes.

Beyond drug delivery, these functional polymers are valuable in areas such as diagnostics, tissue engineering, and the development of advanced coatings and sensors.

Visualized Workflows

Synthesis_and_Functionalization Nitrophenol 4-Nitrophenol NPVE This compound (NPVE) Nitrophenol->NPVE Vinylation Acetylene Acetylene Acetylene->NPVE Vinylation pNPVE Poly(NPVE) NPVE->pNPVE Cationic or RAFT Polymerization FunctionalPolymer Functionalized Polymer pNPVE->FunctionalPolymer Aminolysis Amine Primary Amine (R-NH₂) Amine->FunctionalPolymer Aminolysis Applications Applications (e.g., Drug Delivery) FunctionalPolymer->Applications

Caption: Synthesis of NPVE and its subsequent polymerization and functionalization.

Polymer_Modification_Pathway pNPVE Poly(NPVE) Backbone p-Nitrophenyl Ester Side Chain FunctionalPolymer Polymer Backbone Functional Amide Side Chain pNPVE:f->FunctionalPolymer:f Nucleophilic Attack Byproduct p-Nitrophenol pNPVE:f->Byproduct Release Amine R-NH₂ Amine->pNPVE:f

Caption: Post-polymerization modification of pNPVE via aminolysis.

References

  • Synthesis of Vinyl Ethers

    • Title: Acetylene in Organic Synthesis: Recent Progress and New Uses
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  • Cationic Polymerization of Vinyl Ethers

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  • Cationic Polymerization using Trifluoromethyl Sulfonates

    • Title: Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s
    • Source: Chemical Science
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  • Photocontrolled Cationic Polymerization

    • Title: Mechanistic Insight into the Photocontrolled Cationic Polymeriz
    • Source: Journal of the American Chemical Society
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  • Cationic Polymerization Review

    • Title: Recent Developments on Cationic Polymeriz
    • Source: Semantic Scholar
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  • Aminolysis of Nitrophenyl Esters

    • Title: Aminolyses of monomeric and polymeric 4-nitrophenyl esters of N-methacrylolamino acids
    • Source: Polymer
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  • Characterization Data of Phenyl 4-Nitrobenzoate

    • Title: Supporting Inform
    • Source: The Royal Society of Chemistry
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  • Synthesis of 4-Nitrophenyl Phenyl Ether: Title: 4-NITROPHENYL PHENYL ETHER synthesis Source: ChemicalBook
  • Moisture Tolerant RAFT Polymerization

    • Title: Moisture tolerant cationic RAFT polymeriz
    • Source: The Royal Society of Chemistry
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  • Cationic RAFT Polymerization of Vinyl Ethers

    • Title: Moisture tolerant cationic RAFT polymeriz
    • Source: RSC Publishing
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  • Cationic Polymerization of Vinyl Ethers (NIH)

    • Title: Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s
    • Source: NIH
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  • Synthesis of Nitroalkyl Vinyl Ethers

    • Title: SYNTHESIS OF NITROALKYL VINYL ETHERS
    • Source: DTIC
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  • RAFT Polymerization of Vinyl Esters

    • Title: RAFT Polymerization of Vinyl Esters: Synthesis and Applic
    • Source: ResearchG
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  • ¹H NMR Spectrum of 4-Nitrophenol

    • Title: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232)
    • Source: Human Metabolome D
    • URL: [Link]

  • Peptide Synthesis via Aminolysis

    • Title: Synthesis of peptides by aminolysis of nitrophenyl esters
    • Source: PubMed
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  • Acetylene in Synthesis (PMC)

    • Title: Acetylene in Organic Synthesis: Recent Progress and New Uses
    • Source: PMC - NIH
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  • Aminolysis of Polyesters

    • Title: Aminolysis of Various Aliphatic Polyesters in a Form of Nanofibers and Films
    • Source: MDPI
    • URL: [Link]

  • Hydrolysis of p-Nitrophenyl Esters

    • Title: ( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with...
    • Source: ResearchG
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  • 4-Nitrophenyl Acetate: Title: 4-Nitrophenyl acetate for synthesis 830-03-5 Source: Sigma-Aldrich
  • Polymers with Activated Esters

    • Title: Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modific
    • Source: MDPI
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  • ¹H-NMR Spectrum of 4-Nitrophenol (ResearchGate)

    • Title: 1 H-NMR spectrum of 4-nitrophenol.
    • Source: ResearchG
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  • FTIR Spectra of Poly(4-vinyl pyridine)

    • Title: and ( c ) poly(BVPC- co -NVP). FTIR spectra of ( a ) poly(4-vinyl pyridine); ( b ) poly(4VP...
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  • Synthesis of Phenyl Vinyl Ether Derivatives

    • Title: THE POLYMERIZATION AND SYNTHESIS OF PHENYL VINYL ETHER AND CERTAIN DERIV
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  • ¹H NMR Spectrum of a 4-Nitrophenyl Compound

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  • Aminolysis of p-Nitrophenyl Acetate

    • Title: The Aminolysis and Amidinolysis of p-Nitrophenyl Acetate in Chlorobenzene. A Facile Bifunctional Reactivity
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  • ¹H NMR Spectrum of a Vinyl Ether

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  • Preparation of 4-Nitrophenol Derivatives: Title: DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates Source: Google Patents URL
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  • FTIR Spectra of PVPh and PVMK

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  • FTIR Spectra of Poly Vinyl Alcohol

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  • Aminolysis of 4-Nitrophenyl Phenyl Carbonate

    • Title: Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C [[double bond, length as m-dash]] O to C [[double bond, length as m-dash]] S on reactivity and mechanism
    • Source: Organic & Biomolecular Chemistry
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Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Nitrophenyl)vinyl ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-nitrophenyl)vinyl ether. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable chemical intermediate. We will explore common synthetic challenges, provide detailed troubleshooting advice, and present optimized protocols based on established methodologies.

Overview of Synthetic Strategies

The synthesis of this compound, while conceptually straightforward, is often plagued by issues related to reagent stability, side reactions, and purification challenges. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the parent molecule, 4-nitrophenol. The two most viable and commonly adapted synthetic routes are Palladium-catalyzed transetherification and the modified Williamson ether synthesis.

Below is a workflow outlining the general process from selecting a synthetic route to final product characterization.

Synthesis_Workflow cluster_prep Preparation & Synthesis cluster_purification Purification & Analysis start Select Synthesis Route route_A Route A: Pd-Catalyzed Transetherification start->route_A Choose based on available reagents route_B Route B: Modified Williamson Synthesis start->route_B Choose based on available reagents reaction Reaction Setup & Execution route_A->reaction route_B->reaction workup Aqueous Workup reaction->workup purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS) purify->char final Pure Product char->final

Caption: General experimental workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for synthesizing this compound?

There are two primary, reliable methods for this synthesis, each with its own advantages.

  • Palladium-Catalyzed Transetherification: This modern approach involves the reaction of 4-nitrophenol with a simple vinyl ether, such as ethyl vinyl ether (EVE), in the presence of a palladium catalyst.[1] This method often proceeds under mild conditions (room temperature) and can offer good to excellent yields. The key is the in situ generation of an active palladium complex, for example, from Palladium(II) acetate and a ligand like 1,10-phenanthroline.[1]

  • Modified Williamson Ether Synthesis: This classic method is a two-step process.[2] First, 4-nitrophenol is treated with a dihaloalkane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) under basic conditions to form a β-halo ether intermediate. Second, this intermediate is treated with a strong, non-nucleophilic base (e.g., powdered potassium hydroxide) to induce dehydrohalogenation, yielding the final vinyl ether product.[2][3] This method is robust but can require higher temperatures for the elimination step.

Q2: My reaction yield is very low. What are the most common causes?

Low yield is the most frequent complaint. The causes are typically route-dependent.

For Palladium-Catalyzed Transetherification:

  • Catalyst Inactivity: The palladium catalyst is sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Ligand Issues: The choice and ratio of the ligand are critical. For instance, using triphenylphosphine instead of 1,10-phenanthroline might not yield the desired product.[1]

  • Insufficient Vinylating Agent: A large excess of the vinyl ether (e.g., 10-12 equivalents of EVE) is often required to drive the equilibrium toward the product.[1]

  • Polymerization: The vinyl ether product can polymerize under catalytic conditions. Monitor the reaction by TLC and stop it as soon as the starting material is consumed to prevent product loss.

For Modified Williamson Ether Synthesis:

  • Incomplete Deprotonation: In the first step, ensure complete deprotonation of 4-nitrophenol. The pKa of 4-nitrophenol is ~7.15, so a moderately strong base like potassium carbonate is effective.

  • Inefficient Elimination: The second step (dehydrohalogenation) requires a strong base and sometimes elevated temperatures. Finely powdered potassium hydroxide is more effective than pellets.[2] Insufficient heat can lead to incomplete reaction.

  • Side Reactions: Dimerization or formation of bis-ethers can occur in the first step if the dihaloalkane is not used in sufficient excess.

Q3: I'm observing a dark, tar-like substance in my reaction flask. What is it and how can I prevent it?

The formation of dark tars or polymers is a common issue, particularly under harsh conditions.

  • Cause: Aliphatic nitro compounds can be unstable under strongly alkaline conditions and high temperatures, which are sometimes used in vinylation reactions.[4] Furthermore, vinyl ethers themselves can undergo acid- or catalyst-induced polymerization.[5] Phenyl vinyl ether, a related compound, is known to become a black syrup upon storage if not stabilized.[3]

  • Prevention:

    • Temperature Control: Avoid excessive heating, especially during the elimination step of the Williamson synthesis. Maintain the lowest effective temperature.

    • Inert Atmosphere: Oxygen can promote polymerization and degradation pathways. Running the reaction under nitrogen or argon is highly recommended.

    • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this increases the likelihood of product degradation and polymerization.

    • Purity of Reagents: Use pure, distilled solvents and reagents to avoid unknown catalytic impurities that could initiate polymerization.

Q4: What is the best strategy for purifying the final product?

Purification can be challenging due to the product's potential for polymerization and thermal instability.

  • Primary Method: Column Chromatography: Flash column chromatography on silica gel is the most effective method for obtaining a high-purity product.[6][7] A gradient elution system using a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically successful.

  • Workup: Before chromatography, a standard aqueous workup is necessary. This involves extracting the crude product into an organic solvent (e.g., ethyl acetate or dichloromethane), washing with aqueous sodium bicarbonate to remove any unreacted 4-nitrophenol, and then with brine.[6] The organic layer should be dried over anhydrous sodium sulfate.

  • Avoid High-Temperature Distillation: While some ethers are purified by distillation, this is risky for this compound. The combination of a nitro group and a polymerizable vinyl group makes it potentially thermally unstable. Distillation should only be attempted on a small scale after confirming thermal stability.

Troubleshooting Guide

Symptom Probable Cause(s) Recommended Solution(s)
No Product Formation (TLC) 1. Inactive catalyst (Transetherification).2. Incorrect ligand or ligand:metal ratio.3. Insufficient base or temperature (Williamson).1. Use fresh Pd(OAc)₂, ensure inert atmosphere.2. Verify ligand identity and use optimal ratio (e.g., 1.5 eq. ligand/Pd).[1]3. Use a stronger base (e.g., NaH) or increase temperature moderately.
Multiple Unidentified Spots on TLC 1. Side reactions (e.g., C-alkylation).2. Polymerization or degradation of starting material/product.3. Impure starting materials.1. Adjust solvent polarity; use a more selective vinylating agent.2. Lower reaction temperature; add a radical inhibitor (e.g., BHT); reduce reaction time.3. Purify all reagents before use.
Product Decomposes on Silica Gel Column 1. Silica gel is acidic and can hydrolyze or polymerize the vinyl ether.2. Product is inherently unstable.1. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% Et₃N), then flush with the pure eluent before loading the sample.2. Work quickly and keep fractions cold.
Difficulty Removing Solvent Post-Purification 1. Product is an oil or low-melting solid.2. High-boiling point solvent used for chromatography.1. Use a high-vacuum pump (e.g., <0.5 mmHg) at room temperature.2. Ensure final elution steps use low-boiling point solvents (e.g., hexane/DCM).

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Transetherification

This protocol is adapted from methodologies developed for the synthesis of functionalized vinyl ethers.[1]

Protocol_A cluster_catalyst Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification cat_prep1 1. Dissolve Pd(OAc)₂ (0.02 eq) in dry DCM in a Schlenk flask. cat_prep2 2. Add 1,10-phenanthroline (0.03 eq) in dry DCM dropwise. cat_prep1->cat_prep2 cat_prep3 3. Stir for 30 min at RT under N₂ to generate the active complex. cat_prep2->cat_prep3 react2 5. Add the substrate solution to the catalyst solution. react1 4. In a separate flask, dissolve 4-nitrophenol (1.0 eq) and Ethyl Vinyl Ether (12 eq) in dry DCM. react1->react2 react3 6. Stir at RT for 24h. Monitor by TLC (Hexane:EtOAc 4:1). react2->react3 workup1 7. Extract with EtOAc (3x). workup2 8. Wash combined organics with sat. NaHCO₃ and brine. workup1->workup2 workup3 9. Dry (Na₂SO₄), filter, and concentrate. workup2->workup3 workup4 10. Purify via flash chromatography on silica gel. workup3->workup4

Caption: Step-by-step workflow for the Pd-catalyzed transetherification method.

Step-by-Step Methodology:

  • Catalyst Preparation: In a dry Schlenk flask under nitrogen, dissolve Palladium(II) acetate (0.02 eq) in anhydrous dichloromethane (DCM). To this, add a solution of 1,10-phenanthroline (0.03 eq) in anhydrous DCM dropwise. Stir the resulting mixture at room temperature for 30 minutes.

  • Reaction: In a separate flask, dissolve 4-nitrophenol (1.0 eq) and ethyl vinyl ether (12 eq) in anhydrous DCM.

  • Addition: Transfer the solution of 4-nitrophenol and ethyl vinyl ether to the flask containing the activated catalyst.

  • Monitoring: Stir the reaction mixture at room temperature for 24 hours or until TLC analysis indicates complete consumption of 4-nitrophenol.

  • Workup: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

References

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. (2022). RSC Advances. Describes the optimization of palladium-catalyzed transetherification for vinyl ether synthesis, including catalyst and ligand ratios. [Online]. Available: [Link]

  • SYNTHESIS OF NITROALKYL VINYL ETHERS. (1954). Defense Technical Information Center. Highlights the instability of aliphatic nitro compounds under typical vinylation conditions. [Online]. Available: [Link]

  • Optimization of p-nitrophenyl ethanol ether synthesis. (2009). ResearchGate. Discusses factors affecting yield in a related nitrophenyl ether synthesis. [Online]. Available: [Link]

  • Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. (2005). Tetrahedron. Details purification of nitrophenyl compounds using column chromatography. [Online]. Available: [Link]

  • THE POLYMERIZATION AND SYNTHESIS OF PHENYL VINYL ETHER AND CERTAIN DERIVATIVES. (1949). UBC Library Open Collections. Describes a two-step synthesis for phenyl vinyl ethers via a beta-chlorophenetole intermediate. [Online]. Available: [Link]

  • PHENYL VINYL SULFONE AND SULFOXIDE. Organic Syntheses. Provides a detailed procedure for a related vinyl compound, including notes on product stability and purification. [Online]. Available: [Link]

  • Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. (2012). Google Patents. Details industrial synthesis involving p-nitrophenol, highlighting temperature control. [Online].
  • Synthesis of Vinyl Phenyl Ether and Its Use for Ammetric Titration of Silver(I). (2002). Russian Journal of Applied Chemistry. Discusses the catalytic vinylation of phenol with acetylene. [Online]. Available: [Link]

  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (2020). RSC Advances. Discusses the stability and reactivity of p-nitrophenyl esters. [Online]. Available: [Link]

  • Purification and Characterization of an Esterase Involved in Poly(vinyl alcohol) Degradation. (2002). Journal of Bioscience and Bioengineering. Details purification techniques including chromatography for complex organic molecules. [Online]. Available: [Link]

  • 4‑Vinylphenyl Glycidyl Ether: Synthesis, RAFT Polymerization, and Postpolymerization Modifications with Alcohols. (2016). ACS Macro Letters. Describes the synthesis of a functionalized styrenic monomer. [Online]. Available: [Link]

  • POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. (1967). Defense Technical Information Center. Discusses the polymerization behavior of various vinyl ethers. [Online]. Available: [Link]

  • Purification of ethers. (1969). Google Patents. Describes methods for purifying ethers from alcohol impurities. [Online].
  • Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). (2021). YouTube. Provides a general overview of ether synthesis mechanisms like SN2 pathways. [Online]. Available: [Link]

  • Preparation of vinyl sulfones. (1949). Google Patents. Describes pyrolysis methods for creating vinyl compounds, including purification by distillation. [Online].

Sources

Technical Support Center: Polymerization of (4-Nitrophenyl)vinyl ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of (4-Nitrophenyl)vinyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the challenges of working with this specific monomer.

Introduction: The Challenge of Polymerizing this compound

This compound presents a unique set of challenges in polymerization. While vinyl ethers are typically polymerized via cationic methods, the strong electron-withdrawing nature of the nitro group significantly alters the monomer's reactivity. This guide will delve into the reasons behind these challenges and offer strategies to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am unable to achieve any significant polymerization of this compound using standard cationic initiators (e.g., BF₃·OEt₂, AlCl₃). Why is this happening?

This is the most common issue encountered with this monomer. The primary reason for the lack of polymerization is the electronic effect of the para-nitro group. Cationic polymerization proceeds through a carbocationic propagating species. For vinyl ethers, this carbocation is stabilized by the electron-donating character of the ether oxygen. However, the nitro group is a powerful electron-withdrawing group, which destabilizes the positive charge on the propagating carbocation, thereby increasing the activation energy for propagation and making polymerization thermodynamically unfavorable.

In essence, the monomer is "deactivated" towards traditional cationic polymerization.

Q2: I observe the formation of colored byproducts and only low molecular weight oligomers. What is causing this?

Even if some initiation occurs, the polymerization of phenyl vinyl ethers can be plagued by side reactions. A common side reaction is an intramolecular Friedel-Crafts reaction, where the propagating carbocation attacks the electron-rich phenyl ring of a penultimate monomer unit. This leads to chain termination and the formation of chromane-type structures, which can contribute to coloration.

While the electron-withdrawing nitro group reduces the nucleophilicity of the phenyl ring, making this specific side reaction less likely, other side reactions involving the highly reactive carbocation and potential impurities can still lead to oligomerization and colored products.

Q3: Can I use radical or anionic polymerization for this compound?

This is a logical question when cationic methods fail. Here's a breakdown of the potential with other polymerization techniques:

  • Radical Polymerization: Generally, vinyl ethers are not readily polymerized by radical methods due to the high electron density of the double bond, which makes it less susceptible to attack by a radical initiator. Furthermore, the nitro group itself can act as a radical scavenger, potentially inhibiting polymerization.

  • Anionic Polymerization: This method is typically employed for monomers with electron-withdrawing groups that can stabilize a propagating carbanion. The nitro group is an excellent anion-stabilizing group. Therefore, anionic polymerization is a theoretically viable, albeit less conventional, approach for this compound. However, this would require stringent reaction conditions to exclude moisture and other protic impurities.

Q4: Since homopolymerization is difficult, what are my options for incorporating this compound into a polymer?

Given the challenges with homopolymerization, copolymerization is the most promising strategy. By copolymerizing this compound with a more reactive, electron-rich vinyl ether monomer, you can successfully incorporate the nitro-functionalized units into the polymer chain.

The key is to select a comonomer that readily undergoes cationic polymerization, such as ethyl vinyl ether (EVE) or isobutyl vinyl ether (iBVE). The more reactive comonomer will facilitate the propagation of the polymer chain, and the this compound will be incorporated statistically.

The relative amounts of each monomer incorporated will depend on their reactivity ratios. It is likely that the electron-rich vinyl ether will be more reactive, leading to a copolymer with a lower percentage of the this compound units than what is present in the initial monomer feed.

Q5: How does monomer quality affect the polymerization of this compound?

Monomer purity is critical in any controlled polymerization, and this is especially true for sensitive systems like cationic polymerization. Impurities can act as chain transfer agents or terminating agents, leading to low molecular weights and broad molecular weight distributions.

Common problematic impurities in vinyl ether monomers include:

  • Water: A potent terminating agent in cationic polymerization.

  • Alcohols: Can act as chain transfer agents.

  • Aldehydes: Can inhibit polymerization.

  • Polymerization inhibitors: Must be removed before polymerization.

It is crucial to purify the this compound monomer before use. Common purification techniques include distillation under reduced pressure and passing the monomer through a column of activated alumina to remove inhibitors and moisture.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of phenyl vinyl ethers.

Materials:

  • 4-Nitrophenol

  • Ethylene dichloride

  • Potassium hydroxide (flake)

  • Acetone

  • 10% Sodium hydroxide solution

Procedure:

  • Synthesis of β-chloro-4-nitrophenetole: In a round-bottom flask equipped with a reflux condenser, combine 4-nitrophenol, an excess of ethylene dichloride, and potassium carbonate in acetone. Heat the mixture to reflux for 8 hours.

  • Work-up: After cooling, wash the reaction mixture with a 10% sodium hydroxide solution to remove unreacted phenol. Remove the acetone by distillation. Distill the residue under reduced pressure to obtain β-chloro-4-nitrophenetole.

  • Dehydrochlorination: Treat the purified β-chloro-4-nitrophenetole with flake potassium hydroxide and heat to induce dehydrochlorination, yielding this compound.

  • Purification: Purify the final product by vacuum distillation.

Protocol 2: Cationic Copolymerization of this compound with Ethyl Vinyl Ether (EVE)

This protocol is a representative procedure for the copolymerization of an electron-poor and an electron-rich vinyl ether.

Materials:

  • This compound (purified)

  • Ethyl vinyl ether (EVE) (purified)

  • Toluene (dry)

  • Initiator solution (e.g., 0.1 M solution of BF₃·OEt₂ in toluene)

  • Methanol (for quenching)

Procedure:

  • Reaction Setup: In a flame-dried, nitrogen-purged Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of this compound and ethyl vinyl ether in dry toluene.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) in an ice bath or a dry ice/acetone bath.

  • Initiation: Slowly add the initiator solution dropwise to the stirred monomer solution.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-24 hours). Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR to determine monomer conversion.

  • Quenching: Terminate the polymerization by adding a small amount of pre-chilled methanol.

  • Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., methanol or hexane).

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the copolymer composition by ¹H NMR spectroscopy and determine the molecular weight and molecular weight distribution by gel permeation chromatography (GPC).

Data Presentation

Table 1: Troubleshooting Guide for Cationic Polymerization of this compound

Problem Potential Cause Recommended Solution
No polymerization or very low conversionDeactivation of the monomer by the electron-withdrawing nitro group.Switch to a copolymerization strategy with an electron-rich vinyl ether comonomer (e.g., EVE, iBVE).
Formation of colored byproducts and oligomersSide reactions such as Friedel-Crafts alkylation or reactions with impurities.Ensure rigorous purification of the monomer and solvent. Use lower reaction temperatures.
Broad molecular weight distributionChain transfer or termination reactions caused by impurities (water, alcohols).Thoroughly dry all glassware, solvents, and monomers. Use a high-purity initiator.
Inconsistent resultsVariability in monomer quality or reaction conditions.Standardize monomer purification protocols. Precisely control reaction temperature and initiator addition.

Visualizations

Diagram 1: The Challenge of Cationic Homopolymerization

G cluster_0 Cationic Homopolymerization of this compound Monomer This compound Carbocation Propagating Carbocation Monomer->Carbocation Initiation Initiator Cationic Initiator (e.g., BF3·OEt2) Initiator->Monomer Destabilization Nitro Group Destabilization Carbocation->Destabilization NoPolymer No Significant Polymerization Destabilization->NoPolymer G cluster_1 Copolymerization Strategy Monomer1 This compound Copolymer Copolymer Chain Monomer1->Copolymer Incorporation Monomer2 Electron-Rich Vinyl Ether (e.g., EVE) Monomer2->Copolymer Propagation Initiator Cationic Initiator Initiator->Monomer2 Preferential Initiation

Technical Support Center: Optimizing Reaction Conditions for (4-Nitrophenyl)vinyl ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Nitrophenyl)vinyl ether. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction conditions.

I. Introduction to this compound: Properties and Handling

This compound is a versatile reagent, but its reactivity can also present challenges. Understanding its fundamental properties is the first step toward successful experimentation.

Q1: What are the key stability concerns with this compound?

A1: this compound is susceptible to several degradation pathways. Like many vinyl ethers, it can undergo polymerization, especially in the presence of light or acid, to form a glassy solid.[1] It is also prone to forming peroxides when exposed to air and light.[1] Additionally, the ether linkage can be hydrolyzed under acidic conditions.[2][3][4][5] Therefore, proper storage and handling are crucial.

Q2: How should I store and handle this compound to prevent degradation?

A2: To ensure the stability of this compound, it should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent peroxide formation.[1] It is advisable to use a bottle with a tightly sealed cap. For handling, always work in a well-ventilated area, and avoid contact with skin and eyes.[6] It is also recommended to purge solvents with an inert gas before use.

Q3: What are the signs of decomposition in my this compound sample?

A3: Visual inspection can often reveal signs of degradation. The formation of a viscous liquid or a glassy solid indicates polymerization.[1] A yellowish color may suggest the presence of impurities or degradation products. To confirm the purity, it is best to analyze the sample using techniques like NMR or mass spectrometry before use.[7]

II. Troubleshooting Common Reactions

This section addresses specific issues that may arise during common reactions involving this compound.

The electron-rich nature of the vinyl group makes this compound susceptible to cationic polymerization, which can be an undesirable side reaction.[8][9][10]

Q4: My reaction is producing a significant amount of polymer instead of the desired product. What is causing this?

A4: Uncontrolled cationic polymerization is often initiated by trace amounts of acid or other electrophilic impurities.[10] Water can also act as a co-initiator in the presence of Lewis acids.[11] The high reactivity of vinyl ethers contributes to this issue, sometimes leading to a rapid, exothermic reaction.[12]

Troubleshooting Protocol:

  • Purify Reagents and Solvents: Ensure all reagents and solvents are anhydrous and free of acidic impurities. Distillation or passing through a column of activated alumina can be effective.

  • Use an Inhibitor: For storage and in some reactions where it doesn't interfere, a small amount of a polymerization inhibitor like polyphenols or amines can be added.[1]

  • Control Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of polymerization.

  • Maintain an Inert Atmosphere: Performing the reaction under an inert atmosphere (argon or nitrogen) will minimize exposure to air and moisture.

Diagram: Cationic Polymerization Pathway

G Monomer This compound Carbocation Propagating Carbocation Monomer->Carbocation Initiator H+ (Acidic Impurity) Initiator->Monomer Initiation Carbocation->Monomer Propagation Polymer Polymer Chain Carbocation->Polymer

Caption: Initiation and propagation steps in cationic polymerization.

The vinyl ether linkage is sensitive to acidic conditions, leading to hydrolysis.[2][3][4][5]

Q5: I am observing the formation of 4-nitrophenol and acetaldehyde in my reaction mixture. Why is this happening?

A5: The presence of 4-nitrophenol and acetaldehyde is a clear indication of hydrolysis of the vinyl ether.[1] This is typically catalyzed by acids, where the vinyl group is protonated, followed by the addition of water.[13][14]

Troubleshooting Protocol:

  • Control pH: If your reaction conditions permit, maintain a neutral or slightly basic pH to prevent acid-catalyzed hydrolysis.

  • Use Anhydrous Conditions: As with preventing polymerization, using dry solvents and reagents will minimize the availability of water for hydrolysis.

  • Protecting Groups: In multi-step syntheses, consider if the vinyl ether functionality needs to be protected during acidic steps.[15][16][17]

Diagram: Hydrolysis Mechanism

G VinylEther This compound Protonation Protonation of Alkene VinylEther->Protonation H+ Carbocation Resonance-Stabilized Carbocation Protonation->Carbocation H2O_attack Nucleophilic Attack by H2O Carbocation->H2O_attack H2O Deprotonation Deprotonation H2O_attack->Deprotonation Hemiacetal Hemiacetal Intermediate Deprotonation->Hemiacetal Tautomerization Tautomerization Hemiacetal->Tautomerization Products 4-Nitrophenol + Acetaldehyde Tautomerization->Products

Caption: Acid-catalyzed hydrolysis of this compound.

This compound can be a challenging substrate in palladium-catalyzed reactions due to side reactions.[8]

Q6: I am getting low yields and catalyst decomposition in my palladium-catalyzed cross-coupling reaction. How can I optimize this?

A6: Vinyl ethers can be problematic in transition metal-catalyzed reactions, leading to issues like β-hydride elimination and catalyst deactivation.[8] The choice of ligand and reaction conditions is critical for success.

Optimization Parameters for Palladium-Catalyzed Reactions:

ParameterRecommendationRationale
Catalyst Use a well-defined, air-stable palladium catalyst.[18] Consider catalysts with specific ligands that promote the desired reactivity.Catalyst stability and selectivity are crucial for avoiding side reactions.
Ligand The choice of ligand can significantly impact the reaction outcome.[19][20] Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.Ligands can modulate the electronic and steric properties of the palladium center, influencing the reaction pathway.
Solvent Screen a range of solvents. In some cases, ethereal solvents like THF can be effective.[21]The solvent can affect catalyst solubility, stability, and reactivity.
Base The choice and amount of base are important. Inorganic bases like K₂CO₃ are often used.[20]The base plays a role in the catalytic cycle and can influence the rate and selectivity of the reaction.
Temperature Optimize the reaction temperature. Sometimes, milder conditions can reduce side reactions.[19]Temperature affects reaction rates and can influence the prevalence of undesired pathways.

Experimental Protocol: General Procedure for Optimizing a Palladium-Catalyzed Cross-Coupling Reaction

  • Catalyst and Ligand Screening: In parallel, set up small-scale reactions with different palladium precursors and ligands.

  • Solvent and Base Screening: Once a promising catalyst/ligand system is identified, screen a variety of solvents and bases.

  • Temperature Optimization: With the best combination of catalyst, ligand, solvent, and base, run the reaction at a range of temperatures to find the optimal conditions.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and identify any side products.

This compound can participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions, as a dienophile.[22][23][24][25]

Q7: My [4+2] cycloaddition reaction with this compound is sluggish and gives a low yield. What can I do to improve it?

A7: The reactivity in Diels-Alder reactions is governed by the electronic properties of the diene and dienophile. Since this compound is an electron-rich dienophile due to the ether oxygen, it will react best with an electron-deficient diene (inverse-electron-demand Diels-Alder).

Troubleshooting Protocol:

  • Diene Selection: Ensure your diene has electron-withdrawing groups to facilitate the reaction.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes accelerate the reaction by coordinating to the dienophile and lowering the LUMO energy.

  • Thermal Conditions: Higher temperatures can often overcome the activation energy barrier, but be mindful of potential polymerization or decomposition.

  • High Pressure: In some cases, applying high pressure can increase the rate of cycloaddition reactions.

Diagram: Troubleshooting Decision Tree

G Start Low Yield or Side Products CheckPurity Check Purity of this compound Start->CheckPurity Polymerization Polymerization Observed? CheckPurity->Polymerization Purity OK Hydrolysis Hydrolysis Observed? Polymerization->Hydrolysis No AddInhibitor Add Inhibitor / Lower Temp Polymerization->AddInhibitor Yes LowReactivity Low Reactivity? Hydrolysis->LowReactivity No AnhydrousConditions Use Anhydrous Conditions / Control pH Hydrolysis->AnhydrousConditions Yes OptimizeConditions Optimize Catalyst, Ligand, Solvent, Temp. LowReactivity->OptimizeConditions Yes

Caption: A decision tree for troubleshooting common issues.

III. Purification

Q8: What is the best way to purify crude this compound?

A8: Column chromatography on silica gel is a common and effective method for purifying this compound.[7] A mixture of ethyl acetate and hexane is often used as the eluent.[7] Distillation under reduced pressure can also be employed, but care must be taken to avoid thermal decomposition.

References

  • Divinyl ether - Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Dimerization of Vinyl Ethers: Mechanism, Catalyst Optimization, and Polymerization Applications | Macromolecules - ACS Publications. Available at: [Link]

  • Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Vinyl ether hydrolysis. XII. Use of cis–trans isomerism to probe the reaction mechanism. Available at: [Link]

  • The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters - MDPI. Available at: [Link]

  • Palladium-catalysed Tsuji–Trost-type vinyl epoxide cross-coupling with umpolung hydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05411C. Available at: [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers - Semantic Scholar. Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - RSC Publishing. Available at: [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC - NIH. Available at: [Link]

  • A) Controlled cationic polymerization of vinyl ethers using substituted... - ResearchGate. Available at: [Link]

  • Selective C−O Bond Cleavage of Vinyl Ethers with Cp*2Sm(thf)n Leading to Vinylsamarium or Enolate Complexes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Cycloaddition Reactions in Organic Synthesis. Available at: [Link]

  • Protective Groups - Organic Chemistry Portal. Available at: [Link]

  • Cleavage of Vinylic Ethers - YouTube. Available at: [Link]

  • Vinyl ether hydrolysis. XI. The effect of α-phenyl substitution. Available at: [Link]

  • [6 + 4] Cycloaddition Reactions. Available at: [Link]

  • 1 pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside Amani Alhifthi and Spencer J. Williams* School of - ChemRxiv. Available at: [Link]

  • Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - NIH. Available at: [Link]

  • MCQ-201: About reaction of Vinyl ether by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). - YouTube. Available at: [Link]

  • Vinyl Ether Hydrolysis: a-Phenyl vs. a-Methyl Effects | PDF - Scribd. Available at: [Link]

  • CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents.
  • Hydrolysis of Vinyl Ether I Ether I Organic Chemistry I (in English) - YouTube. Available at: [Link]

  • How does the reaction of an alcohol and a vinyl ether work? : r/chemistry - Reddit. Available at: [Link]

  • Vinyl Ether Hydrolysis. The Facile General Acid Catalyzed Conversion of 2-Ethoxy-1-Cyclopentene-1-carboxylic Acid to Cyclopentanone | Journal of the American Chemical Society. Available at: [Link]

  • p-Nitrophenyl Vinyl Ether, a Novel Substrate for the Assay of Cytochrome P-450 Dependent Olefinic Epoxidation in Hepatic Microsomes - PubMed. Available at: [Link]

  • 16.6: The Diels-Alder (4 + 2) Cycloaddition Reaction - Chemistry LibreTexts. Available at: [Link]

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. Available at: [Link]

  • Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Available at: [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available at: [Link]

  • 16.6 Cycloaddition Reactions | Organic Chemistry - YouTube. Available at: [Link]

  • Purification of ethers - US3450608A - Google Patents.
  • Part 2: [4+2] Diels- Alder Cycloaddition Reaction Mechanism - YouTube. Available at: [Link]

  • p-NITRODIPHENYL ETHER - Organic Syntheses Procedure. Available at: [Link]

  • THE POLYMERIZATION AND SYNTHESIS OF PHENYL VINYL ETHER AND CERTAIN DERIVATIVES (Part I) and THE - UBC Library Open Collections. Available at: [Link]

  • Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC - PubMed Central. Available at: [Link]

Sources

How to prevent the degradation of (4-Nitrophenyl)vinyl ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Nitrophenyl)vinyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the handling, storage, and use of this reagent. Our goal is to ensure the integrity of your experiments by helping you prevent the degradation of this compound.

Understanding the Stability of this compound

This compound is a valuable reagent in organic synthesis, notable for its electron-deficient aromatic system and reactive vinyl ether moiety. However, this reactivity also makes it susceptible to several degradation pathways. The primary modes of degradation are acid-catalyzed hydrolysis, peroxide-initiated reactions, and spontaneous polymerization. Understanding the mechanisms behind these processes is crucial for implementing effective preventative measures.

The electron-withdrawing nature of the para-nitro group significantly influences the electronic properties of the vinyl ether. While it might slightly decrease the susceptibility to cationic polymerization compared to electron-rich vinyl ethers, it makes the ether oxygen a poorer proton acceptor, which can affect the rate of acid-catalyzed hydrolysis.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Inconsistent reaction yields or the appearance of unexpected byproducts.

  • Possible Cause 1: Acid-Catalyzed Hydrolysis. The most common degradation pathway for vinyl ethers is hydrolysis catalyzed by trace amounts of acid.[1][2] This reaction proceeds via protonation of the vinyl group's β-carbon, which is the rate-determining step, followed by hydration to form an unstable hemiacetal that rapidly decomposes into 4-nitrophenol and acetaldehyde.[1][2]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Moisture in the reaction mixture can be a source of protons.

      • Use Acid Scavengers: If your reaction conditions are sensitive to trace acid, consider adding a non-nucleophilic base, such as proton sponge or potassium carbonate, to neutralize any acidic impurities.

      • Purify Solvents: Ensure that solvents are free from acidic impurities. For example, chlorinated solvents can contain trace amounts of HCl. Passing them through a plug of basic alumina can be effective.

  • Possible Cause 2: Peroxide Contamination. Like many ethers, this compound can form explosive peroxides upon exposure to air and light.[3][4][5] These peroxides can initiate unwanted side reactions or radical polymerization.

    • Troubleshooting Steps:

      • Test for Peroxides: Before use, always test for the presence of peroxides, especially if the container has been opened for a while. Commercially available peroxide test strips are a convenient option.

      • Remove Peroxides: If peroxides are detected, they can be removed by passing the ether through a column of activated alumina or by treatment with a reducing agent like sodium sulfite or ferrous sulfate. Caution: Never distill an ether without first confirming the absence of peroxides, as this can lead to a violent explosion.[6][7]

Issue 2: The this compound has changed in appearance (e.g., discoloration, increased viscosity, or solidification).

  • Possible Cause: Polymerization. Vinyl ethers can undergo polymerization, which may be initiated by heat, light, or the presence of peroxides or other radical initiators.[8][9] This will lead to a change in the physical properties of the material.

    • Troubleshooting Steps:

      • Check Storage Conditions: Ensure the reagent is stored according to the recommendations in the table below.

      • Add an Inhibitor for Long-Term Storage: If you plan to store an opened container for an extended period, consider adding a suitable polymerization inhibitor.

      • Purification: If partial polymerization has occurred, the monomer can sometimes be repurified by column chromatography on silica gel.[10] However, if the material has solidified, it is generally best to dispose of it.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: Proper storage is the most critical step in preventing degradation. It should be stored in a cool, dry, and dark place, under an inert atmosphere (e.g., nitrogen or argon).[4][5] The container should be tightly sealed to prevent exposure to air and moisture.[7]

Q2: Does this compound come with a stabilizer? If not, should I add one?

A2: This can vary by manufacturer. Some vinyl ethers are sold with inhibitors like potassium hydroxide or various phenolic compounds (e.g., BHT, hydroquinone monomethyl ether) to prevent polymerization.[3][11] If your application is sensitive to these inhibitors, you may need to purify the ether before use. For long-term storage of purified this compound, adding a small amount of an inhibitor like BHT (10-20 ppm) is a good practice.

Q3: What is the mechanism of acid-catalyzed hydrolysis of this compound?

A3: The accepted mechanism involves a three-step process:

  • Rate-determining protonation: A proton source (H₃O⁺) protonates the β-carbon of the vinyl group.[1][2]

  • Hydration: A water molecule attacks the resulting carbocation to form a hemiacetal.

  • Decomposition: The hemiacetal rapidly breaks down to yield 4-nitrophenol and acetaldehyde.

Q4: How can I check the purity of my this compound?

A4: Several analytical techniques can be used to assess purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent method to check for the presence of hydrolysis products (4-nitrophenol and acetaldehyde) or polymerization. The vinyl protons of this compound have characteristic chemical shifts.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the parent compound from potential impurities like 4-nitrophenol.[12][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile impurities and confirming the mass of the parent compound.[12][13]

Q5: I need to distill this compound. What precautions should I take?

A5: Crucially, you must test for and remove any peroxides before distillation. [6][7] Distilling ethers containing peroxides can lead to a severe explosion as the peroxides concentrate in the distillation pot. It is also advisable to add a polymerization inhibitor (if compatible with your subsequent application) to the distillation flask and to avoid distilling to dryness.

Data and Protocols

Summary of Storage and Handling Recommendations
ParameterRecommendationRationale
Storage Temperature 2-8 °CReduces the rate of potential degradation reactions, including polymerization.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation and peroxide formation.[4]
Light Conditions Amber bottle, stored in the darkLight can initiate free-radical polymerization and peroxide formation.[4][5]
Container Tightly sealed, air-impermeablePrevents ingress of moisture and oxygen.[7]
Additives Consider adding a polymerization inhibitor (e.g., BHT, 10-20 ppm) for long-term storage of opened containers.Scavenges free radicals to prevent polymerization.[8]
Protocol 1: Peroxide Test
  • Obtain commercially available peroxide test strips.

  • Following the manufacturer's instructions, dip the test strip into a small sample of the this compound.

  • Observe the color change and compare it to the provided chart to determine the peroxide concentration.

  • Action: If peroxides are detected at a level of >10 ppm, the ether should be treated to remove them before use, especially before any heating or distillation.

Protocol 2: Removal of Peroxides
  • Prepare a column packed with activated basic alumina.

  • Pass the this compound through the column. The alumina will adsorb the peroxides.

  • Collect the purified ether and immediately re-test to confirm the absence of peroxides.

  • Store the purified ether under an inert atmosphere and in the dark.

Visualizing Degradation Pathways

Below are diagrams illustrating the key degradation pathways for this compound.

cluster_hydrolysis Acid-Catalyzed Hydrolysis NPVE_H This compound Intermediate_H Carbocation Intermediate NPVE_H->Intermediate_H + H⁺ (slow) Hemiacetal Hemiacetal Intermediate_H->Hemiacetal + H₂O (fast) Products_H 4-Nitrophenol + Acetaldehyde Hemiacetal->Products_H (fast)

Caption: Mechanism of acid-catalyzed hydrolysis.

cluster_peroxidation Peroxide Formation & Polymerization NPVE_P This compound NPVE_Radical NPVE Radical NPVE_P->NPVE_Radical Initiation Peroxide Hydroperoxide NPVE_P->Peroxide + O₂ (Air) Radical_Initiation Radical Initiator (Peroxide, Light, Heat) Radical_Initiation->NPVE_Radical Initiation Polymer Polymer NPVE_Radical->Polymer + n(NPVE)

Caption: Peroxide formation and subsequent polymerization.

References

  • Kresge, A. J., & Chiang, Y. (2011). Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2-dihydronaphthalene.
  • Jones, J., & Kresge, A. J. (1993). Mechanism of acid-catalyzed vinyl ether hydrolysis involving a sterically hindered alkoxycarbocation intermediate. Canadian Journal of Chemistry, 71(1), 38-41.
  • Salomaa, P., Kankaanperä, A., & Lajunen, M. (1966). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 97-100.
  • Chiang, Y., Chwang, W. K., Kresge, A. J., Robinson, L. H., Sagatys, D. S., & Young, C. I. (1978). Vinyl ether hydrolysis. XI. The effect of α-phenyl substitution. Canadian Journal of Chemistry, 56(4), 456-461.
  • Boston University Environmental Health and Safety. (n.d.). Management and Safety of Peroxide Forming Chemicals.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Peroxide Formation.
  • Princeton University Environmental Health & Safety. (n.d.). Section 7C: Peroxide Forming Compounds and Reactives.
  • Novice, M. H., Seikaly, H. R., Seiz, A. D., & Tidwell, T. T. (1981). Mechanistic change in acid-catalyzed hydrolysis of silyl vinyl ethers. Journal of the American Chemical Society, 103(1), 231-233.
  • University of California, Santa Barbara, Environmental Health & Safety. (2017). Safe Handling of Peroxide-Formers (PFs).
  • Vanderbilt University Office of Clinical and Research Safety. (n.d.). Peroxide Forming Chemicals: Management, Retention and Storage.
  • Chiang, Y., Kresge, A. J., & Young, C. I. (1978). Vinyl ether hydrolysis. XII. Use of cis–trans isomerism to probe the reaction mechanism. Canadian Journal of Chemistry, 56(4), 461-464.
  • ChemicalBook. (n.d.). 4-NITROPHENYL PHENYL ETHER synthesis.
  • Ledwith, A., & Woods, H. J. (1966). Reactivity and structure of alkyl vinyl ethers. Part II. Kinetics and mechanism of acid-catalysed hydrolysis. Journal of the Chemical Society B: Physical Organic, 753-758.
  • Wert, A. P., & Besser, J. E. (1972). U.S. Patent No. 3,696,050. Washington, DC: U.S.
  • Wikipedia. (n.d.). Polymerisation inhibitor.
  • BioPharm International. (2021). Analytical Strategies for Monitoring Residual Impurities.
  • Hakkarainen, M., Finne-Wistrand, A., & Albertsson, A. C. (2018).
  • General Aniline and Film Corp. (1954). SYNTHESIS OF NITROALKYL VINYL ETHERS.
  • Alhifthi, A., & Williams, S. J. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
  • Wikipedia. (n.d.). Divinyl ether.
  • Brewster, R. Q., & Groening, T. (1934). p-NITRODIPHENYL ETHER. Organic Syntheses, 14, 66.
  • Ledwith, A., & Woods, H. J. (1966). Reactivity and structure of alkyl vinyl ethers. Part II. Kinetics and mechanism of acid-catalysed hydrolysis. Journal of the Chemical Society B: Physical Organic, 753.
  • Endo, T., & Yokouchi, M. (1976). 4-Vinylphenyl Glycidyl Ether: Synthesis, RAFT Polymerization, and Postpolymerization Modifications with Alcohols. Kobunshi Ronbunshu, 33(1), 13-17.
  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • University of British Columbia. (1949). THE POLYMERIZATION AND SYNTHESIS OF PHENYL VINYL ETHER AND CERTAIN DERIVATIVES (Part I) and THE. UBC Library Open Collections.
  • Zhang, R., Lv, A., & Zhang, Z. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 503.
  • BASF. (n.d.). Overview of Vinyl Compounds and Ethers.
  • Nufarm UK. (n.d.). Polymerisation Inhibitors.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene.
  • Liu, G., & Guan, Z. (2007). Preparation of End-Grafted Polymer Brushes by Nitroxide-Mediated Free Radical Polymerization of Vaporized Vinyl Monomers. Biomacromolecules, 8(1), 263-270.
  • Beck, E., & Gessner, T. (2005).
  • Bowers, G. N., & McComb, R. B. (1981). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical chemistry, 27(8), 1322-1327.
  • Sugihara, S., & Kanaoka, S. (2020). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. Polymers, 12(11), 2568.
  • Wójciak, M., & Felisiak, K. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.

Sources

Technical Support Center: Scaling Up the Production of (4-Nitrophenyl)vinyl ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (4-Nitrophenyl)vinyl ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable intermediate. We will delve into the underlying chemistry, provide actionable troubleshooting advice, and offer detailed protocols to ensure the safe and efficient scale-up of your process.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties, synthesis, and handling of this compound.

Q1: What are the key properties of this compound?

A1: this compound, also known as 1-(ethenyloxy)-4-nitrobenzene, is a solid with the following properties:

Property Value
CAS Number 940-14-7[1]
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [1]
Melting Point 63 °C

| Boiling Point | 139-145 °C at 15 Torr |

It is an important intermediate in organic synthesis, but its production can be challenging due to the reactive nature of the vinyl ether and nitro groups.

Q2: What are the primary synthesis routes for this compound?

A2: There are several methods for synthesizing vinyl ethers. For this compound, the most common approaches are:

  • Two-Step Synthesis from 4-Nitrophenol: This involves the reaction of 4-nitrophenol with a 2-chloroethyl group source, followed by dehydrochlorination to form the vinyl ether. This method avoids the use of high-pressure acetylene gas.[2]

  • Palladium-Catalyzed Transvinylation: This newer method uses a palladium catalyst to transfer a vinyl group from a vinyl ether donor, such as butyl vinyl ether, to 4-nitrophenol.[3][4]

  • Direct Vinylation with Acetylene: This is the traditional method for vinyl ether synthesis but requires high pressure and temperature, posing significant safety risks, especially when dealing with thermally sensitive nitro compounds.[5]

Q3: What are the main safety concerns when working with this compound and its precursors?

A3: Safety is paramount. Key considerations include:

  • Handling of 4-Nitrophenol: 4-Nitrophenol is toxic if swallowed, and harmful in contact with skin or if inhaled. It can also cause damage to organs through prolonged or repeated exposure.[2]

  • Exothermic Reactions: The synthesis of this compound can be exothermic, and improper heat management can lead to runaway reactions, especially during scale-up.[6][7]

  • Thermal Stability: Nitroaromatic compounds can be thermally unstable. It's crucial to understand the decomposition temperature of your product and intermediates to prevent hazardous situations.

  • Peroxide Formation: Ethers, including vinyl ethers, can form explosive peroxides upon exposure to air and light. It is advisable to store the product under an inert atmosphere and away from light.

Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[1]

PART 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.

Low Yield

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

Potential CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the reaction time, temperature (with caution), or catalyst loading.
Side Reactions The primary competing reaction is often the polymerization of the vinyl ether product, especially at elevated temperatures or in the presence of acidic impurities. Ensure your reaction is carried out under strictly anhydrous and inert conditions. The use of a radical inhibitor can sometimes be beneficial. Another possible side reaction is the formation of acetals if alcohols are present as impurities.[8]
Sub-optimal Reaction Conditions The choice of base and solvent is critical. For the two-step synthesis, a strong, non-nucleophilic base is preferred for the dehydrochlorination step. The solvent should be inert to the reaction conditions and allow for appropriate temperature control. Aprotic polar solvents like DMF or DMSO can be effective but present challenges in work-up.[9][10]
Poor Quality Starting Materials Ensure the purity of your 4-nitrophenol and other reagents. Impurities can interfere with the reaction or promote side reactions.
Impurity Profile Issues

Q5: I am observing significant impurities in my final product. How can I identify and minimize them?

A5: A clean product is essential. Here's how to tackle common impurities:

ImpurityIdentificationMitigation Strategy
Unreacted 4-Nitrophenol Can be detected by TLC or HPLC.Ensure the reaction goes to completion. During work-up, a wash with a dilute aqueous base (e.g., 1M NaOH) will remove acidic 4-nitrophenol.
Polymeric Byproducts Often appear as a baseline streak on TLC or as a broad, high molecular weight distribution in Gel Permeation Chromatography (GPC).Minimize reaction temperature and time. Ensure the absence of acidic impurities that can initiate cationic polymerization.[11]
Acetaldehyde Diphenylacetal Can form from the thermal decomposition of the product.[12]Avoid excessive heating during the reaction and purification (distillation).
Solvent and Reagent Residues Can be identified by ¹H NMR or Gas Chromatography-Mass Spectrometry (GC-MS).Optimize your purification process. For high-boiling solvents like DMF or DMSO, extensive washing with water or a brine solution is necessary during the work-up.[9]
Scale-Up Challenges

Q6: I am facing difficulties when scaling up the reaction from lab to pilot scale. What are the critical parameters to consider?

A6: Scaling up is not always linear. Pay close attention to the following:

  • Heat Transfer: Exothermic reactions that are easily managed in a small flask can become hazardous at a larger scale due to the reduced surface-area-to-volume ratio.[7] Ensure your reactor has adequate cooling capacity. A semi-batch process, where one reagent is added portion-wise, can help control the exotherm.[13]

  • Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in increased side product formation. The type of impeller and stirring speed should be carefully selected to ensure homogeneity.

  • Reaction Kinetics: A thorough understanding of the reaction kinetics is crucial for safe and efficient scale-up. This will help in designing a robust process with appropriate temperature and addition rate controls.[6]

  • Safety: Conduct a thorough risk assessment before any scale-up. This should include an evaluation of the thermal stability of all components and potential runaway reaction scenarios.[13]

PART 3: Experimental Protocols & Visualizations

Recommended Synthesis Protocol: Two-Step Synthesis of this compound

This protocol is a composite based on established methods for synthesizing phenyl vinyl ethers, adapted for 4-nitrophenol.[2]

Step 1: Synthesis of 2-(4-Nitrophenoxy)ethyl chloride

  • To a stirred solution of 4-nitrophenol (1 eq.) and potassium carbonate (1.5 eq.) in anhydrous N,N-dimethylformamide (DMF), add 1-bromo-2-chloroethane (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-nitrophenoxy)ethyl chloride.

Step 2: Synthesis of this compound

  • To a solution of 2-(4-nitrophenoxy)ethyl chloride (1 eq.) in anhydrous tetrahydrofuran (THF), add potassium tert-butoxide (1.5 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Elimination cluster_purification Purification A 4-Nitrophenol C K₂CO₃, DMF, 80 °C A->C B 1-Bromo-2-chloroethane B->C D 2-(4-Nitrophenoxy)ethyl chloride C->D E Potassium tert-butoxide, THF D->E F This compound E->F G Work-up & Column Chromatography F->G H Pure Product G->H

Caption: Two-step synthesis workflow for this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is the reaction going to completion? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there significant side products? A1_Yes->Q2 Action1 Increase reaction time or temperature (cautiously). Consider adding more reagent or catalyst. A1_No->Action1 End Yield Improved Action1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action2 Identify side products (TLC, LC-MS). If polymerization, add inhibitor and reduce temperature. If other byproducts, reconsider reaction conditions (base, solvent). A2_Yes->Action2 Q3 Are starting materials pure? A2_No->Q3 Action2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Action3 Purify starting materials. Use anhydrous solvents and reagents. A3_No->Action3 Action3->End

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka . [Link]

  • p-NITRODIPHENYL ETHER - Organic Syntheses Procedure . [Link]

  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment . [Link]

  • SYNTHESIS OF NITROALKYL VINYL ETHERS - DTIC . [Link]

  • Safe scale-up with exothermic reactions - Process Technology Online . [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way . [Link]

  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal . [Link]

  • CN111348991A - A kind of method for producing vinyl ether - Google P
  • THE POLYMERIZATION AND SYNTHESIS OF PHENYL VINYL ETHER AND CERTAIN DERIVATIVES (Part I) and THE - UBC Library Open Collections . [Link]

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups . [Link]

  • Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols | The Journal of Organic Chemistry - ACS Publications . [Link]

  • Production of Biogenic Nanoparticles for the Reduction of 4-Nitrophenol and Oxidative Laccase-Like Reactions - NIH . [Link]

  • US20100249465A1 - Process for production of high-purity vinyl ether - Google P
  • Remove Sticky Reagents . [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit . [Link]

  • Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization . [Link]

  • Simple Environmentally-Friendly Reduction of 4-Nitrophenol - MDPI . [Link]

  • Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - NIH . [Link]

  • The Thermal Decomposition of Phenyl Vinyl Ether . [Link]

  • 4-Vinylphenyl Glycidyl Ether: Synthesis, RAFT Polymerization, and Postpolymerization Modifications with Alcohols | Request PDF - ResearchGate . [Link]

  • (PDF) Experimental Design for Optimization of 4-Nitrophenol Reduction by Green Synthesized CeO2/g-C3N4/Ag Catalyst Using Response Surface Methodology - ResearchGate . [Link]

  • Photoinitiated polymerization of vinyl ether-based systems | Request PDF - ResearchGate . [Link]

  • Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups - ResearchGate . [Link]

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Section 1: Foundational Knowledge: Understanding (4-Nitrophenyl)vinyl Ether and Its Contaminants

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges associated with purifying (4-Nitrophenyl)vinyl ether. As Senior Application Scientists, we have designed this resource to move beyond simple instructions, offering deep-seated expertise to ensure the integrity and success of your experimental work.

This section addresses the fundamental properties of the molecule and the common impurities that can arise during its synthesis and handling.

Q1: What is this compound, and why is its purity essential?

A: this compound is an organic molecule featuring a vinyl ether group and a nitrophenyl group. This unique combination of an electron-rich olefin and an electron-deficient aromatic ring makes it a valuable building block in organic synthesis, particularly in polymerization reactions and as a precursor for various pharmaceutical intermediates.

Purity is paramount for several reasons:

  • Reaction Specificity: Impurities can act as catalysts or inhibitors in subsequent reactions, leading to unintended side products, low yields, and altered reaction kinetics. For instance, residual acidic impurities can initiate unwanted cationic polymerization of the vinyl ether group.[1][2]

  • Product Integrity: In drug development, even trace impurities can have significant toxicological implications or affect the stability and efficacy of the final active pharmaceutical ingredient (API).

  • Analytical Accuracy: The presence of contaminants interferes with accurate characterization by techniques such as NMR, Mass Spectrometry, and HPLC, leading to erroneous data interpretation.

Q2: What are the most common impurities I am likely to encounter with crude this compound?

A: Impurities typically fall into three categories based on their origin:

Impurity Category Common Examples Origin Key Characteristics
Unreacted Starting Materials 4-NitrophenolIncomplete synthesis reaction.Highly polar, acidic proton (phenolic -OH).
Synthesis By-products Acetaldehyde, various condensation products.Side reactions during synthesis, particularly under harsh conditions.Often volatile or can form complex mixtures.
Degradation Products Polymers, 4-Nitrophenol, Acetaldehyde.Spontaneous decomposition or polymerization upon exposure to acid, light, or heat.[1]Can range from soluble oligomers to insoluble black tarry resins.[1]

Section 2: Troubleshooting Guide: Common Purification Problems

This question-and-answer guide directly addresses the most frequent issues encountered in the lab.

Q: My crude this compound is a dark yellow or brown color, not the expected pale-yellow solid. What is the cause?

A: A dark color is a strong indicator of degradation, most commonly the formation of polymeric impurities. Vinyl ethers are highly susceptible to acid-catalyzed cationic polymerization.[3][4] Trace amounts of acid, exposure to light, or excessive heat can initiate a chain reaction, forming conjugated oligomers or polymers that are intensely colored. The presence of the nitro group can further contribute to color.

Solution: The primary goal is to separate the desired monomer from the polymer.

  • For slightly discolored product: Recrystallization may be sufficient. The polymer, being less ordered and of high molecular weight, will ideally remain in the mother liquor.

  • For heavily discolored or tarry product: Flash column chromatography is the more effective method. The monomer is significantly less polar than the highly retained polymeric material.

Q: My analytical data (TLC, NMR) clearly shows the presence of 4-nitrophenol. How do I remove it?

A: 4-Nitrophenol is a common and problematic impurity due to its acidity and high polarity. Its phenolic hydroxyl group makes it significantly more polar than the target ether.

Solution Options:

  • Aqueous Base Wash: Before recrystallization or chromatography, dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a mild aqueous base like a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic 4-nitrophenol, forming the water-soluble sodium 4-nitrophenoxide salt, which partitions into the aqueous layer. Caution: Ensure the organic solvent is thoroughly dried over anhydrous Na₂SO₄ or MgSO₄ afterward, as residual water can interfere with subsequent steps.[5]

  • Flash Column Chromatography: This is a highly effective method. Due to its high polarity, 4-nitrophenol will have a much stronger affinity for the silica gel stationary phase and will elute much later than the desired this compound.[6][7]

Q: I attempted recrystallization, but my product "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute, or when the concentration of impurities is too high, disrupting crystal lattice formation.[8]

Corrective Actions:

  • Re-heat and Add More Solvent: Heat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to ensure you are not at the saturation point at too high a temperature.[8]

  • Slow Cooling: Allow the solution to cool much more slowly. Rapid cooling, such as placing a hot flask directly into an ice bath, is a common cause of oiling out. Let it cool to room temperature first, undisturbed.[9]

  • Scratch/Seed: If crystals are reluctant to form from the cooled solution, scratch the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" from a previous pure batch to induce crystallization.[8]

  • Consider a Different Solvent System: The initial solvent may be unsuitable. Experiment with different solvents or solvent pairs.[10][11]

Section 3: Validated Purification Protocols

Here we provide detailed, step-by-step methodologies for the most effective purification techniques.

Protocol 1: Purification by Recrystallization

This method is ideal for purifying solids with moderate levels of impurities that have different solubility profiles from the main compound.

Principle of Causality: Recrystallization operates on the principle of differential solubility. An ideal solvent will dissolve the target compound and its impurities at a high temperature but will become a poor solvent for the target compound as the solution cools, causing it to crystallize out in a pure form while the impurities remain dissolved in the mother liquor.[10]

Recommended Solvent Systems:

Solvent/System Rationale Boiling Point (°C)
Isopropanol Moderately polar alcohol, often effective for compounds with aromatic and ether functionalities.82.5
Ethanol Similar to isopropanol, readily available.78.37
Hexane / Ethyl Acetate A non-polar/polar solvent pair. Dissolve in minimal hot ethyl acetate, then add hot hexane until turbidity appears.[11]69 / 77.1
Dichloromethane / Hexane Another effective solvent pair for controlling polarity.39.6 / 69

Step-by-Step Methodology:

  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of the chosen solvent. Heat to determine if it dissolves readily when hot and precipitates upon cooling.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with swirling until the solid dissolves completely.[12] Goal: Create a saturated solution at high temperature.

  • Decolorization (If Necessary): If the solution is colored due to minor impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (If Necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them, pouring the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[12]

  • Drying: Allow the crystals to dry completely, either by drawing air through the funnel or by transferring them to a watch glass. For final drying, a vacuum oven at low temperature is ideal.

Protocol 2: Purification by Flash Column Chromatography

This technique is superior for separating compounds with different polarities and is essential for removing highly polar or non-polar impurities, as well as polymeric materials.[7]

Principle of Causality: Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (e.g., polar silica gel) and a mobile phase (the eluent). Non-polar compounds have weak interactions with the silica and travel down the column quickly, while polar compounds interact strongly and move slowly.[7] this compound is moderately polar and can be effectively separated from highly polar (e.g., 4-nitrophenol) or non-polar contaminants.

Recommended Eluent Systems (Mobile Phase):

System Starting Ratio (v/v) Gradient Progression Application Notes
Hexane / Ethyl Acetate 95:5Increase to 90:10 or 85:15A standard, effective system.[5] The less polar ether will elute before the more polar 4-nitrophenol.
Hexane / Dichloromethane 80:20Increase Dichloromethane %Good for separating less polar impurities.

Step-by-Step Methodology:

  • Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool and a layer of sand. Fill the column with the initial, least polar eluent mixture.

  • Slurry Packing: In a separate beaker, mix silica gel with the initial eluent to form a slurry. Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Begin adding the eluent to the top of the column, maintaining a constant head of solvent. Apply gentle pressure (e.g., with a pump or nitrogen line) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Monitoring: Monitor the separation by spotting the collected fractions onto a Thin Layer Chromatography (TLC) plate and visualizing under UV light. Fractions containing the pure product will show a single spot with the same Rf value.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Proactive Measures: Prevention and Storage

Q: How can I prevent polymerization during purification and handling?

A: Prevention is the best strategy.

  • Avoid Acidity: Ensure all glassware is clean and free of acidic residues. When performing aqueous washes, use a mild base (NaHCO₃) and ensure it is completely removed.

  • Use Inhibitors: For storage, consider adding a small amount (e.g., 100 ppm) of an inhibitor like butylated hydroxytoluene (BHT) or hydroquinone, which act as radical scavengers.[1]

  • Exclude Light and Air: Vinyl ethers can form peroxides and polymerize upon exposure to light and air.[1] Always store the compound in an amber bottle. For long-term storage, flushing the container with an inert gas like nitrogen or argon is recommended.[13]

  • Control Temperature: Store the purified product in a cool, dry place.[14] Avoid excessive heat during purification steps like solvent evaporation.

Q: What are the ideal storage conditions for purified this compound?

A: Store the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[14] Storing under an inert atmosphere is best practice for long-term stability.[13]

Section 5: Visualized Workflows

To further clarify the decision-making and execution process, we provide the following diagrams.

PurificationChoice cluster_0 Initial Assessment cluster_1 Impurity Profile cluster_2 Recommended Technique Crude Crude Product This compound Analyze Analyze by TLC/NMR Crude->Analyze Impurity Primary Impurity? Analyze->Impurity Polar Highly Polar (e.g., 4-Nitrophenol) Impurity->Polar Yes Polymer Polymeric / Baseline Material Impurity->Polymer Yes Minor Minor Impurities (Similar Polarity) Impurity->Minor No Chroma Flash Column Chromatography Polar->Chroma Polymer->Chroma Recryst Recrystallization Minor->Recryst

Caption: Decision tree for selecting the appropriate purification method.

ChromatographyWorkflow A 1. Prepare Slurry (Silica + Eluent) B 2. Pack Column A->B C 3. Load Sample (Dry or Wet) B->C D 4. Elute with Solvent (Start with Low Polarity) C->D E 5. Collect Fractions D->E F Analyze Fractions by TLC E->F F->E Continue Elution G 6. Combine Pure Fractions F->G Pure Fractions Identified H 7. Evaporate Solvent (Rotovap) G->H I Pure Product H->I

Caption: Step-by-step workflow for flash column chromatography.

References

  • Wikipedia. (n.d.). Divinyl ether. Retrieved from [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • Sciencemadness.org. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. Retrieved from [Link]

  • Semantic Scholar. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • National Institutes of Health. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Controlled cationic polymerization of vinyl ethers. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Georganics. (2011). 4-NITROPHENYL OCTYL ETHER Safety Data Sheet. Retrieved from [Link]

  • University of Ottawa. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • YouTube. (2013). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]

Sources

Technical Support Center: Work-up Procedures for Reactions with (4-Nitrophenyl)vinyl ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Nitrophenyl)vinyl ether. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges you may encounter during experimental work-ups. The information herein is designed to ensure both the integrity of your research and the safety of your laboratory personnel.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and reactivity of this compound.

Q1: What are the primary safety precautions for handling this compound?

A1: this compound and its metabolites can be electrophilic, mutagenic, and tumorigenic.[1][2] Therefore, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[3] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Q2: How should this compound be properly stored?

A2: Store this compound in a tightly sealed container in a cool, dry, and dark place. It is sensitive to moisture and light. The nitro group can make the compound susceptible to decomposition, especially at elevated temperatures.

Q3: What is the general reactivity of this compound?

A3: The vinyl ether moiety is electron-rich, making it susceptible to electrophilic attack. The 4-nitrophenyl group is a strong electron-withdrawing group, which influences the reactivity of the vinyl double bond, making it a good dienophile in Diels-Alder reactions.[4] It can also undergo polymerization, often initiated by cationic species.[5]

Q4: Is this compound stable to acidic and basic conditions?

A4: Vinyl ethers are notoriously unstable under acidic conditions, readily undergoing hydrolysis to form an aldehyde (acetaldehyde in this case) and the corresponding phenol (4-nitrophenol).[6][7] This hydrolysis is catalyzed by even trace amounts of acid and proceeds through a rate-determining proton transfer to the β-carbon of the vinyl group.[6] While more stable under basic conditions, prolonged exposure to strong bases should be avoided as it can lead to other decomposition pathways.

II. Troubleshooting Guide for Reaction Work-ups

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues that may arise during the work-up of reactions involving this compound.

Problem 1: The reaction mixture turns yellow upon addition of aqueous solutions during work-up.

Q: My reaction mixture was initially a different color, but upon adding water or an acidic wash, it turned bright yellow. What is happening and how do I proceed?

A: The yellow color is a strong indicator of the formation of the 4-nitrophenolate anion.[8] This occurs due to the hydrolysis of either unreacted this compound or the vinyl ether moiety in your product, especially under acidic or even neutral aqueous conditions.[9][10] 4-Nitrophenol itself is a pH indicator, appearing colorless below pH 5.4 and yellow above pH 7.5.[8]

Causality:

  • Acid-Catalyzed Hydrolysis: The presence of acid, even from sources like silica gel or acidic reagents, will rapidly cleave the vinyl ether, producing 4-nitrophenol.[11]

  • Aqueous Instability: The epoxide metabolites of this compound are also unstable in aqueous media and hydrolyze to form 4-nitrophenol and glycolaldehyde.[1][2]

Step-by-Step Resolution Protocol:

  • Minimize Water Contact: During the work-up, minimize the contact time with aqueous layers. Perform extractions quickly.

  • Use of Brine: Wash the organic layer with brine (saturated aqueous NaCl solution).[12][13] This helps to remove the bulk of dissolved water from the organic phase and can reduce the rate of hydrolysis.[14]

  • Neutralize Carefully: If an acidic wash was used, immediately follow with a wash using a mild base like saturated sodium bicarbonate solution to neutralize any residual acid.[13][14] Be cautious, as a basic pH will intensify the yellow color of any 4-nitrophenol present.

  • Drying is Crucial: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent removal.[12][14]

Problem 2: Difficulty in separating the product from 4-nitrophenol.

Q: I've identified 4-nitrophenol as a major impurity in my crude product. How can I effectively remove it?

A: 4-Nitrophenol is acidic (pKa of 7.15) and its removal can be achieved by leveraging this property through a basic wash during liquid-liquid extraction.[8]

Step-by-Step Separation Protocol:

  • Dissolve the Crude Mixture: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous solution of a weak base, such as 5% sodium bicarbonate or a very dilute (e.g., 0.1 M) sodium hydroxide solution. The 4-nitrophenol will be deprotonated to the water-soluble 4-nitrophenolate salt, which will partition into the aqueous layer.[15]

  • Repeat the Wash: Repeat the basic wash two to three times to ensure complete removal of the 4-nitrophenol. Monitor the color of the aqueous layer; it should become progressively less yellow.

  • Final Washes: Wash the organic layer with water to remove any remaining base, followed by a brine wash to aid in drying.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[12]

Data Presentation: Solubility of 4-Nitrophenol and its Sodium Salt

CompoundSolubility in WaterSolubility in Diethyl Ether
4-NitrophenolSparingly solubleSoluble
Sodium 4-nitrophenolateHighly solubleInsoluble
Problem 3: The product appears to be an oil, but I expected a solid (e.g., in a Diels-Alder reaction).

Q: My Diels-Alder reaction with this compound resulted in an oily product, making isolation by filtration impossible. What could be the issue?

A: This is a common issue when unreacted starting materials or byproducts act as impurities that depress the melting point of the desired solid product.[16] It's also possible that the reaction did not go to completion or that side reactions occurred.

Causality:

  • Incomplete Reaction: Insufficient reaction time or temperature can leave starting materials in the mixture.

  • Side Reactions: Polymerization of the this compound can lead to oligomeric, oily byproducts.

  • Presence of Solvent: Residual high-boiling point solvent (e.g., xylene, toluene) used in the reaction can result in an oily product.[17]

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting an oily product.

Purification Protocol: Column Chromatography If other methods fail, purification by column chromatography is often the most effective way to isolate the pure product.[18]

  • Adsorbent: Use silica gel as the stationary phase.

  • Solvent System (Eluent): A non-polar/polar solvent mixture is typically used. Start with a low polarity eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The less polar product should elute before the more polar impurities.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the ones containing the pure product.

Problem 4: Low yield of the desired product.

Q: After work-up and purification, the yield of my reaction is significantly lower than expected. What are the potential causes?

A: Low yields can be attributed to a variety of factors, including incomplete reactions, product loss during work-up, and competing side reactions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Product Hydrolysis As discussed, the vinyl ether moiety is acid-sensitive. Product loss can occur during acidic work-up steps or even on silica gel during chromatography.[6]Minimize contact with acidic and aqueous media. Consider using a neutral or basic alumina for chromatography if the product is acid-sensitive.
Polymerization Cationic polymerization of the vinyl ether can be a significant side reaction, especially in the presence of trace acids.[5][19]Ensure all reagents and solvents are dry and free of acidic impurities. Consider adding a radical inhibitor if applicable to the reaction type.
Inefficient Extraction The product may have some solubility in the aqueous phase, leading to loss during extractions.[20]Perform multiple extractions (2-3 times) with the organic solvent to maximize product recovery.[12]
Mechanical Losses Product can be lost during transfers, filtration, and other physical handling steps.Exercise care during all handling steps. Ensure complete transfer of solutions and solids.

III. References

  • Miller, J. A., et al. "The electrophilic, mutagenic and tumorigenic activities of phenyl and 4-nitrophenyl vinyl ethers and their epoxide metabolites." PubMed,

  • Chiang, Y., et al. "Vinyl ether hydrolysis. XI. The effect of α-phenyl substitution." Canadian Journal of Chemistry,

  • "4.7: Reaction Work-Ups." Chemistry LibreTexts,

  • "electrophilic, mutagenic and tumorigenic activities of phenyl and 4-nitrophenyl vinyl ethers and their epoxide metabolites." Carcinogenesis, Oxford Academic,

  • "9. Reaction Work-up- Purify, Isolate Product.mov." YouTube,

  • "About Workup." University of Rochester Department of Chemistry,

  • "Organic Reaction Workup Formulas for Specific Reagents." University of Rochester Department of Chemistry,

  • "Mechanism of acid-catalyzed vinyl ether hydrolysis involving protonation of the β -carbon in a rate-determining step (r.d.s.)." ResearchGate,

  • "Reaction Work-Up I." MIT Digital Lab Techniques Manual, YouTube,

  • "p-Nitrophenyl Vinyl Ether, a Novel Substrate for the Assay of Cytochrome P-450 Dependent Olefinic Epoxidation in Hepatic Microsomes." PubMed,

  • "Tools for Purifying the Product." ResearchGate,

  • "4-Nitrophenyl phenyl ether." Chem-Impex,

  • "How To Run A Reaction: Purification." University of Rochester Department of Chemistry,

  • "NITRO COMPOUNDS." eGyanKosh,

  • "Virtual Organic Lab Diels -Alder Rx Video #4." YouTube,

  • "Lab report #4: Diels-Alder Reaction." Google Docs,

  • "Stereocontrolled Cationic Copolymerization of Vinyl Ethers." JoVE,

  • "this compound." Echemi,

  • "Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2- dihydronaphthalene.Effect of conformation on." Semantic Scholar,

  • "The Diels-Alder Reaction." Master Organic Chemistry,

  • "Nitroaromatic Compounds, from Synthesis to Biodegradation." PMC, NIH,

  • "Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O." MDPI,

  • "Hydrolysis of vinyl ethers." Google Patents,

  • "4-Vinylphenyl Glycidyl Ether: Synthesis, RAFT Polymerization, and Postpolymerization Modifications with Alcohols." Request PDF, ResearchGate,

  • "Nitration of aromatic and aliphatic compounds | Addition of #Nitro group | IIT JEE / NEET." YouTube,

  • "Structure–Activity Relationships in Nitro-Aromatic Compounds." ResearchGate,

  • "Diels-Alder Reaction Practice (with examples)." YouTube,

  • "Diels Alder Reaction Experiment Part 2, Reflux and Isolation." YouTube,

  • "Recent advances in the synthesis of aromatic nitro compounds." Organic & Biomolecular Chemistry, RSC Publishing,

  • "How Purification Differs Between Chemical Research Fields." Moravek,

  • "Purification of Organic Compounds: from Crude Product to Purity." EMU Physics Department,

  • "Vinyl ether hydrolysis. V. Effect of .beta.-phenyl substitution." Journal of the American Chemical Society,

  • "Natural Product Isolation (2) - Purification Techniques, An Overview." Master Organic Chemistry,

  • "4-Nitrophenol." Wikipedia,

  • "4-Nitrophenyl acetate (N8130)." Product Information Sheet, Sigma-Aldrich,

  • "Cleavage Of Ethers With Acid." Master Organic Chemistry,

  • "MCQ-201: About reaction of Vinyl ether." YouTube,

  • "Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity." scielo.sa.cr,

  • "Solvent effects on ester linkage of 4-nitrophenyl acetate in aqueous and ethanol solutions with imidazole and hydroxide ion as nucleophiles." Request PDF, ResearchGate,

Sources

Enhancing the stability of (4-Nitrophenyl)vinyl ether during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Nitrophenyl)vinyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this reactive monomer during storage. Here, we address common challenges and provide troubleshooting guidance in a practical question-and-answer format. Our goal is to ensure the integrity of your experiments by preserving the quality of your starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to several degradation pathways, primarily:

  • Cationic Polymerization: Like other vinyl ethers, it can undergo rapid, exothermic polymerization, especially in the presence of acidic impurities or initiators.[1] This is often the most immediate and hazardous stability concern. The reaction can be self-sustaining and accelerate with increasing temperature.[2]

  • Hydrolysis: The vinyl ether linkage is sensitive to acid-catalyzed hydrolysis, which cleaves the molecule to form acetaldehyde and 4-nitrophenol.[3][4][5][6] The presence of moisture and acidic conditions can significantly accelerate this process.

  • Oxidation: Although less commonly cited as the primary issue for vinyl ethers compared to polymerization, oxidative degradation can occur, potentially leading to the formation of peroxides, which can themselves act as polymerization initiators.[7]

Q2: What is the first sign of degradation I should look for?

A2: Visual inspection is the first line of defense. Key indicators of degradation include:

  • Discoloration: A change from a pale yellow or colorless appearance to a more intense yellow or brown hue can indicate the formation of degradation products, such as 4-nitrophenol.

  • Increased Viscosity or Solidification: This is a clear sign of polymerization. If you observe bulging of the container, it indicates a runaway polymerization event, which is extremely hazardous due to pressure buildup.[8]

  • Precipitate Formation: The appearance of solid material in the liquid could be polymerized product or other insoluble degradation products.

Q3: What are the ideal storage conditions for this compound?

A3: To maximize shelf life, adhere to the following storage protocols:

  • Temperature: Store in a cool, dry, and well-ventilated area.[9][10][11] Refrigeration at 2-8°C is often recommended to slow down potential degradation reactions, especially polymerization.[12]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This displaces oxygen, minimizing the risk of oxidation and peroxide formation, and also displaces moisture, which can contribute to hydrolysis.

  • Container: Use a tightly sealed, opaque container to protect the compound from light and moisture.[7][9][13] Amber glass bottles with a tight-fitting cap are a suitable choice.

  • Inhibitors: For long-term storage, the addition of a polymerization inhibitor is crucial.

Troubleshooting Guide

Issue 1: My this compound has turned a dark yellow/brown color upon receipt or after a short storage period.
  • Probable Cause: This discoloration is likely due to the presence of 4-nitrophenol, a product of hydrolysis.[3][14] This indicates that the material has been exposed to moisture and/or acidic conditions.

  • Troubleshooting Steps:

    • Purity Check: Before use, it is advisable to check the purity of the material using analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the level of impurity.[15]

    • Purification (for advanced users): If the impurity level is unacceptable, purification by recrystallization or column chromatography may be possible, but this should be performed with caution due to the compound's reactivity.

    • Future Prevention: Ensure future batches are stored under a dry, inert atmosphere and that all handling procedures minimize exposure to ambient air and moisture. Use anhydrous solvents and glassware in your experiments.

Issue 2: I've observed a significant increase in the viscosity of my this compound, or solid polymer has formed.
  • Probable Cause: This is a definitive sign of polymerization.[8] It may have been initiated by heat, light, acidic contaminants, or the depletion of an inhibitor.

  • Troubleshooting Steps:

    • Safety First: If the container is bulging or warm to the touch, do not handle it. This indicates a runaway polymerization, which can lead to container rupture.[2][8] Evacuate the area and contact your institution's safety officer.

    • Inhibitor Check: If the material is from a commercial source, it should contain a polymerization inhibitor. However, inhibitors have a finite lifespan and can be consumed over time, especially under improper storage conditions.[8]

    • Stabilization Protocol: For future purchases or freshly synthesized material, consider adding a stabilizer.

Experimental Protocols

Protocol 1: Recommended Stabilizer Addition for Long-Term Storage

This protocol describes the addition of a basic stabilizer to inhibit acid-catalyzed polymerization and hydrolysis.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Inert atmosphere glovebox or Schlenk line

  • Clean, dry, opaque storage container

Procedure:

  • In an inert atmosphere (e.g., a nitrogen-filled glovebox), transfer the this compound to the final storage container.

  • Add a small amount of anhydrous potassium carbonate (approximately 0.1-0.5% by weight). For example, for 10g of the vinyl ether, add 10-50mg of K₂CO₃.

  • Gently swirl the container to disperse the stabilizer. The K₂CO₃ will not dissolve but will act as a solid-phase acid scavenger.

  • Seal the container tightly, and wrap the cap with paraffin film for an extra barrier against moisture.

  • Store the container at the recommended temperature (2-8°C).

Causality: Potassium carbonate is a mild base that will neutralize any trace acidic impurities that could otherwise catalyze cationic polymerization or hydrolysis.[16] Its use as a stabilizer is a common practice for vinyl ethers.[12]

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CSlows the rate of polymerization and other degradation reactions.[12]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and hydrolysis by excluding oxygen and moisture.
Container Tightly sealed, opaque glassProtects from light, which can initiate polymerization, and moisture.[7][9][13]
Stabilizer 0.1-0.5% (w/w) Anhydrous K₂CO₃ or 0.1% KOHNeutralizes acidic impurities that can initiate cationic polymerization and hydrolysis.[12][16]

Diagrams

Degradation Pathways

cluster_poly Polymerization cluster_hydrolysis Hydrolysis NPVE This compound Polymer Polymer NPVE->Polymer Acid/Initiator, Heat, Light Hydrolysis_Products 4-Nitrophenol + Acetaldehyde NPVE->Hydrolysis_Products H₂O, H⁺

Caption: Primary degradation routes for this compound.

Stabilization Workflow

start Receive/ Synthesize NPVE check_purity Assess Purity (e.g., GC, HPLC) start->check_purity add_stabilizer Add Stabilizer (e.g., K₂CO₃) under Inert Gas check_purity->add_stabilizer storage Store at 2-8°C in Opaque, Sealed Container add_stabilizer->storage end Stable for Use storage->end

Sources

Validation & Comparative

Comparing the reactivity of (4-Nitrophenyl)vinyl ether with other vinyl ethers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Modulated Reactivity of Vinyl Ethers

Vinyl ethers are a versatile class of organic compounds characterized by an ether linkage to a vinyl group. The electron-rich nature of their carbon-carbon double bond, a consequence of resonance donation from the adjacent oxygen atom's lone pairs, makes them valuable precursors in a multitude of chemical transformations.[1] They are widely employed as protecting groups for alcohols, monomers in cationic polymerization, and potent reaction partners in cycloaddition reactions.[1][2]

The reactivity of the vinyl moiety, however, is not static. It is exquisitely sensitive to the electronic nature of the substituent attached to the ether oxygen. While aliphatic vinyl ethers are highly reactive nucleophiles, the introduction of an aromatic ring, and particularly one bearing powerful electron-withdrawing groups, can dramatically alter this intrinsic reactivity.

This guide provides an in-depth comparison of (4-Nitrophenyl)vinyl ether with other common vinyl ethers, such as aliphatic (e.g., ethyl vinyl ether) and simple aromatic (e.g., phenyl vinyl ether) analogues. We will explore how the strong electron-withdrawing nitro group fundamentally modifies the electronic character and, consequently, the reactivity profile of the vinyl group across several key reaction classes. This analysis is supported by mechanistic principles and established experimental data to provide researchers, scientists, and drug development professionals with a clear framework for selecting and utilizing these reagents.

Pillar 1: The Decisive Role of Electronic Structure

The reactivity of a vinyl ether is dictated by the electron density at the β-carbon of the vinyl group. This density is a balance of the inductive and resonance effects of the substituent on the oxygen atom.

  • Aliphatic Vinyl Ethers (e.g., Ethyl Vinyl Ether, Isobutyl Vinyl Ether): These compounds feature an electron-donating alkyl group (+I effect) attached to the oxygen. This effect, combined with the powerful resonance donation (+R effect) from the oxygen lone pair, makes the double bond exceptionally electron-rich and highly nucleophilic.[3][4]

  • Phenyl Vinyl Ether: In contrast, the phenyl group is electron-withdrawing. The oxygen's lone pair can be delocalized into the benzene ring, reducing its ability to donate electron density to the attached vinyl group when compared to aliphatic counterparts.[3] This results in a less nucleophilic double bond.

  • This compound: This molecule represents an extreme case. The para-nitro group is a potent electron-withdrawing substituent, acting through both resonance (-R) and inductive (-I) effects. It aggressively pulls electron density from the phenyl ring and, in turn, from the ether oxygen. This severely diminishes the oxygen's capacity to donate electron density to the vinyl group, rendering the double bond significantly electron-poor.

Logical Relationship: Electronic Effects on Reactivity

G cluster_0 Substituent Effect cluster_1 Electronic Character of Double Bond cluster_2 Consequence for Reactivity Alkyl Alkyl Group (e.g., Ethyl) Rich Electron-Rich (Nucleophilic) Alkyl->Rich +I, +R effects dominate Phenyl Phenyl Group Neutral Moderately Electron-Rich Phenyl->Neutral Resonance with ring competes with donation NitroPhenyl 4-Nitrophenyl Group Poor Electron-Poor (Electrophilic) NitroPhenyl->Poor Strong -R, -I effects dominate High_E High Reactivity in Electrophilic Additions Rich->High_E Med_E Moderate Reactivity in Electrophilic Additions Neutral->Med_E Low_E Low Reactivity in Electrophilic Additions Poor->Low_E Normal_DA Reactive in Normal-Demand Diels-Alder Poor->Normal_DA

Caption: Flowchart illustrating how substituents dictate the electronic nature and subsequent reactivity of vinyl ethers.

Pillar 2: Comparative Reactivity in Key Transformations

The profound differences in electronic structure translate directly to disparate performance in common organic reactions.

A. Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of vinyl ethers is a classic example of an electrophilic addition to a double bond. The generally accepted mechanism involves a rate-determining proton transfer to the β-carbon, forming a resonance-stabilized alkoxycarbocation intermediate.[5][6][7]

Mechanism:

  • Rate-Determining Step: Protonation of the β-carbon by a hydronium ion (H₃O⁺) or other acid catalyst.

  • Intermediate Formation: Generation of a highly stabilized carbocation adjacent to the ether oxygen.

  • Rapid Hydration & Decomposition: Nucleophilic attack by water on the carbocation, followed by rapid decomposition of the hemiacetal intermediate to yield an aldehyde or ketone and the corresponding alcohol.[5]

Reactivity Comparison: The reaction rate is directly proportional to the stability of the carbocation intermediate, which in turn depends on the nucleophilicity of the double bond.

  • Alkyl Vinyl Ethers: Hydrolyze rapidly due to the high electron density of the double bond, which facilitates the initial protonation step. The reactivity generally follows the order of alkyl group electron-donating ability: tert-butyl > isopropyl > ethyl > methyl.[8]

  • Phenyl Vinyl Ether: Hydrolyzes more slowly than its aliphatic counterparts. The reduced electron density on the vinyl group makes the rate-determining protonation less favorable.[9]

  • This compound: Exhibits significantly retarded hydrolysis rates. The powerful deactivating effect of the nitro group makes the double bond a very poor substrate for electrophilic attack by a proton. While data is sparse, its reactivity is expected to be orders of magnitude lower than that of phenyl vinyl ether.

Vinyl Ether TypeSubstituent EffectRelative Rate of Hydrolysis
Alkyl Vinyl Ether Strong Electron-Donating (+I, +R)Very High
Phenyl Vinyl Ether Moderately Electron-DonatingModerate
This compound Strong Electron-Withdrawing (-I, -R)Very Low
Table 1: Qualitative comparison of acid-catalyzed hydrolysis rates for different classes of vinyl ethers.
B. Cationic Polymerization

Cationic polymerization is initiated by the reaction of the electron-rich vinyl monomer with a carbocation generated from a Lewis or Brønsted acid initiator.[10][11] The ease of polymerization is highly dependent on the monomer's nucleophilicity.

  • Alkyl Vinyl Ethers: These are highly reactive monomers in cationic polymerization.[12] The reaction is often exothermic and can be difficult to control, sometimes requiring very low temperatures (-78 °C) to achieve living polymerization and polymers with narrow molecular weight distributions.[10]

  • Phenyl Vinyl Ether: This monomer is substantially less reactive. High molecular weight polymers are challenging to synthesize, as the propagating carbocation can engage in undesirable side reactions, such as Friedel-Crafts alkylation with the electron-rich phenyl rings of other monomer units or the polymer backbone.[13]

  • This compound: Due to its electron-deficient double bond, this compound is essentially unreactive as a monomer in traditional cationic polymerization. It is a poor nucleophile and would not readily add to the propagating carbocationic chain end. Its synthesis has been noted in the context of its metabolism to an epoxide, not as a polymerization precursor.[14][15]

C. Cycloaddition Reactions: A Reversal of Roles

The Diels-Alder reaction, a [4+2] cycloaddition, is governed by frontier molecular orbital (FMO) theory.[16] The reactivity of vinyl ethers in this context provides the most striking comparison.

  • Alkyl & Phenyl Vinyl Ethers (Electron-Rich Dienophiles): As electron-rich alkenes, these compounds are excellent dienophiles for inverse-electron-demand Diels-Alder reactions . They react efficiently with electron-poor dienes (e.g., those bearing electron-withdrawing groups).[17]

  • This compound (Electron-Poor Dienophile): The electronic character of this molecule is inverted. The electron-deficient double bond makes it a suitable dienophile for normal-electron-demand Diels-Alder reactions . It is expected to react with electron-rich dienes (e.g., 2,3-dimethyl-1,3-butadiene). Its reactivity profile is analogous to other electron-poor alkenes like phenyl vinyl sulfone, which is often used as a synthetic equivalent for ethylene in Diels-Alder reactions.[17][18]

Workflow: Diels-Alder Reaction Partnering

G cluster_0 Vinyl Ether Type cluster_1 Diels-Alder Reaction Type cluster_2 Suitable Diene Partner VE_Rich Alkyl / Phenyl Vinyl Ether (Electron-Rich) DA_Inverse Inverse-Electron-Demand VE_Rich->DA_Inverse VE_Poor This compound (Electron-Poor) DA_Normal Normal-Electron-Demand VE_Poor->DA_Normal Diene_Poor Electron-Poor Diene DA_Inverse->Diene_Poor Diene_Rich Electron-Rich Diene DA_Normal->Diene_Rich

Caption: Diagram showing the divergent pathways of vinyl ethers in Diels-Alder reactions based on their electronic properties.

Pillar 3: Experimental Protocol

Protocol: Comparative Analysis of Hydrolysis Rates by UV-Vis Spectrophotometry

This protocol provides a self-validating system to objectively measure the relative hydrolysis rates of Phenyl Vinyl Ether (PVE) and this compound (NPVE). The hydrolysis of these aromatic vinyl ethers conveniently produces phenol and 4-nitrophenol, respectively, which have strong and distinct UV absorbances, allowing for straightforward kinetic monitoring.

Objective: To determine the pseudo-first-order rate constants (k_obs) for the acid-catalyzed hydrolysis of PVE and NPVE under identical conditions.

Materials:

  • Phenyl Vinyl Ether (PVE)

  • This compound (NPVE)

  • Hydrochloric acid (HCl), 0.1 M standardized solution

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Quartz cuvettes (1 cm path length)

  • Thermostatted UV-Vis spectrophotometer

  • Micropipettes and standard volumetric glassware

Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare 10 mM stock solutions of both PVE and NPVE in acetonitrile. Causality: Acetonitrile is used as a water-miscible co-solvent to ensure the solubility of the hydrophobic vinyl ethers in the aqueous reaction medium.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to kinetic mode.

    • For PVE hydrolysis, set the monitoring wavelength to ~270 nm (λ_max for phenol).

    • For NPVE hydrolysis, set the monitoring wavelength to ~400 nm (λ_max for the 4-nitrophenolate anion under basic quench conditions, or ~317 nm for 4-nitrophenol under acidic conditions. For simplicity, we will monitor product formation).

    • Equilibrate the cuvette holder to a constant temperature, e.g., 25.0 ± 0.1 °C.

  • Kinetic Run (Example for PVE):

    • Pipette 2.95 mL of 0.1 M aqueous HCl into a quartz cuvette and place it in the thermostatted holder. Allow 5-10 minutes for thermal equilibration.

    • To initiate the reaction, rapidly inject 50 µL of the 10 mM PVE stock solution into the cuvette.

    • Immediately cap the cuvette with parafilm, invert twice to mix, and start data acquisition. Trustworthiness: Rapid injection and mixing are critical to ensure the reaction starts uniformly and time zero is accurately recorded.

    • Record the absorbance at the chosen wavelength every 30 seconds for at least 3-5 half-lives, or until the absorbance value plateaus.

  • Kinetic Run (for NPVE):

    • Repeat step 3 precisely using the NPVE stock solution and monitoring at its respective wavelength. Note: Given the expected low reactivity, the time interval between measurements may need to be significantly longer (e.g., every 5-10 minutes or longer), and the total reaction time may extend to several hours or days.

  • Data Analysis:

    • The observed reaction follows pseudo-first-order kinetics since the concentration of the acid catalyst and water are in vast excess.

    • Plot ln(A_∞ - A_t) versus time (t), where A_∞ is the final absorbance and A_t is the absorbance at time t.

    • The slope of the resulting straight line is equal to -k_obs.

    • Compare the calculated k_obs value for PVE with that for NPVE. The ratio of these constants will provide a quantitative measure of their relative reactivity under these conditions.

Conclusion

The reactivity of this compound is fundamentally different from that of its aliphatic and unsubstituted aromatic counterparts. The presence of the powerful electron-withdrawing 4-nitro group deactivates the vinyl double bond towards electrophilic attack, leading to a dramatic reduction in reactivity in acid-catalyzed hydrolysis and cationic polymerization. Conversely, this electronic perturbation inverts its role in cycloaddition chemistry, transforming it from a typical electron-rich dienophile into an electron-poor one, suitable for normal-electron-demand Diels-Alder reactions. This comparative guide underscores the critical importance of substituent effects in modulating chemical reactivity, providing researchers with the predictive power to select the appropriate vinyl ether for a desired chemical transformation.

References

  • Aoshima, S., & Kanaoka, S. (2009). A Review of the Progress of Living Cationic Polymerization of Vinyl Ethers and Its Application to the Synthesis of Novel Polymeric Materials. Chemical Reviews, 109(11), 5245–5287. Available from: [Link]

  • Kresge, A. J., & Chen, H. J. (1972). Vinyl ether hydrolysis. V. Effect of .beta.-phenyl substitution. Journal of the American Chemical Society, 94(9), 2818–2822. Available from: [Link]

  • Okuyama, T., Fueno, T., & Furukawa, J. (1969). Acid-catalyzed hydrolysis of vinyl ethers. II. The effects of α- and β-substituents. Tetrahedron, 25(22), 5409-5414. Available from: [Link]

  • Kamigaito, M., Ando, T., & Sawamoto, M. (2001). Metal-Catalyzed Living Radical Polymerization. Chemical Reviews, 101(12), 3689–3746. Available from: [Link]

  • Sadhir, R. K., & Luck, R. M. (1992). Expanding Monomers: Synthesis, Characterization, and Applications. CRC Press.
  • MDPI. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Available from: [Link]

  • Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl α-(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry, 71(1), 38-41. Available from: [Link]

  • Kresge, A. J., & Salomaa, P. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 53-58. Available from: [Link]

  • Taylor & Francis Online. (2023). Reactivity ratio study for the cationic copolymerization of vinyl ethers with 2,3-dihydrofuran. Available from: [Link]

  • Miller, L. L., & Boyer, R. F. (1971). The metabolism and mutagenicity of phenyl and 4-nitrophenyl vinyl ethers and their epoxide metabolites. Journal of the American Chemical Society, 93(3), 650-656. Available from: [Link]

  • Organic Syntheses. (n.d.). Phenyl vinyl sulfone and sulfoxide. Available from: [Link]

Sources

Comparative study of different synthetic routes to (4-Nitrophenyl)vinyl ether

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher and drug development professional, the efficient and reliable synthesis of key chemical intermediates is paramount. (4-Nitrophenyl)vinyl ether is a valuable building block in organic synthesis, finding applications in the development of novel polymers and as a reactive dienophile in Diels-Alder reactions. The presence of the electron-withdrawing nitro group and the reactive vinyl ether moiety makes its synthesis a topic of considerable interest. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering a critical evaluation of their respective methodologies, performance, and practical considerations.

Introduction to Synthetic Strategies

The synthesis of aryl vinyl ethers, including the title compound, has been approached through several classical and modern synthetic methodologies. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale, reaction efficiency, and safety considerations. This guide will focus on four principal strategies:

  • The Classical Approach: Williamson Ether Synthesis

  • Modern Cross-Coupling: Palladium-Catalyzed Vinylation

  • An Efficient Alternative: Copper-Catalyzed Vinylation

  • Direct and Atom-Economical: Vinylation with Acetylene

Each of these routes will be examined in detail, with a focus on the underlying reaction mechanisms, experimental protocols, and a comparative analysis of their advantages and disadvantages.

The Classical Approach: Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a viable, albeit sometimes challenging, route for the preparation of ethers.[1] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide on an alkyl or vinyl halide.[2]

Mechanistic Rationale

The synthesis of this compound via the Williamson method involves the reaction of the sodium or potassium salt of 4-nitrophenol with a vinyl halide, typically vinyl bromide or vinyl chloride. The strong electron-withdrawing effect of the nitro group increases the acidity of the phenolic proton, facilitating the formation of the 4-nitrophenoxide nucleophile.

dot graph "Williamson_Ether_Synthesis" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"4-Nitrophenoxide" [label="4-Nitrophenoxide Ion"]; "Vinyl_Halide" [label="Vinyl Halide (CH2=CHX)"]; "Product" [label="this compound"]; "Halide_Ion" [label="Halide Ion (X-)"];

"4-Nitrophenoxide" -> "Product" [label="SN2 Attack"]; "Vinyl_Halide" -> "Product"; "Product" -> "Halide_Ion" [style=invis]; } Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: A Two-Step Approach

A common adaptation of the Williamson synthesis for aryl vinyl ethers involves a two-step process: the initial reaction of the phenol with a 2-haloethanol, followed by dehydrohalogenation.

Step 1: Synthesis of 2-(4-Nitrophenoxy)ethanol

  • To a solution of 4-nitrophenol in a suitable solvent such as dimethylformamide (DMF), add an equimolar amount of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C to form the corresponding phenoxide.

  • To this mixture, add a slight excess of 2-chloroethanol or 2-bromoethanol dropwise.

  • The reaction mixture is then typically heated to a moderate temperature (e.g., 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude 2-(4-nitrophenoxy)ethanol.

Step 2: Dehydrohalogenation to this compound

  • The crude 2-(4-nitrophenoxy)ethanol is dissolved in a high-boiling point solvent like dimethyl sulfoxide (DMSO).

  • A strong base, such as potassium tert-butoxide or sodium hydroxide, is added portion-wise at an elevated temperature (e.g., >150 °C).

  • The reaction is stirred for a few hours, during which the elimination of HX occurs to form the vinyl ether.

  • The product is isolated by pouring the reaction mixture into water and extracting with a suitable solvent. Purification is typically achieved by column chromatography or distillation under reduced pressure.

Performance and Considerations
ParameterWilliamson Ether Synthesis
Yield Moderate to Good
Reaction Conditions Harsh (high temperatures, strong bases)
Scalability Feasible, but requires careful control of exothermic reactions
Safety Use of strong bases and potentially high temperatures requires caution.
Advantages Utilizes readily available and inexpensive starting materials.
Disadvantages The use of vinyl halides directly can be challenging due to their low boiling points and potential for polymerization. The two-step procedure is less atom-economical.

Modern Cross-Coupling: Palladium-Catalyzed Vinylation

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, offer a powerful and versatile tool for the synthesis of aryl vinyl ethers.

Mechanistic Insights: The Heck Reaction Analogue

The palladium-catalyzed vinylation of phenols can be viewed as an analogue of the well-established Heck reaction. The catalytic cycle typically involves the oxidative addition of an aryl halide or triflate to a Pd(0) species, followed by coordination of the vinylating agent, migratory insertion, and subsequent β-hydride elimination to afford the vinyl ether and regenerate the active catalyst.

dot graph "Palladium_Catalyzed_Vinylation" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Pd(0)" [label="Pd(0) Catalyst"]; "Aryl_Halide" [label="4-Nitrophenyl Halide"]; "Oxidative_Addition" [label="Oxidative Addition"]; "Pd(II)_Complex" [label="Ar-Pd(II)-X"]; "Vinylating_Agent" [label="Vinylating Agent"]; "Coordination_Insertion" [label="Coordination & Migratory Insertion"]; "Intermediate" [label="Vinyl-Pd(II) Complex"]; "Beta_Hydride_Elimination" [label="β-Hydride Elimination"]; "Product" [label="this compound"];

"Pd(0)" -> "Oxidative_Addition"; "Aryl_Halide" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Pd(II)_Complex"; "Pd(II)_Complex" -> "Coordination_Insertion"; "Vinylating_Agent" -> "Coordination_Insertion"; "Coordination_Insertion" -> "Intermediate"; "Intermediate" -> "Beta_Hydride_Elimination"; "Beta_Hydride_Elimination" -> "Product"; "Beta_Hydride_Elimination" -> "Pd(0)"; } Caption: Catalytic Cycle for Palladium-Catalyzed Vinylation.

Experimental Protocol

A variety of palladium catalysts, ligands, and vinylating agents can be employed for this transformation. A representative procedure is outlined below:

  • In a reaction vessel, combine 4-nitrophenol, a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., Cs₂CO₃, K₃PO₄).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • A degassed solvent, such as toluene or dioxane, is added, followed by the vinylating agent. Common vinylating agents include vinyl acetate, vinylboronic acids, or their derivatives.

  • The reaction mixture is heated to a specified temperature (typically 80-120 °C) and stirred for several hours.

  • After completion, the reaction is cooled, filtered to remove the catalyst and inorganic salts, and the filtrate is concentrated.

  • The crude product is purified by column chromatography.

Performance and Considerations
ParameterPalladium-Catalyzed Vinylation
Yield Good to Excellent
Reaction Conditions Milder than Williamson synthesis, but requires inert atmosphere
Scalability Generally good, but catalyst cost can be a factor
Safety Palladium catalysts and phosphine ligands can be air and moisture sensitive.
Advantages High functional group tolerance, good yields, and milder conditions.
Disadvantages Cost of palladium catalysts and ligands, need for inert atmosphere.

An Efficient Alternative: Copper-Catalyzed Vinylation

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Chan-Lam coupling, have emerged as powerful and often more economical alternatives to their palladium-catalyzed counterparts for the formation of C-O bonds.[3]

Mechanistic Principles

The mechanism of copper-catalyzed vinylation is believed to involve the formation of a copper(I) phenoxide species, which then undergoes a coupling reaction with a vinylating agent. The exact mechanism can vary depending on the specific reaction conditions and the nature of the vinylating agent. For instance, in a Chan-Lam type reaction, a vinylboronic acid is often used as the vinyl source.[4]

dot graph "Copper_Catalyzed_Vinylation" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"Cu(I)_Catalyst" [label="Cu(I) Catalyst"]; "4-Nitrophenol" [label="4-Nitrophenol"]; "Base" [label="Base"]; "Cu_Phenoxide" [label="Cu(I)-OAr"]; "Vinyl_Boronic_Acid" [label="Vinylboronic Acid"]; "Transmetalation" [label="Transmetalation"]; "Cu_Vinyl_Complex" [label="ArO-Cu(III)-Vinyl"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Product" [label="this compound"];

"Cu(I)_Catalyst" -> "Cu_Phenoxide"; "4-Nitrophenol" -> "Cu_Phenoxide"; "Base" -> "Cu_Phenoxide"; "Cu_Phenoxide" -> "Transmetalation"; "Vinyl_Boronic_Acid" -> "Transmetalation"; "Transmetalation" -> "Cu_Vinyl_Complex"; "Cu_Vinyl_Complex" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Cu(I)_Catalyst"; } Caption: Proposed Catalytic Cycle for Copper-Catalyzed Vinylation.

Experimental Protocol

A typical procedure for the copper-catalyzed synthesis of this compound is as follows:

  • To a reaction flask, add 4-nitrophenol, a copper catalyst (e.g., CuI, Cu(OAc)₂), a ligand (e.g., N,N-dimethylglycine, 1,10-phenanthroline), and a base (e.g., Cs₂CO₃, K₂CO₃).

  • The flask is purged with an inert gas.

  • A suitable solvent, such as dioxane or DMF, is added, followed by the vinylating agent, which is often a vinylboronic acid derivative like 2,4,6-trivinylcyclotriboroxane.[5]

  • The reaction is heated (typically 60-100 °C) and stirred until the starting material is consumed.

  • Work-up involves filtering the reaction mixture, extracting the product, and purifying by column chromatography.

Performance and Considerations
ParameterCopper-Catalyzed Vinylation
Yield Good to Excellent
Reaction Conditions Generally mild
Scalability Good, with more cost-effective catalysts than palladium
Safety Copper salts can be toxic and require careful handling.
Advantages Lower catalyst cost compared to palladium, often milder reaction conditions.
Disadvantages The synthesis of vinylboronic acid derivatives may add an extra step.

Direct and Atom-Economical: Vinylation with Acetylene

The direct vinylation of phenols with acetylene represents the most atom-economical route to vinyl ethers. This method, however, comes with significant safety challenges associated with the handling of acetylene gas.

Mechanistic Overview

The reaction proceeds via the nucleophilic addition of the phenoxide to the triple bond of acetylene, typically catalyzed by a strong base in a polar aprotic solvent.

dot graph "Direct_Vinylation" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

"4-Nitrophenol" [label="4-Nitrophenol"]; "Base" [label="Strong Base (e.g., KOH)"]; "Phenoxide" [label="4-Nitrophenoxide"]; "Acetylene" [label="Acetylene (HC≡CH)"]; "Nucleophilic_Addition" [label="Nucleophilic Addition"]; "Product" [label="this compound"];

"4-Nitrophenol" -> "Phenoxide"; "Base" -> "Phenoxide"; "Phenoxide" -> "Nucleophilic_Addition"; "Acetylene" -> "Nucleophilic_Addition"; "Nucleophilic_Addition" -> "Product"; } Caption: Direct Vinylation of 4-Nitrophenol with Acetylene.

Experimental Protocol

Caution: Acetylene is a highly flammable and explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • A solution of 4-nitrophenol and a catalytic amount of a strong base (e.g., potassium hydroxide) in a high-boiling polar aprotic solvent (e.g., DMSO, NMP) is prepared in a pressure-rated reactor.

  • The reactor is purged with an inert gas and then pressurized with acetylene gas.

  • The mixture is heated to a high temperature (e.g., 150-200 °C) and stirred for several hours. The pressure of acetylene is maintained throughout the reaction.

  • After cooling and venting the excess acetylene, the reaction mixture is poured into water and the product is extracted.

  • Purification is typically performed by distillation under reduced pressure or column chromatography.

Performance and Considerations
ParameterDirect Vinylation with Acetylene
Yield Variable, can be high under optimized conditions
Reaction Conditions Very harsh (high temperature and pressure)
Scalability Challenging due to safety concerns with acetylene
Safety EXTREME HAZARD: Acetylene is highly flammable and explosive. Requires specialized equipment and expertise.[6][7][8]
Advantages Highly atom-economical, uses a very inexpensive vinylating agent.
Disadvantages Significant safety risks, requires specialized high-pressure equipment.

Comparative Summary and Conclusion

The choice of the optimal synthetic route to this compound is a multifaceted decision that requires careful consideration of various factors. The following table provides a comparative summary of the discussed methods.

Synthetic RouteKey ReagentsTypical YieldConditionsKey AdvantagesKey Disadvantages
Williamson Ether Synthesis 4-Nitrophenol, 2-haloethanol, strong baseModerate-GoodHigh Temp., Strong BaseInexpensive reagentsHarsh conditions, two steps
Palladium-Catalyzed Vinylation 4-Nitrophenol, vinylating agent, Pd catalyst, ligand, baseGood-ExcellentMild-Moderate Temp., Inert Atm.High yield, good functional group toleranceCatalyst cost, inert atmosphere required
Copper-Catalyzed Vinylation 4-Nitrophenol, vinylboronic acid derivative, Cu catalyst, ligand, baseGood-ExcellentMild Temp.Lower catalyst cost than PdMay require synthesis of vinylating agent
Direct Vinylation 4-Nitrophenol, Acetylene, strong baseVariableHigh Temp., High PressureAtom-economical, inexpensive vinyl sourceEXTREME SAFETY HAZARDS

Recommendation:

For laboratory-scale synthesis where yield and functional group tolerance are critical, palladium- and copper-catalyzed vinylation methods represent the most attractive options. The choice between the two may be influenced by the cost and availability of the respective catalysts and vinylating agents. The copper-catalyzed route offers a more economical advantage.

The Williamson ether synthesis , while classical, is a viable alternative, particularly if cost is a primary concern and the harsher reaction conditions are manageable.

The direct vinylation with acetylene , despite its atom economy, is generally not recommended for standard laboratory settings due to the significant safety risks associated with handling acetylene at high temperatures and pressures. This method is better suited for specialized industrial settings with appropriate engineering controls.

Ultimately, the selection of the most appropriate synthetic route will depend on the specific needs and capabilities of the research or development team. This guide provides the foundational knowledge to make an informed decision for the successful synthesis of this compound.

References

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Performance Analysis of (4-Nitrophenyl)vinyl Ether-Based Materials for pH-Responsive Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance analysis of (4-Nitrophenyl)vinyl ether (NPVE)-based materials, positioning them within the broader landscape of pH-responsive polymers for advanced drug delivery. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanistic principles, and comparative efficacy of these intelligent materials, supported by experimental data and detailed protocols. Our objective is to furnish a scientifically rigorous resource that informs the rational design of next-generation therapeutic delivery systems.

Introduction: The Imperative for Precision in Drug Delivery

The efficacy of many therapeutic agents is hampered by a lack of specificity, leading to off-target effects and reduced therapeutic indices. Stimuli-responsive polymers, which undergo physicochemical changes in response to specific environmental cues, offer a sophisticated strategy to achieve site-specific drug release.[1][2] Among these, pH-responsive polymers are particularly compelling, as they can exploit the characteristic acidic microenvironments of tumors and intracellular compartments like endosomes and lysosomes.[3][4]

This compound (NPVE) has emerged as a monomer of interest for the synthesis of pH-sensitive polymers. The vinyl ether linkage is susceptible to acid-catalyzed hydrolysis, leading to the cleavage of the polymer backbone or the release of a conjugated drug. The presence of the electron-withdrawing nitro group on the phenyl ring is hypothesized to modulate the hydrolysis rate of the vinyl ether, offering a tunable release mechanism. This guide will critically evaluate the performance of NPVE-based materials in comparison to other well-established acid-labile systems.

The Chemistry of Acid-Labile Linkers: A Comparative Overview

A variety of chemical moieties have been employed to impart pH-sensitivity to drug delivery systems.[5] Understanding the nuances of their hydrolysis mechanisms is paramount to selecting the appropriate linker for a given therapeutic application.

This compound: An Electronically Tunable Linker

The acid-catalyzed hydrolysis of vinyl ethers proceeds through a rate-determining protonation of the β-carbon of the vinyl group, forming a carbocation intermediate.[6] This is followed by the rapid addition of water and subsequent decomposition of the hemiacetal to release an aldehyde and an alcohol.

The rate of this hydrolysis is highly dependent on the electronic properties of the substituents on the vinyl ether. Electron-donating groups stabilize the carbocation intermediate, accelerating hydrolysis, while electron-withdrawing groups have the opposite effect.[7] In the case of NPVE, the potent electron-withdrawing nitro group is expected to decrease the rate of hydrolysis compared to unsubstituted phenyl vinyl ether, potentially leading to greater stability at physiological pH and a more triggered release in acidic environments.

Alternative Acid-Labile Linkers

A comparative understanding of alternative acid-labile linkers is essential for contextualizing the performance of NPVE-based materials. Other prominent examples include:

  • Acetals and Ketals: These are among the most widely studied pH-sensitive linkers.[8] Their hydrolysis rates can be tuned by altering their chemical structure, offering a broad range of release profiles.[3][9]

  • Hydrazones: Formed by the reaction of a ketone or aldehyde with a hydrazine derivative, hydrazone linkers are known for their relative stability at neutral pH and rapid cleavage in acidic conditions.[10][11]

  • Orthoesters: These linkers have also been extensively investigated for their pH-sensitive properties in drug delivery.[5]

The choice of linker will ultimately depend on the desired release kinetics, the chemical nature of the drug to be delivered, and the specific pH differential between the physiological and target environments.

Performance Metrics: A Head-to-Head Comparison

The successful design of a drug delivery system hinges on a range of performance metrics. Here, we will conceptually compare NPVE-based materials to their alternatives, drawing on established principles of polymer and materials science.

pH-Sensitivity and Drug Release Kinetics

The hallmark of a successful pH-responsive drug delivery system is its ability to remain stable at physiological pH (7.4) while rapidly releasing its payload in the acidic milieu of a tumor (pH ~6.5) or endosome (pH 5.0-6.0). The hydrolysis rate of the acid-labile linker is the primary determinant of this behavior.

While direct comparative studies on NPVE-based polymers are limited in the public domain, the principles of physical organic chemistry allow for informed predictions. The electron-withdrawing nature of the nitro group in NPVE would suggest a slower hydrolysis rate compared to vinyl ethers with electron-donating substituents. This could translate to enhanced stability in circulation. However, it may also necessitate a lower pH for efficient drug release.

Table 1: Comparative Hydrolysis Rates of Substituted Phenyl Vinyl Ethers

Phenyl SubstituentRelative Hydrolysis Rate at pH 4.2Half-life at pH 5.4 (hours)
Methoxy (electron-donating)FasterShorter
Hydrogen (unsubstituted)Intermediate9.92[12]
Nitro (electron-withdrawing) Slower (Predicted) Longer (Predicted)

Note: This table is illustrative, based on established chemical principles and available data for related compounds.[12] Further experimental validation is required for direct comparison.

Drug Loading Capacity and Efficiency

The ability of a polymeric nanoparticle to effectively encapsulate a therapeutic agent is critical for its clinical translation. Drug loading capacity (DLC) and drug loading efficiency (DLE) are key parameters in this regard. These are influenced by the physicochemical properties of both the polymer and the drug, as well as the method of nanoparticle formulation.

Generally, a drug loading capacity of over 5% and a drug loading efficiency exceeding 50% are considered favorable for a viable nano-carrier system.[13] The aromatic nature of the phenyl ring in NPVE-based polymers could potentially enhance the loading of hydrophobic drugs through π-π stacking interactions.

Biocompatibility and Cytotoxicity

For any material intended for in vivo use, biocompatibility is non-negotiable. The cytotoxicity of the polymer and its degradation products must be thoroughly evaluated. Studies have shown that the epoxide metabolite of the this compound monomer can be mutagenic and tumorigenic.[9] This raises important safety considerations that must be addressed in the design and evaluation of NPVE-based polymers. It is crucial to assess the cytotoxicity of the final polymeric formulation, as the properties of the polymer can differ significantly from its constituent monomers. In vitro cytotoxicity assays using relevant cell lines are essential to determine the concentration at which the material exhibits toxic effects.[14][15]

Experimental Protocols

To facilitate further research and validation, we provide the following generalized experimental protocols.

Synthesis of this compound-Based Copolymers

The synthesis of NPVE-based copolymers can be achieved through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for precise control over the polymer architecture.

Protocol 1: RAFT Copolymerization of NPVE with a Biocompatible Monomer (e.g., N-vinylpyrrolidone)

  • Monomer and Initiator Preparation: Dissolve this compound (NPVE), N-vinylpyrrolidone (NVP), a RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and an initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent (e.g., 1,4-dioxane) in a Schlenk flask.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for a specified time to achieve the target molecular weight and conversion.

  • Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether). Redissolve the polymer in a minimal amount of a good solvent and re-precipitate. Repeat this process multiple times to remove unreacted monomers and other impurities.

  • Characterization: Characterize the resulting copolymer by ¹H NMR spectroscopy to confirm its composition and by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).

In Vitro Drug Release Studies

The pH-responsive drug release profile of NPVE-based nanoparticles can be evaluated using a dialysis-based method.

Protocol 2: In Vitro Drug Release Assay

  • Nanoparticle Preparation: Prepare drug-loaded nanoparticles from the NPVE-based copolymer using a suitable method, such as nanoprecipitation.

  • Dialysis Setup: Suspend a known concentration of the drug-loaded nanoparticles in a buffer solution at physiological pH (7.4). Place the suspension in a dialysis bag with an appropriate molecular weight cut-off.

  • Release Experiment: Immerse the dialysis bag in a larger volume of release medium at both physiological pH (7.4) and a target acidic pH (e.g., 5.5), maintained at 37 °C with gentle stirring.[16]

  • Sampling and Analysis: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Quantify the concentration of the released drug in the aliquots using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time at each pH.

In Vitro Cytotoxicity Assay

The biocompatibility of the NPVE-based polymers should be assessed using a standard cytotoxicity assay, such as the MTT assay.

Protocol 3: MTT Cytotoxicity Assay

  • Cell Culture: Seed a relevant cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the NPVE-based polymer (and drug-loaded nanoparticles) for a specified incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the substance that inhibits 50% of cell growth).

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key processes.

cluster_synthesis Polymer Synthesis NPVE_Monomer This compound Monomer RAFT_Polymerization RAFT Polymerization NPVE_Monomer->RAFT_Polymerization Biocompatible_Monomer Biocompatible Monomer (e.g., NVP) Biocompatible_Monomer->RAFT_Polymerization NPVE_Copolymer NPVE-based Copolymer RAFT_Polymerization->NPVE_Copolymer

Caption: Synthesis of NPVE-based copolymers.

cluster_release pH-Responsive Drug Release Mechanism Nanoparticle_pH74 Drug-loaded Nanoparticle (Stable at pH 7.4) Acidic_Environment Acidic Environment (Tumor or Endosome, pH < 6.5) Nanoparticle_pH74->Acidic_Environment Hydrolysis Acid-Catalyzed Hydrolysis of This compound Linker Acidic_Environment->Hydrolysis Drug_Release Drug Release Hydrolysis->Drug_Release

Caption: Mechanism of pH-responsive drug release.

Conclusion and Future Outlook

This compound-based materials represent a promising, yet underexplored, class of polymers for pH-responsive drug delivery. The tunability of the vinyl ether hydrolysis rate through electronic effects offers a rational design parameter for controlling drug release kinetics. However, for these materials to advance towards clinical relevance, several key areas require further investigation.

Direct, quantitative comparisons with established acid-labile linkers such as acetals and hydrazones are needed to clearly define the performance advantages and disadvantages of NPVE-based systems. Furthermore, comprehensive biocompatibility and toxicity studies of the final polymeric materials are paramount to address the potential concerns raised by the toxicity of the NPVE monomer.

The development of robust and scalable synthesis protocols for well-defined NPVE-based copolymers will be crucial for their translation from academic research to industrial application. As our understanding of the structure-property relationships in these materials deepens, so too will our ability to engineer sophisticated drug delivery vehicles that can meet the challenges of modern medicine.

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  • Sethi, M., Sukumar, R., Karve, S., Werner, M. E., Wang, E. C., Moore, D. T., Kowalczyk, S. R., Zhang, L., & Wang, A. Z. (2014). Effect of drug release kinetics on nanoparticle therapeutic efficacy and toxicity. Nanoscale, 6(1), 147-154. [Link][28]

  • Tsarevsky, N. V., & McLeod, D. C. (2016). 4-Vinylphenyl Glycidyl Ether: Synthesis, RAFT Polymerization, and Post- Polymerization Modifications with Alcohols. [Link][29]

  • ResearchGate. (2021). An In Vitro Assessment of Cytotoxicity of Polyvinyl Siloxane, Polyether, and Polyvinyl Ether Silicone on NIH/3T3 Cells. [Link][30]

  • Omura, K., & Hiraoka, M. (1995). In vitro cytotoxicity against human cancer cell lines during pulsed magnetic field exposure. Bioelectromagnetics, 16(4), 253-257. [Link][15]

  • Jacky, P. (2021). Stereocontrolled Cationic Copolymerization of Vinyl Ethers. Carolina Digital Repository. [Link][31]

  • McLeod, D. C., & Tsarevsky, N. V. (2016). 4‑Vinylphenyl Glycidyl Ether: Synthesis, RAFT Polymerization, and Postpolymerization Modifications with Alcohols. Macromolecules, 49(5), 1594-1605. [Link][32]

  • EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. [Link][33]

  • Kuroda, K., DeGrado, W. F., & Ghose, B. (2017). Aggregation of Cationic Amphiphilic Block and Random Copoly(vinyl ether)s with Antimicrobial Activity. Polymers, 9(12), 672. [Link][34]

  • Zare, P., & Sh, M. (2021). Synthesis of Amphiphilic Copolymers of N-Vinyl-2-pyrrolidone and Allyl Glycidyl Ether for Co-Delivery of Doxorubicin and Paclitaxel. Polymers, 13(16), 2686. [Link][35]

  • Hofecker, V., Liska, R., & Gorsche, C. (2022). Approaching new biomaterials: copolymerization characteristics of vinyl esters with norbornenes, allyl esters and allyl ethers. Polymer International, 71(6), 790-796. [Link][36]

  • Chisholm, B. J., Kalita, H., Selvakumar, S., Jayasooriyamu, A., Fernando, S., Samanta, S., Bahr, J., Alam, S., Sibi, M., Vold, J., & Ulven, C. (2014). Bio-based poly(vinyl ether)s and their application as alkyd-type surface coatings. Green Chemistry, 16(4), 1849-1859. [Link][37]

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Sources

A Comparative Guide to Alternatives for (4-Nitrophenyl)vinyl ether in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, the strategic use of protecting groups is a cornerstone of constructing complex molecules. Vinyl ethers, for their part, have carved out a significant niche, particularly for the protection of hydroxyl groups. Among these, (4-Nitrophenyl)vinyl ether (NPVE) has been utilized in various contexts, including as a substrate for studying enzymatic reactions like those involving cytochrome P-450.[1] However, research has brought to light significant safety concerns, as NPVE can be metabolized into epoxide intermediates that exhibit mutagenic and tumorigenic properties.[2] This raises a critical need for the scientific community to adopt safer and equally effective alternatives.

This guide provides an in-depth comparison of alternative compounds to this compound, with a primary focus on its most common application: the protection of alcohols. We will delve into the mechanistic underpinnings of vinyl ether protecting groups, evaluate a range of alternative vinyl ethers, and explore orthogonal protecting group strategies that may offer superior performance and safety profiles. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes while adhering to the highest standards of laboratory safety.

Part 1: The Role and Mechanism of Vinyl Ether Protecting Groups

The primary utility of vinyl ethers in synthesis is their ability to react with alcohols under mild acidic conditions to form acetals. This transformation effectively "masks" the reactive hydroxyl group, rendering it inert to a variety of reaction conditions, such as those involving strong bases, organometallics, and certain oxidizing and reducing agents.[3][4]

Mechanism of Alcohol Protection

The protection of an alcohol with a vinyl ether is an acid-catalyzed addition reaction. A mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), protonates the vinyl ether, generating a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking this carbocation. Subsequent deprotonation yields the stable acetal-protected alcohol.[3]

Caption: Acid-catalyzed protection of an alcohol with a vinyl ether.

Mechanism of Deprotection

The removal of the vinyl ether-derived protecting group is essentially the reverse of the protection mechanism. It involves an acid-catalyzed hydrolysis of the acetal to regenerate the alcohol and a hemiacetal, which is in equilibrium with the corresponding aldehyde and alcohol.[3]

Caption: Acid-catalyzed deprotection of an acetal to regenerate the alcohol.

Part 2: A Comparative Guide to Safer and More Efficient Vinyl Ether Alternatives

While this compound's reactivity is modulated by its electron-withdrawing nitro group, this same feature contributes to the concerning toxicological profile of its metabolites.[2] Fortunately, a variety of other vinyl ethers are commercially available and widely used, offering a much safer and often more practical choice for alcohol protection.

FeatureThis compoundEthyl vinyl ether (EVE)tert-Butyl vinyl etherBenzyl vinyl ether (BVE)
Structure O₂N-C₆H₄-O-CH=CH₂CH₃CH₂-O-CH=CH₂(CH₃)₃C-O-CH=CH₂C₆H₅CH₂-O-CH=CH₂
Key Advantage Electron-deficient (potential for specific reactivity)Highly common, cost-effective, high yields.[5][6]Increased steric bulk can offer selectivity.Orthogonal deprotection via hydrogenolysis.[7]
Primary Disadvantage Metabolites are mutagenic and tumorigenic.[2]Highly volatile and flammable.[5]Can be more sterically hindered for protection.Benzyl group may be labile to other reagents.
Protection Conditions Acid catalyst (e.g., PPTS, TsOH)Mild acid catalyst (PPTS, TsOH).[5][8]Acid catalyst.Acid catalyst.
Deprotection Conditions Mild aqueous acid.Mild aqueous acid (e.g., aq. HCl, PPTS-EtOH).[5]Mild aqueous acid.Mild aqueous acid or catalytic hydrogenolysis.[7][9]
Safety Profile High Concern: Mutagenic/tumorigenic metabolites.[2]Low Concern: Used as an anesthetic; low toxicity.[10][11]Standard handling for flammable ethers.[12]Standard handling for ethers.
In-Depth Analysis of Alternatives
  • Ethyl vinyl ether (EVE): This is arguably the most common and convenient reagent for forming an ethoxyethyl (EE) acetal protecting group.[4][5][8] The protection reaction is typically high-yielding (often >95%) and proceeds under mild acidic conditions at room temperature.[5][6] The resulting EE group is stable to strongly basic and organometallic conditions but is easily cleaved with mild aqueous acid, making it an excellent choice for many multi-step syntheses.[3] Its low cost and extensive documentation make it a reliable first choice.

  • tert-Butyl vinyl ether: The increased steric bulk of the tert-butyl group can be advantageous in syntheses requiring selective protection of a less hindered alcohol in the presence of more hindered ones. The resulting tert-butoxyethyl protecting group is also cleaved under standard mild acidic conditions.

  • Benzyl vinyl ether (BVE): The key feature of BVE is the introduction of a benzyl group. While the resulting acetal can be cleaved with acid like other vinyl ethers, the benzyl ether linkage can also be cleaved under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C).[7][9] This provides an "orthogonal" deprotection strategy, allowing for the selective removal of the benzyl-containing group while other acid-labile groups in the molecule remain intact.

Part 3: Beyond Vinyl Ethers: Orthogonal Protecting Group Strategies

The optimal synthetic strategy often requires a suite of protecting groups that can be removed under different, non-interfering conditions—a concept known as orthogonality.[13] While vinyl ethers are excellent for acid-labile protection, other classes of protecting groups offer stability to acids while being labile to other reagents.

Protecting_Group_Selection start Need to Protect an Alcohol? next_step_conditions What are the conditions of the NEXT synthetic step? start->next_step_conditions acid_labile_needed Need group stable to base, organometallics, reduction? next_step_conditions->acid_labile_needed Basic / Nucleophilic base_labile_needed Need group stable to acid, hydrogenation? next_step_conditions->base_labile_needed Acidic h2_labile_needed Need group stable to acid/base? next_step_conditions->h2_labile_needed Hydrogenation select_vinyl_ether Select Vinyl Ether (e.g., EVE) or THP acid_labile_needed->select_vinyl_ether select_silyl_ether Select Silyl Ether (e.g., TBS, TIPS) base_labile_needed->select_silyl_ether select_benzyl_ether Select Benzyl Ether (Bn) h2_labile_needed->select_benzyl_ether

Caption: A simplified workflow for selecting an alcohol protecting group.

Comparative Stability of Common Alcohol Protecting Groups
Protecting GroupTypeStable ToLabile To (Deprotection)
Ethoxyethyl (EE) AcetalBase, Organometallics, H₂, most oxidantsMild Acid (e.g., aq. AcOH, PPTS)[5][14]
Tetrahydropyranyl (THP) AcetalBase, Organometallics, H₂, most oxidantsMild Acid (e.g., aq. AcOH, TsOH)[15][16]
tert-Butyldimethylsilyl (TBS/TBDMS) Silyl EtherAcid (mild), Base, Organometallics, H₂, OxidantsFluoride Ions (TBAF), Strong Acid[15][16]
Benzyl (Bn) EtherStrong Acid, Strong Base, OrganometallicsCatalytic Hydrogenolysis (H₂, Pd/C)[7][9]
tert-Butyl (t-Bu) EtherBase, Organometallics, H₂Strong Acid (e.g., TFA, HCl)[17][18]

This table highlights the versatility available to the synthetic chemist. For instance, if a planned reaction involves acidic conditions that would cleave an EE group, a silyl or benzyl ether would be a more appropriate choice. Conversely, if a reaction requires a fluoride source, an EE or Bn group would be stable.

Part 4: Field-Proven Experimental Protocols

The following protocols are provided as a guide for the application of these protecting group strategies. The causality behind each step is explained to enhance understanding and successful implementation.

Protocol 1: Protection of a Primary Alcohol using Ethyl Vinyl Ether (EVE)

This protocol details the formation of an ethoxyethyl (EE) ether, a robust and common protecting group.

  • Objective: To protect the primary hydroxyl group of 1-octanol.

  • Causality: The reaction is catalyzed by a mild acid (PPTS) which is strong enough to activate the vinyl ether without causing degradation of acid-sensitive substrates. Dichloromethane (DCM) is a common, inert solvent for this transformation. The reaction is quenched with a mild base to neutralize the acid catalyst and prevent premature deprotection during workup.

Materials:

  • 1-Octanol (1.0 eq)

  • Ethyl vinyl ether (EVE, 3.0 eq)

  • Pyridinium p-toluenesulfonate (PPTS, 0.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • To a solution of 1-octanol in anhydrous DCM at 0 °C, add ethyl vinyl ether.

  • Add PPTS to the solution. The catalyst initiates the reaction by protonating the EVE.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. This neutralizes the PPTS catalyst, stopping the reaction.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine. The brine wash helps to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected alcohol. The product can be purified by flash chromatography if necessary.

Protocol 2: Deprotection of an Ethoxyethyl (EE) Protected Alcohol

This protocol describes the mild acidic hydrolysis to regenerate the free alcohol.

  • Objective: To deprotect 1-(1-ethoxyethoxy)octane to yield 1-octanol.

  • Causality: A protic solvent system containing a mild acid (acetic acid) is used to facilitate the hydrolysis of the acetal. The reaction is typically run at room temperature to ensure mild conditions. A basic workup neutralizes the acid.

Materials:

  • EE-protected alcohol (1.0 eq)

  • Acetic Acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolve the EE-protected alcohol in a mixture of THF and 20% aqueous acetic acid (e.g., a 1:1 mixture).[14]

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution. This step is crucial to stop the reaction and prevent any acid-catalyzed side reactions during extraction.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected alcohol.[3]

Conclusion

The selection of a protecting group is a critical decision in the design of a synthetic route. While this compound has found use in specific research contexts, its associated toxicological hazards make it an unsuitable choice for routine synthetic applications, especially in drug development.[2] This guide has demonstrated that highly effective, safer, and more versatile alternatives are readily available.

Ethyl vinyl ether stands out as a reliable and cost-effective direct replacement for most alcohol protection scenarios.[5][8][11] Furthermore, a comprehensive understanding of orthogonal protecting group strategies, incorporating silyl ethers, benzyl ethers, and others, empowers the modern chemist to navigate complex syntheses with greater efficiency and selectivity. By prioritizing safer reagents and employing a logical, mechanism-driven approach to protecting group selection, researchers can advance their scientific goals while maintaining the highest standards of safety and chemical hygiene.

References

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  • ACS Publications. (2018).
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  • MDPI. (n.d.). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers.
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  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
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  • Alfa Chemistry. (n.d.). CAS 926-02-3 tert-Butyl vinyl ether.
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  • PubMed. (2006). Design, synthesis and application of vinyl ether compounds for gene and drug delivery.
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Sources

A Comparative Guide to Validated Analytical Methods for (4-Nitrophenyl)vinyl ether

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust analysis of chemical intermediates is a cornerstone of quality control and process development. (4-Nitrophenyl)vinyl ether, a monomer with potential applications in polymer chemistry and as a synthetic intermediate, requires precise and reliable analytical methods to ensure its purity, stability, and identity. This guide provides an in-depth comparison of validated analytical techniques suitable for the comprehensive analysis of this compound, grounded in the principles of scientific integrity and regulatory expectations.

The narrative that follows is not merely a list of procedures but a logical framework for method selection and validation. We will explore the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system, underpinned by authoritative standards such as the International Council for Harmonisation (ICH) guidelines.[1][2]

The Foundation: Principles of Analytical Method Validation

Before comparing specific techniques, it is crucial to understand the objective of analytical method validation: to demonstrate that a procedure is fit for its intended purpose.[2] Any method developed for the analysis of this compound must be validated according to established guidelines to ensure trustworthy and reproducible data. The core parameters of validation, as outlined in ICH Q2(R2), form the basis of our comparative criteria.[1][3]

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Development & Pre-Validation cluster_1 Phase 2: Formal Validation cluster_2 Phase 3: Documentation & Lifecycle Dev Analytical Procedure Development PreVal Pre-Validation Studies (e.g., Robustness) Dev->PreVal Initial Optimization Protocol Validation Protocol Definition PreVal->Protocol Define Parameters & Acceptance Criteria Spec Specificity/ Selectivity Protocol->Spec Execute Experiments Lin Linearity & Range Protocol->Lin Execute Experiments Acc Accuracy Protocol->Acc Execute Experiments Prec Precision (Repeatability, Intermediate) Protocol->Prec Execute Experiments LoD Detection Limit (LOD) Protocol->LoD Execute Experiments LoQ Quantitation Limit (LOQ) Protocol->LoQ Execute Experiments Report Validation Report Compilation Spec->Report Compile Results Lin->Report Compile Results Acc->Report Compile Results Prec->Report Compile Results LoD->Report Compile Results LoQ->Report Compile Results Lifecycle Ongoing Method Lifecycle Management (Verification, Transfer) Report->Lifecycle HPLC_Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection HPLC Injection (e.g., 10 µL) SamplePrep->Injection Separation C18 Column Separation (Isocratic or Gradient) Injection->Separation Detection UV/DAD Detection (e.g., 290 nm) Separation->Detection Data Data Acquisition & Analysis Detection->Data GC_MS_Workflow SamplePrep Sample Preparation (Dissolve in suitable solvent e.g., Dichloromethane) Injection GC Injection (Split/Splitless Inlet) SamplePrep->Injection Separation Capillary Column Sep. (e.g., DB-5ms) Injection->Separation Detection Mass Spectrometer (MS) Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Sources

A Comparative Guide to Functional Monomers: Benchmarking (4-Nitrophenyl)vinyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of functional monomers is a cornerstone of innovation. These molecular building blocks are pivotal in a vast array of applications, from the synthesis of advanced polymers and the creation of functionalized surfaces to the intricate science of bioconjugation. The ideal functional monomer must strike a delicate balance between reactivity, selectivity, and the stability of the final conjugate.

This guide provides an in-depth technical comparison of (4-Nitrophenyl)vinyl ether (NPVE), an emerging functional monomer, against established alternatives. We will dissect its performance, supported by experimental data and protocols, to provide a clear, objective framework for its inclusion in your research and development workflows. Our analysis will focus on the key performance indicators that dictate success in the laboratory: reaction kinetics, linkage stability, and application-specific efficacy.

The Anatomy of a Functional Monomer: A Tale of Two Moieties

The utility of a functional monomer is dictated by the interplay of two key components: the polymerizable group and the reactive functional group. In the case of this compound, these are the vinyl ether and the 4-nitrophenoxy group, respectively. The vinyl ether provides a pathway for polymerization, enabling the creation of long-chain polymers or the grafting of the monomer onto surfaces. The 4-nitrophenoxy group serves as a leaving group, facilitating the reaction of the vinyl ether with nucleophiles, most notably the primary amines found in biomolecules like proteins and peptides.

This guide will benchmark NPVE against one of the most ubiquitous classes of amine-reactive reagents: N-hydroxysuccinimide (NHS) esters. This comparison will illuminate the distinct advantages and potential applications of NPVE in the demanding landscape of modern chemical and biological sciences.

Head-to-Head Comparison: this compound vs. NHS Esters

The choice between functional monomers often hinges on a trade-off between reactivity and stability. While a highly reactive monomer can ensure rapid and efficient conjugation, it may also be prone to degradation, particularly in aqueous environments. This is a critical consideration in bioconjugation, where reactions are typically performed in buffered solutions.

Stability in Aqueous Media: A Critical Advantage

A significant challenge with many amine-reactive reagents, including the widely used NHS esters, is their susceptibility to hydrolysis. This competing reaction can significantly reduce the yield of the desired conjugate and introduce variability into experiments.[1]

Herein lies a key advantage of the vinyl ether linkage. Ether bonds are inherently more resistant to hydrolysis under both acidic and alkaline conditions compared to the ester bonds found in NHS esters.[2] This enhanced stability can translate to more controlled and higher-yield conjugations, particularly in prolonged reactions or when working with precious biomolecules.

Table 1: Comparative Stability of Activated Esters in Aqueous Buffers

Activated EsterpHTemperature (°C)Half-life of HydrolysisReference
NHS-Ester7.004 - 5 hours[1]
NHS-Ester8.025~1 hour[1]
NHS-Ester8.6410 minutes[1]
PNP-Ester5.0Not specified~117 - 136 hours (for PEG-PNP)[1]
PNP-Ester9.430< 10 minutes (for p-nitrophenyl hexanoate)[1]

Note: This table presents data for PNP-activated esters as a proxy for the stability of the 4-nitrophenoxy leaving group chemistry.

Reaction Kinetics and Selectivity

The reactivity of a functional monomer with its target nucleophile is a critical parameter. The 4-nitrophenoxy group is an excellent leaving group, a property that is expected to facilitate the reaction of the vinyl ether with primary amines.[4] The reaction proceeds via a nucleophilic substitution mechanism, where the amine attacks the vinyl group, displacing the 4-nitrophenolate ion.

While NHS esters are known for their high reactivity, this can sometimes lead to a lack of selectivity, with potential side reactions with other nucleophilic residues such as histidine, serine, and threonine under certain conditions.[1] The reaction of vinyl ethers with amines is generally more specific to primary amines, offering a cleaner reaction profile.

The kinetics of the reaction of this compound with amines are not extensively documented in publicly available literature. However, studies on the aminolysis of other 4-nitrophenyl esters indicate that the reaction rate is dependent on the amine concentration and the pKa of the amine.[5][6] It is reasonable to infer that the reaction of NPVE with amines would follow similar second-order kinetics.

Applications in Polymer Synthesis and Surface Modification

The vinyl group of this compound makes it a versatile monomer for polymer synthesis, particularly through cationic polymerization.[7] This allows for the creation of well-defined polymers with pendant 4-nitrophenoxy groups. These functionalized polymers can then be used in a variety of applications, including the creation of polymer brushes on surfaces.

Polymer brushes are dense assemblies of polymer chains grafted to a surface, and they have found applications in areas such as biosensors, organic solar cells, and stimuli-responsive systems.[8] The "grafting from" approach, where the polymer is grown directly from an initiator-functionalized surface, allows for the formation of high-density brushes.[8] A surface functionalized with an initiator for cationic polymerization could be used to grow polymer brushes of polythis compound. The pendant 4-nitrophenoxy groups could then be used for subsequent bioconjugation or further chemical modification.

The stability of the ether linkage in the polymer backbone would provide a significant advantage in terms of the durability and longevity of the resulting polymer brushes, especially in harsh chemical or biological environments.[9]

Experimental Protocols

To facilitate the evaluation of this compound in your own laboratory, we provide the following detailed experimental protocols.

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general framework for the conjugation of a protein with this compound. Optimization of the molar ratio of NPVE to protein, reaction time, and buffer conditions may be necessary for specific applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate, pH 7.2-8.5)

  • This compound (NPVE)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest in the chosen amine-free buffer at a concentration of 2-10 mg/mL.

  • NPVE Solution Preparation: Immediately before use, prepare a stock solution of NPVE in anhydrous DMSO or DMF at a concentration of 10-50 mM.

  • Conjugation Reaction: While gently stirring the protein solution, add a 10- to 50-fold molar excess of the dissolved NPVE solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with continuous stirring. The optimal incubation time will depend on the reactivity of the specific protein.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove unreacted NPVE and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Characterize the resulting conjugate using appropriate analytical techniques, such as UV-Vis spectroscopy to determine the degree of labeling (by measuring the absorbance of the released 4-nitrophenolate at ~400 nm), SDS-PAGE to confirm conjugation, and mass spectrometry for detailed characterization.

Protocol 2: Surface Modification with Polythis compound) Brushes via "Grafting From" Cationic Polymerization

This protocol outlines a general procedure for the synthesis of polymer brushes on a silicon oxide surface.

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Surface initiator for cationic polymerization (e.g., a silane with a suitable initiating group)

  • This compound (NPVE) monomer

  • Anhydrous toluene

  • Lewis acid catalyst (e.g., SnCl₄, TiCl₄)

  • Dry nitrogen or argon atmosphere

Procedure:

  • Substrate Cleaning and Hydroxylation: Clean the silicon wafers by sonicating in acetone and isopropanol. Treat the wafers with piranha solution for 30 minutes to generate a hydrophilic surface with hydroxyl groups. Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Initiator Immobilization: Immerse the cleaned wafers in a solution of the surface initiator in anhydrous toluene. Allow the reaction to proceed for several hours at room temperature or elevated temperature, depending on the initiator. Rinse the wafers with toluene and dry under nitrogen.

  • Surface-Initiated Cationic Polymerization: Place the initiator-functionalized wafers in a reaction vessel under a dry nitrogen or argon atmosphere. Add a solution of NPVE monomer and a Lewis acid catalyst in anhydrous toluene.

  • Polymerization: Allow the polymerization to proceed for the desired time to achieve the target brush thickness.

  • Quenching and Washing: Quench the polymerization by adding a small amount of methanol. Remove the wafers and wash them thoroughly with toluene, acetone, and isopropanol to remove any unreacted monomer and non-grafted polymer.

  • Characterization: Characterize the polymer brush-modified surface using techniques such as ellipsometry (to measure brush thickness), X-ray photoelectron spectroscopy (XPS) (to confirm chemical composition), and atomic force microscopy (AFM) (to visualize surface morphology).

Visualization of Key Concepts

To further clarify the concepts discussed in this guide, the following diagrams illustrate the key chemical reactions and experimental workflows.

Diagram 1: Reaction of this compound with a Primary Amine

G cluster_workflow Surface Modification Workflow A 1. Substrate Cleaning (Silicon Wafer) B 2. Initiator Immobilization A->B C 3. Surface-Initiated Cationic Polymerization (NPVE Monomer + Catalyst) B->C D 4. Washing and Drying C->D E 5. Characterization (Ellipsometry, XPS, AFM) D->E F Functionalized Surface (Polymer Brushes) E->F Verification

Caption: Step-by-step workflow for creating polymer brushes via the "grafting from" method.

Conclusion and Future Outlook

This compound presents a compelling alternative to traditional functional monomers, particularly in applications where stability and selectivity are paramount. The inherent stability of the ether linkage, combined with the efficient leaving group properties of the 4-nitrophenoxy moiety, offers a unique set of advantages for researchers in bioconjugation, polymer synthesis, and materials science.

While direct, quantitative comparisons of this compound with a broad range of functional monomers are still emerging in the scientific literature, the available data on analogous systems, such as PNP-activated esters, strongly suggests a promising performance profile. The experimental protocols provided in this guide offer a starting point for the independent evaluation of this versatile monomer.

As the demand for more robust and reliable chemical tools continues to grow, we anticipate that this compound and other next-generation functional monomers will play an increasingly important role in advancing scientific discovery. Further research into the precise reaction kinetics and a broader range of applications will undoubtedly solidify its position in the toolbox of the modern scientist.

References

  • Lumiflon FEVE Resins. Fluoroethylene Vinyl Ether Resins for High-Performance Coatings. [Link]

  • MDPI. (2018). Functionalized Electrospun Poly(Vinyl Alcohol) Nanofibrous Membranes with Poly(Methyl Vinyl Ether-Alt-Maleic Anhydride) for Protein Adsorption. [Link]

  • ResearchGate. (n.d.). Illustration of ether and vinyl ether bonds, the two main types of.... [Link]

  • Polymer Innovation Blog. (2025). Thermoset Polymers: Vinyl Esters. [Link]

  • PubMed. (n.d.). Preparation of End-Grafted Polymer Brushes by Nitroxide-Mediated Free Radical Polymerization of Vaporized Vinyl Monomers. [Link]

  • ResearchGate. (n.d.). Synthesis of new vinyl ether functionalized silica for UV-patterning. [Link]

  • RSC Publishing. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of the aminolysis of 4-nitrophenyl and 2,4-dinitrophenyl 4-methylphenyl carbonates in aqueous ethanol. [Link]

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  • SpringerLink. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. [Link]

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  • ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. [Link]

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  • ResearchGate. (2019). (PDF) Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. [Link]

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  • ACG Publications. (2021). Swelling and durability performance of surface-grafted polymer brushes and brush gels. [Link]

  • Journal of Emerging Investigators. (n.d.). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • MDPI. (n.d.). Special Issue : Polymer Brushes: Synthesis, Properties and Structure. [Link]

  • ResearchGate. (n.d.). 4-Vinylphenyl Glycidyl Ether: Synthesis, RAFT Polymerization, and Postpolymerization Modifications with Alcohols. [Link]

  • ResearchGate. (n.d.). Special issue on synthesis and application of polymer brushes for the design of biointerfaces. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Developments on Cationic Polymerization of Vinyl Ethers. [Link]

  • ResearchGate. (n.d.). ( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with.... [Link]

  • CCS Chemistry. (n.d.). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. [Link]

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  • RSC Publishing. (n.d.). The kinetics of the reaction of phenyl 2,4,6-trinitrophenyl ether with aniline in methanol, acetonitrile, tetrahydrofuran, ethyl acetate, and benzene. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-Nitrophenyl)vinyl ether

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is matched only by the rigor of our safety practices. The disposal of a reactive chemical like (4-Nitrophenyl)vinyl ether is not a mere procedural afterthought; it is an integral part of the experimental lifecycle that demands meticulous planning and execution. This guide provides a holistic framework for the safe handling and disposal of this compound, grounded in an understanding of its unique chemical nature. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.

The Dual-Hazard Profile of this compound

A proper disposal plan begins with a deep understanding of the molecule's inherent risks. This compound possesses a dual-hazard nature, deriving significant reactivity from both its vinyl ether and nitrophenyl functional groups.

  • The Vinyl Ether Moiety: A Peroxide and Polymerization Hazard The vinyl ether group is highly susceptible to autoxidation upon exposure to air and light, leading to the formation of dangerously unstable and shock-sensitive peroxides.[1][2][3] This reaction can occur even in seemingly sealed containers.[2] Over time, the concentration of these peroxides can increase, especially if the ether evaporates, presenting a severe explosion risk.[1] The presence of peroxides can be initiated by heat, friction, or mechanical shock—actions as simple as twisting a container cap.[1] Furthermore, ethers can undergo hazardous polymerization.[3]

  • The 4-Nitrophenyl Moiety: A Toxicological Concern Aromatic nitro compounds are a well-documented class of toxic substances.[4] The nitrophenyl group renders this molecule toxic, with risks associated with ingestion, inhalation, and dermal absorption.[5][6] Compounds like 4-nitrophenol are known to be harmful and can cause organ damage through prolonged or repeated exposure.[5][6] Additionally, these compounds are often harmful to aquatic life, making their release into the environment a significant concern.[5][7]

Pre-Disposal Safety and Handling

Proper handling and storage are critical prerequisites to safe disposal. These steps mitigate risks before the final disposal process begins.

Personal Protective Equipment (PPE)

All handling of this compound, including for disposal, must be conducted in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate PPE.[3][8]

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile rubber).[8] Change immediately if contaminated.[9]Prevents dermal absorption of the toxic nitrophenyl moiety.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.[8]Protects eyes from splashes of the chemical or contaminated solvents.
Body Protection Flame-retardant, antistatic protective clothing or a standard lab coat.[8]Protects against skin contact and provides a barrier in case of small splashes.
Respiratory Use only in a well-ventilated area or chemical fume hood.[3] A NIOSH/MSHA-approved respirator may be needed if ventilation is inadequate.[8]Prevents inhalation of harmful vapors. The vinyl ether component is often volatile.[9]
Mandatory Container Management

Proper management of the chemical's primary container is the most critical step in preventing accidents.

  • Date All Containers: Upon receipt and upon opening, every container of this compound must be clearly labeled with the date.[2][9][10]

  • Storage: Store in a tightly closed, airtight container in a cool, dark, and dry place away from heat, sparks, and open flames.[3][10]

  • Peroxide Vigilance: Opened containers should be disposed of within six months.[2] Unopened containers should be disposed of within one year or by the manufacturer's expiration date.[2][11] If an old or undated container is discovered, or if crystalline solids are visible around the cap or in the liquid, assume the presence of explosive peroxides. DO NOT attempt to open or move the container. Contact your institution's Environmental Health and Safety (EHS) office or a specialized hazardous waste disposal team immediately. [1][2]

Step-by-Step Waste Collection and Disposal Protocol

Never dispose of this compound down the drain or in the general trash.[8][11] It must be managed as hazardous waste.

  • Waste Characterization: The waste is characterized as a flammable, reactive (peroxide-forming), and toxic organic chemical waste.

  • Container Selection:

    • Collect waste in a designated, leak-proof hazardous waste container that is chemically compatible. Sturdy plastic or the original container are often suitable.[8][11]

    • Ensure the container has a secure, tightly sealing cap. For chemicals that may outgas, a cap with pressure compensation may be required.[12]

    • Use a funnel to transfer waste to prevent contamination of the container's exterior.[12]

  • Waste Segregation:

    • Collect this compound waste separately. Do not mix it with other waste streams, particularly strong acids, bases, or oxidizing agents, to avoid violent reactions.[3]

  • Labeling:

    • Clearly label the waste container with a completed EHS Hazardous Waste Label.[11] The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • All relevant hazard characteristics: Flammable, Toxic, Peroxide-Former

  • Interim Storage:

    • Keep the sealed waste container in a designated and properly ventilated satellite accumulation area. This could be within the laboratory's fume hood or a flammable storage cabinet.[11]

  • Scheduling Disposal:

    • Once the container is full (not exceeding 90% capacity) or when the project is complete, arrange for a pickup from your institution's EHS department or a certified hazardous waste disposal contractor.[11][13]

Emergency Procedures

Spill Management

In the event of a spill, immediate and correct action is required to mitigate risks.[13]

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated to disperse flammable and toxic vapors.[9][13]

  • Contain the Spill: Use a spill kit with absorbent, non-combustible materials like sand, vermiculite, or commercial sorbents to contain the spill.[13]

  • Collect and Dispose: Carefully collect the contaminated absorbent material using non-sparking tools.[3] Place all contaminated materials, including used PPE, into a designated hazardous waste container. Seal, label, and dispose of this container as hazardous waste.[2][13]

  • Report: For large spills, or if you are not trained to handle the cleanup, evacuate the area and contact your EHS office immediately.[9]

Personnel Exposure
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3][5]

  • Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Visualized Disposal Workflow

The following diagram outlines the critical decision-making process for the disposal of this compound.

G cluster_0 Disposal Decision Pathway for this compound start Identify this compound for Disposal decision Container Check: - Past expiration/opening date? - Undated or old? - Crystalline solids present? start->decision stop_node CRITICAL STOP Do NOT Handle Container Contact EHS / Specialist Disposal Team Immediately decision->stop_node Yes ppe_node Don Appropriate PPE (Gloves, Goggles, Lab Coat) decision->ppe_node No container_node Select Designated, Labeled Hazardous Waste Container ppe_node->container_node transfer_node Transfer Waste in Chemical Fume Hood container_node->transfer_node seal_node Securely Seal and Complete Hazardous Waste Label transfer_node->seal_node store_node Store in Designated Satellite Accumulation Area seal_node->store_node pickup_node Schedule Waste Pickup with EHS / Certified Contractor store_node->pickup_node

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its dual hazards—peroxide formation from the ether moiety and toxicity from the nitrophenyl group—we can implement procedures that are both safe and effective. Adherence to the protocols of dating, proper storage, correct waste segregation, and engaging professional disposal services are the cornerstones of this process. Ultimately, a culture of vigilance and safety is the most essential tool in any laboratory.

References

  • Hazardous Waste Disposal. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Highly Hazardous Chemicals and Chemical Spills. (n.d.). Vanderbilt University, Environmental Health and Safety. Retrieved from [Link]

  • How to Dispose of Petroleum Ether? (2024). A&C Solutions. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Handling and Care of Peroxide-Forming and Nitro Compounds. (n.d.). Lyme Congregational Church Boston, Environmental Health and Safety. Retrieved from [Link]

  • Diethyl Ether - Standard Operating Procedure. (2012). University of California, Santa Barbara. Retrieved from [Link]

  • Nitrocompounds, Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Nitrobenzene - Incident management. (n.d.). GOV.UK. Retrieved from [Link]

  • Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • SAFETY DATA SHEET - 4-NITROPHENYL OCTYL ETHER. (2011). Georganics. Retrieved from [Link]

  • Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain. (2014). PubMed Central. Retrieved from [Link]

  • Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes. (2019). MDPI. Retrieved from [Link]

  • Nitro Compounds. (n.d.). University of Missouri, Environmental Health & Safety. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Safe Handling and Disposal of (4-Nitrophenyl)vinyl ether

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of (4-Nitrophenyl)vinyl ether. As this compound combines the hazards of a nitroaromatic group and a vinyl ether, adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and achieving regulatory compliance. This document is intended for trained researchers, scientists, and drug development professionals.

Urgent Safety Profile & Hazard Analysis

This compound is not a common commercially available chemical, and specific toxicological data is scarce. Therefore, a risk assessment must be based on the hazardous properties of its core functional groups: the nitroaromatic system and the vinyl ether moiety .

  • Nitroaromatic Compounds: This class of chemicals is often associated with significant health hazards. The related compound, 4-Nitrophenol, is known to be toxic if swallowed, harmful if inhaled or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[1][2] Symptoms of exposure can include irritation, cyanosis (blue-colored blood), and methaemoglobinaemia.[2]

  • Vinyl Ethers: Vinyl ethers are a class of chemicals known to form explosive peroxides upon exposure to air and light, especially when inhibitors are depleted.[3][4] These peroxides can detonate when concentrated by distillation or when subjected to heat or shock. Furthermore, peroxide formation can initiate uncontrolled auto-polymerization.[5]

Primary Hazards:

  • High Acute Toxicity: Assumed to be toxic via ingestion, inhalation, and dermal absorption.

  • Peroxide Formation: Poses a significant explosion risk, particularly with aged containers.

  • Organ Damage: Potential for liver and kidney damage with repeated exposure.

  • Reactivity: Potential for violent reaction or polymerization.

Personal Protective Equipment (PPE): A Multi-Barrier System

A multi-layered PPE approach is mandatory to prevent exposure. The selection is based on providing a robust barrier against splashes, vapors, and incidental contact.

PPE ComponentMinimum RequirementRecommended for Large Quantities or Splash RiskRationale
Hand Protection Nitrile or Neoprene gloves (double-gloved).[6]Double-gloving with an inner nitrile glove and an outer, thicker butyl or Viton rubber glove.Provides protection against incidental contact. Double-gloving is crucial as no single material protects against all chemicals, and it guards against undetected micro-perforations.
Eye & Face Protection Safety glasses with side shields.Chemical splash goggles and a full-face shield.[7]Protects against splashes and aerosols. A face shield offers a broader barrier for the entire face.
Body Protection Flame-resistant lab coat.A chemically resistant apron over a flame-resistant lab coat.[7]Protects skin and personal clothing from contamination. The apron adds a layer of impermeability against significant splashes.
Respiratory Protection All work must be conducted in a certified chemical fume hood.[1]Not applicable if work is performed within a properly functioning chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of potentially toxic vapors.
Foot Protection Closed-toe shoes made of a non-porous material.Chemically resistant shoe covers.Protects feet from spills and falling objects.

Operational Protocol: Safe Handling Workflow

This protocol is designed to minimize exposure and mitigate the risk of peroxide formation.

Step 1: Pre-Handling Preparations
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble Materials: Gather all necessary equipment, chemicals, and waste containers before bringing this compound into the hood.

  • Inspect Chemical Container: Check the container for any signs of damage. Crucially, check the date it was received and opened.[4] If the container is more than one year old (unopened) or 6 months old (opened), it should be tested for peroxides.[4][8] Do not handle expired or suspect containers; contact your institution's Environmental Health and Safety (EHS) office immediately. [4]

  • Don PPE: Put on all required PPE as detailed in the table above.

Step 2: Handling the Chemical
  • Work Within Fume Hood: Conduct all transfers and manipulations of this compound at least 6 inches (15 cm) inside the fume hood sash.[9]

  • Grounding: If transferring larger quantities from a metal container, ensure containers are electrically grounded to prevent static discharge, which could be an ignition source.

  • Use Compatible Materials: Use glassware and equipment free of cracks or defects.[10]

  • Inert Atmosphere: For reactions sensitive to air or for prolonged use, consider handling the chemical under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.

Step 3: Post-Handling Decontamination
  • Decontaminate Surfaces: Wipe down the work area within the fume hood with an appropriate solvent (e.g., acetone, followed by soap and water), ensuring the collected wipes are treated as hazardous waste.[11]

  • Decontaminate Equipment: Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically: outer gloves, apron, face shield, goggles, lab coat, inner gloves. Dispose of all single-use items in the designated hazardous waste stream.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[12]

Emergency Protocol: Spill & Exposure Management

Immediate and correct response is critical.

Minor Spill (<100 mL within a fume hood)
  • Alert Personnel: Inform others in the lab immediately.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.[13] Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area as described in the post-handling protocol.

Major Spill (>100 mL or any spill outside a fume hood)
  • Evacuate: Immediately evacuate the laboratory, alerting all personnel.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Report: Contact your institution's EHS or emergency response team immediately.[14] Provide them with the chemical name and quantity spilled.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Waste Disposal Protocol

Disposal of this compound and associated materials must be handled as hazardous waste. Never dispose of this chemical down the drain. [8]

  • Designate Waste Container: Use a clearly labeled, sealable waste container compatible with the chemical. Label it "Hazardous Waste: this compound" and include any other components of the waste stream.[5]

  • Collect Waste:

    • Liquid Waste: Collect all liquid residues, including reaction mixtures and solvent rinses, in the designated liquid waste container.

    • Solid Waste: Collect all contaminated solids (e.g., gloves, absorbent pads, wipes, silica gel) in a separate, clearly labeled solid hazardous waste container.[4]

  • Keep Container Closed: Waste containers must be kept tightly closed when not in use.[5][17]

  • Storage: Store the waste container in a designated Satellite Accumulation Area within the laboratory, away from heat and ignition sources.[5]

  • Arrange Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[8]

Safe Handling Workflow Diagram

The following diagram illustrates the critical steps for safely managing this compound from preparation through disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep Verify Fume Hood Inspect Chemical Assemble Materials ppe Don Full PPE prep->ppe Pre-operation checks handle Work in Fume Hood Use Small Quantities Monitor for Peroxides ppe->handle Begin work decon Decontaminate Surfaces & Equipment handle->decon Work complete collect_waste Collect Solid & Liquid Waste in Labeled Containers handle->collect_waste Generate waste spill Spill or Exposure? handle->spill doff Doff & Dispose PPE decon->doff wash Wash Hands doff->wash store_waste Store in Satellite Accumulation Area collect_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup spill->decon NO emergency_proc Execute Emergency Protocol spill->emergency_proc YES

Caption: Workflow for handling this compound.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. [Link]

  • SAFETY DATA SHEET: 4-NITROPHENYL OCTYL ETHER. Georganics. [Link]

  • Standard Operating Procedure for Hazardous Chemicals Use: Nitromethane. University of Wisconsin-Milwaukee. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Spill Response Procedures. FIU Environmental Health and Safety. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.